molecular formula C13H11N B1346001 2-Methyl-9H-carbazole CAS No. 3652-91-3

2-Methyl-9H-carbazole

Cat. No.: B1346001
CAS No.: 3652-91-3
M. Wt: 181.23 g/mol
InChI Key: PWJYOTPKLOICJK-UHFFFAOYSA-N
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Description

2-Methyl-9H-carbazole is a useful research compound. Its molecular formula is C13H11N and its molecular weight is 181.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10153. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-9H-carbazole
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InChI

InChI=1S/C13H11N/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWJYOTPKLOICJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N
Source PubChem
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DSSTOX Substance ID

DTXSID9073963
Record name 9H-Carbazole, 2-methyl-
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Molecular Weight

181.23 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3652-91-3, 27323-29-1
Record name 2-Methylcarbazole
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Record name 2-Methyl-9H-carbazole
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Record name 2-METHYLCARBAZOLE
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Record name 2-methyl-9H-carbazole
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Foundational & Exploratory

Spectroscopic Profile of 2-Methyl-9H-carbazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-9H-carbazole is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of carbazole, its unique electronic and photophysical properties make it a valuable scaffold for the design of novel therapeutic agents and functional organic materials. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, characterization, and the elucidation of its structure-activity relationships.

Molecular and Physical Properties

PropertyValueSource
Molecular Formula C₁₃H₁₁N--INVALID-LINK--[1][2]
Molecular Weight 181.23 g/mol --INVALID-LINK--[1][2]
CAS Number 3652-91-3--INVALID-LINK--[1][2]
Appearance Solid (predicted)
Melting Point Not available

Spectroscopic Data

Mass Spectrometry

The mass spectrum of this compound obtained by electron ionization (EI) shows a prominent molecular ion peak, which is characteristic of aromatic compounds. The fragmentation pattern provides valuable information for structural confirmation.

Table 1: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
181100[M]⁺ (Molecular Ion)
18075[M-H]⁺
15212[M-C₂H₅]⁺ or [M-H-C₂H₄]⁺
90.58[M]²⁺

Data sourced from the NIST WebBook.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Precise experimental NMR data for this compound is not publicly available. However, the expected chemical shifts can be predicted based on the known spectra of carbazole and the substituent effects of the methyl group. The methyl group at the 2-position is an electron-donating group, which is expected to cause a slight upfield shift (lower ppm) for the protons and carbons in its vicinity, particularly on the same aromatic ring.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.1d1HH4
~ 8.0d1HH5
~ 7.8s1HH1
~ 7.4-7.2m4HH3, H6, H7, H8
~ 2.5s3H-CH₃
~ 7.9br s1HN-H

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 140C4a, C4b
~ 138C9a, C8a
~ 130C2
~ 126C4
~ 124C5
~ 122C7
~ 120C1
~ 119C6
~ 110C3, C8
~ 21-CH₃
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups. The key predicted peaks are outlined below.

Table 4: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400Strong, SharpN-H Stretch
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch (-CH₃)
~ 1600MediumAromatic C=C Stretch
~ 1450MediumAromatic C=C Stretch
~ 1330MediumC-N Stretch
850-750StrongAromatic C-H Bend (out-of-plane)
Ultraviolet-Visible (UV-Vis) Spectroscopy (Predicted)

The UV-Vis spectrum of this compound in a non-polar solvent like hexane is expected to exhibit multiple absorption bands characteristic of the carbazole chromophore. These bands arise from π-π* electronic transitions within the aromatic system.

Table 5: Predicted UV-Vis Absorption Data for this compound (in Hexane)

λmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition
~ 235Highπ-π
~ 255Mediumπ-π
~ 295Highπ-π
~ 330Lowπ-π
~ 345Lowπ-π*

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. For ¹³C NMR, a more concentrated solution (20-50 mg) may be required.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance or JEOL ECZ series instrument, with a proton frequency of at least 400 MHz.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional ¹H spectrum using a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

    • Typically, 8 to 16 scans are sufficient.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional ¹³C spectrum with proton decoupling.

    • Use a pulse angle of 45-90 degrees and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC-MS system, for example, an Agilent GC-MSD or a Thermo Scientific TRACE GC with an ISQ mass spectrometer.

  • Gas Chromatography (GC) Method:

    • Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: Set to 250-280 °C.

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: Set to 230 °C.

    • Quadrupole Temperature: Set to 150 °C.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a PerkinElmer Spectrum Two or a Thermo Scientific Nicolet iS5).

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile).

    • Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer (e.g., an Agilent Cary 60 or a Shimadzu UV-2600).

  • Data Acquisition:

    • Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline correction.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-400 nm.

    • Identify the wavelengths of maximum absorbance (λmax).

Visualizations

Experimental Workflows

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg in 0.7 mL deuterated solvent Transfer Transfer to 5 mm NMR tube Dissolve->Transfer Instrument Place in NMR Spectrometer (>=400 MHz) Transfer->Instrument TuneShim Tune and Shim Probe Instrument->TuneShim Acquire Acquire 1D Spectrum (¹H or ¹³C) TuneShim->Acquire Process Fourier Transform, Phase & Baseline Correction Acquire->Process Reference Reference to Solvent Peak Process->Reference Analyze Analyze Spectrum Reference->Analyze

Caption: Workflow for NMR Spectroscopic Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Dissolve Dissolve ~1 mg/mL in volatile solvent Inject Inject into GC Dissolve->Inject Separate Separation on capillary column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum

Caption: Workflow for GC-MS Analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing PlaceSample Place solid sample on ATR crystal SampleSpec Collect Sample Spectrum PlaceSample->SampleSpec Background Collect Background Spectrum Background->SampleSpec Ratio Ratio Sample/ Background SampleSpec->Ratio Result Generate Absorbance Spectrum Ratio->Result

Caption: Workflow for FTIR-ATR Spectroscopic Analysis.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Stock Prepare Stock Solution (known conc.) Dilute Prepare Dilutions (10⁻⁵ - 10⁻⁶ M) Stock->Dilute Scan Scan Sample (200-400 nm) Dilute->Scan Baseline Record Baseline with Solvent Blank Baseline->Scan Identify Identify λmax Scan->Identify Plot Plot Absorbance vs. Wavelength Identify->Plot

Caption: Workflow for UV-Vis Spectroscopic Analysis.

References

An In-Depth Technical Guide to 2-Methyl-9H-carbazole: Properties, Synthesis, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2-Methyl-9H-carbazole. It includes detailed experimental protocols for its synthesis and for the evaluation of its potential as a therapeutic agent, particularly focusing on its role as a topoisomerase inhibitor. All quantitative data is presented in structured tables, and key experimental workflows and mechanistic pathways are visualized using diagrams.

Core Physical and Chemical Properties

This compound is a heterocyclic aromatic compound with a tricyclic structure. The presence of the methyl group and the carbazole nucleus dictates its physicochemical characteristics.

Physical Properties

The physical properties of this compound are summarized in the table below. It is a solid at room temperature, appearing as a yellow to colorless crystalline powder. It is generally insoluble in water but shows good solubility in several organic solvents.[1]

PropertyValueReference(s)
Molecular Formula C₁₃H₁₁N[2]
Molecular Weight 181.24 g/mol [2]
Appearance Yellow to colorless solid/powder[3]
Melting Point 230 °C (decomposes)[3]
Solubility Insoluble in water; Soluble in Toluene, Chloroform, DMSO[1]
Chemical Identifiers
IdentifierValueReference(s)
CAS Number 3652-91-3[4]
IUPAC Name This compound[4]
SMILES Cc1ccc2c(c1)c3ccccc3[nH]2[2]
InChI InChI=1S/C13H11N/c1-9-6-7-11-10-4-2-3-5-12(10)14-13(11)8-9/h2-8,14H,1H3[2]

Synthesis of this compound

The synthesis of carbazole derivatives can be achieved through various methods, including the Borsche-Drechsel cyclization, Graebe-Ullmann synthesis, and palladium-catalyzed C-H activation/C-N bond formation.[5][6][7] A common and effective laboratory-scale synthesis involves a palladium-catalyzed tandem reaction.

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol describes a potential synthetic route to this compound starting from readily available precursors.

Materials:

  • 4-Methylaniline

  • 2-Bromocyclohexanone

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Toluene

  • Oxygen (or air)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-methylaniline (1 equivalent), 2-bromocyclohexanone (1.1 equivalents), palladium(II) acetate (0.05 equivalents), and copper(II) acetate (2 equivalents).

  • Solvent Addition: Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Reaction Conditions: Stir the mixture at 120 °C under an atmosphere of oxygen (or in the presence of air) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with toluene.

  • Extraction: Combine the filtrates and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

G start Start: Assemble Reactants reactants 4-Methylaniline, 2-Bromocyclohexanone, Pd(OAc)₂, Cu(OAc)₂ in Toluene start->reactants reaction Heat to 120°C under O₂ atmosphere (24 hours) reactants->reaction workup Cool, Filter through Celite, Wash with Toluene reaction->workup extraction Wash with Water and Brine, Dry over Na₂SO₄ workup->extraction purification Concentrate and Purify by Column Chromatography extraction->purification product Product: this compound purification->product

Figure 1: Palladium-Catalyzed Synthesis Workflow.

Spectroscopic Characterization

The structural elucidation of this compound relies on various spectroscopic techniques. The expected spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Chemical Shifts in CDCl₃) ¹³C NMR (Expected Chemical Shifts in CDCl₃)
~ 8.0 ppm (s, 1H, NH)~ 140 ppm
~ 7.9 ppm (d, 1H)~ 138 ppm
~ 7.4-7.2 ppm (m, 5H)~ 126 ppm
~ 2.5 ppm (s, 3H, CH₃)~ 123 ppm
~ 120 ppm
~ 119 ppm
~ 110 ppm
~ 21 ppm (CH₃)

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.[8][9]

Wavenumber (cm⁻¹)Assignment
~ 3400N-H stretching
~ 3100-3000Aromatic C-H stretching
~ 2950-2850Aliphatic C-H stretching (methyl group)
~ 1600-1450Aromatic C=C stretching
~ 1330C-N stretching
Ultraviolet-Visible (UV-Vis) Spectroscopy

In a suitable solvent like ethanol or cyclohexane, this compound is expected to exhibit strong absorption bands in the UV region due to π-π* electronic transitions within the aromatic carbazole system.[10][11][12]

Solventλmax (nm)
Ethanol~ 235, 258, 293, 325, 338
Cyclohexane~ 236, 258, 294, 326, 339

Biological Activity and Potential Therapeutic Applications

Carbazole derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[13][14][15] Many carbazole-based compounds exert their anticancer effects by interacting with DNA, either through intercalation or by inhibiting enzymes crucial for DNA replication and repair, such as topoisomerases.[16][17][18]

Mechanism of Action: Topoisomerase II Inhibition

Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then religating the break. Certain small molecules, including some carbazole derivatives, can interfere with this process, leading to the accumulation of DNA damage and ultimately triggering apoptosis in cancer cells. These compounds can act as topoisomerase II inhibitors.[16][17][18]

G cluster_0 Normal Topoisomerase II Catalytic Cycle cluster_1 Inhibition by this compound TopoII Topoisomerase II DNA_binding Binds to DNA TopoII->DNA_binding DSB Creates Double-Strand Break DNA_binding->DSB Strand_passage Strand Passage DSB->Strand_passage Stabilization Stabilizes the Cleavage Complex (Topo II-DNA covalent intermediate) DSB->Stabilization Religation Religates DNA Strand_passage->Religation Religation->TopoII Releases DNA Carbazole This compound Carbazole->Stabilization DNA_damage DNA Damage Accumulation Stabilization->DNA_damage Apoptosis Apoptosis (Cell Death) DNA_damage->Apoptosis

Figure 2: Mechanism of Topoisomerase II Inhibition.

Experimental Protocol: Topoisomerase II Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on topoisomerase II activity.

Materials:

  • Human Topoisomerase II enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT)

  • This compound stock solution in DMSO

  • Etoposide (positive control)

  • Agarose gel

  • Gel loading buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures containing assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound (or etoposide/DMSO for controls).

  • Enzyme Addition: Add human topoisomerase II to each tube to initiate the reaction.

  • Incubation: Incubate the reactions at 37 °C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading buffer (containing SDS and proteinase K).

  • Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Analysis: Analyze the gel image. Inhibition of topoisomerase II will result in a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the untreated control.

G start Start: Prepare Reaction Mixtures reaction_setup Assay Buffer, Supercoiled DNA, and this compound start->reaction_setup enzyme_addition Add Topoisomerase II Enzyme reaction_setup->enzyme_addition incubation Incubate at 37°C (30-60 min) enzyme_addition->incubation termination Stop Reaction with Loading Buffer incubation->termination electrophoresis Agarose Gel Electrophoresis termination->electrophoresis visualization Stain with Ethidium Bromide and Visualize under UV electrophoresis->visualization analysis Analyze DNA Bands (Supercoiled vs. Relaxed) visualization->analysis

Figure 3: Topoisomerase II Inhibition Assay Workflow.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., human breast cancer cell line MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This comprehensive guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided protocols and data serve as a starting point for further investigation into the therapeutic potential of this and related carbazole derivatives.

References

An In-depth Technical Guide to 2-Methyl-9H-carbazole: Molecular Structure, Properties, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-9H-carbazole, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document details its molecular structure, chemical formula, and physicochemical properties. It further outlines established synthetic protocols for carbazole derivatives and discusses the potential biological significance of this compound, drawing parallels with structurally related compounds that have demonstrated noteworthy anticancer activity through modulation of the p53 signaling pathway.

Molecular Structure and Chemical Formula

This compound is a derivative of carbazole, a tricyclic aromatic heterocycle. The structure consists of two benzene rings fused to a central five-membered nitrogen-containing ring, with a methyl group substituted at the second position of the carbazole framework.

Chemical Formula: C₁₃H₁₁N[1][2][3][4]

IUPAC Name: this compound

CAS Number: 3652-91-3[1][2][3][4]

Synonyms: 2-Methylcarbazole, 2-Methyldibenzopyrrole[1][2][3][4]

The presence of the nitrogen heteroatom and the extended π-system of the fused rings are key determinants of the molecule's chemical reactivity and physical properties.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. These data are crucial for its identification, purification, and characterization in a laboratory setting.

PropertyValueReference/Source
Molecular Weight 181.23 g/mol [1][2][3][4]
Appearance Solid
Melting Point 259 °C (532 K)[4]
Solubility Insoluble in water; Soluble in organic solvents.
Mass Spectrometry Data available in the NIST WebBook.[3]
Gas Chromatography Retention index data is available in the NIST WebBook.[4]
¹H NMR (Predicted) Aromatic protons (δ 7.0-8.5 ppm), a singlet for the N-H proton, and a singlet for the methyl protons (δ ~2.5 ppm).Based on carbazole and N-methylcarbazole data.
¹³C NMR (Predicted) Aromatic carbons (δ 110-145 ppm) and a methyl carbon signal (δ ~20 ppm).Based on carbazole and N-methylcarbazole data.
FT-IR (Predicted) N-H stretching (~3400 cm⁻¹), aromatic C-H stretching (~3050 cm⁻¹), C=C stretching (~1600 cm⁻¹), and C-N stretching.[5]

Experimental Protocols: Synthesis of this compound

Borsche-Drechsel Cyclization (Hypothetical Protocol)

The Borsche-Drechsel cyclization involves the acid-catalyzed cyclization of an arylhydrazone, followed by aromatization.[1] This method is a cornerstone in the synthesis of tetrahydrocarbazoles, which can then be dehydrogenated to the corresponding carbazoles.

Experimental Workflow:

Borsche_Drechsel A 1. Hydrazone Formation B 2. Cyclization A->B Acid Catalyst (e.g., H₂SO₄) C 3. Dehydrogenation B->C Oxidizing Agent (e.g., DDQ) D 4. Purification C->D Chromatography

Borsche-Drechsel Cyclization Workflow

Methodology:

  • Hydrazone Formation: React p-tolylhydrazine with cyclohexanone in an appropriate solvent (e.g., ethanol) with a catalytic amount of acid to form the corresponding p-tolylhydrazone.

  • Cyclization: Treat the resulting hydrazone with a strong acid, such as sulfuric acid or polyphosphoric acid, and heat to induce cyclization to 2-methyl-1,2,3,4-tetrahydro-9H-carbazole.

  • Dehydrogenation: The tetrahydrocarbazole intermediate is then aromatized to this compound using a suitable dehydrogenating agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C) at elevated temperatures.

  • Purification: The final product is purified by column chromatography on silica gel.

Graebe-Ullmann Reaction (Hypothetical Protocol)

The Graebe-Ullmann reaction is another classical method for carbazole synthesis, which involves the deoxygenation and cyclization of a 1-aryl-1,2,3-benzotriazole.

Experimental Workflow:

Graebe_Ullmann A 1. Triazole Formation B 2. Cyclization A->B Heat or Photolysis C 3. Purification B->C Recrystallization

Graebe-Ullmann Reaction Workflow

Methodology:

  • Triazole Formation: Synthesize the precursor, 1-(4-methylphenyl)-1H-benzotriazole, by reacting 2-amino-4'-methylbiphenyl with nitrous acid.

  • Cyclization: The triazole is then subjected to thermolysis or photolysis. This process involves the extrusion of a molecule of nitrogen gas to form a reactive nitrene intermediate, which then undergoes intramolecular cyclization to yield this compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent.

Biological Activity and Signaling Pathway

Carbazole derivatives have garnered significant attention in drug discovery due to their wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. While specific studies on the biological activity of this compound are limited in the available literature, research on structurally similar compounds provides valuable insights into its potential mechanisms of action.

A study on 9-ethyl-9H-carbazole-3-carbaldehyde, a close analog, has demonstrated its potent antitumor activity in human melanoma cells through the reactivation of the p53 signaling pathway.[6] This compound was shown to induce apoptosis and senescence in cancer cells by enhancing the phosphorylation of p53. This activation is mediated by the upstream kinases p38-MAPK and JNK.

The proposed signaling pathway for the anticancer activity of carbazole derivatives, based on the study of 9-ethyl-9H-carbazole-3-carbaldehyde, is depicted below. It is plausible that this compound could exhibit a similar mechanism of action.

p53_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Carbazole_Derivative Carbazole Derivative (e.g., this compound) p38_MAPK p38-MAPK Carbazole_Derivative->p38_MAPK JNK JNK Carbazole_Derivative->JNK p53 p53 p38_MAPK->p53 Phosphorylation JNK->p53 Phosphorylation Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence

Proposed p53-mediated anticancer signaling pathway for carbazole derivatives.

This pathway highlights the potential of carbazole-based compounds to target and reactivate critical tumor suppressor pathways, making them promising candidates for further investigation in cancer therapy.

Conclusion

This compound is a molecule with a well-defined structure and interesting physicochemical properties. While detailed experimental data for this specific compound are somewhat sparse, established synthetic methodologies for the carbazole scaffold can be readily adapted for its preparation. The demonstrated biological activity of closely related carbazole derivatives, particularly their ability to modulate the p53 signaling pathway, underscores the potential of this compound as a valuable lead compound in the development of novel therapeutics. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and explore its specific biological activities and mechanisms of action.

References

An In-depth Technical Guide to 2-Methyl-9H-carbazole: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 2-Methyl-9H-carbazole. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, offering detailed experimental protocols, collated quantitative data, and a historical perspective on this significant heterocyclic compound.

Introduction and Historical Context

This compound is a derivative of carbazole, an aromatic heterocyclic organic compound with a tricyclic structure. The carbazole nucleus is a prominent scaffold in numerous naturally occurring alkaloids and synthetic compounds with a wide array of biological activities and material applications. The study of carbazoles dates back to 1872, when Carl Graebe and Carl Glaser first isolated the parent compound, 9H-carbazole, from coal tar.

The likely first synthesis of this compound can be traced back to the pioneering work of Walther Borsche. In 1908, Borsche published a seminal paper on a new method for carbazole synthesis, now known as the Borsche-Drechsel cyclization.[1] This reaction involves the acid-catalyzed cyclization of arylhydrazones of cyclohexanone to form tetrahydrocarbazoles, which are subsequently dehydrogenated to yield the aromatic carbazole core. By using p-tolylhydrazine as the starting arylhydrazine, this method provides a direct route to the 2-methyl substituted carbazole skeleton. This synthetic advancement was crucial for enabling the systematic study of substituted carbazoles and their properties.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification, purification, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₁₁N[2][3]
Molecular Weight 181.23 g/mol [2][3]
CAS Number 3652-91-3[2]
Melting Point 259 °C (532 K)[2]
Appearance Yellowish or brownish crystals/powder
Solubility Insoluble in water; Soluble in organic solvents such as toluene, chloroform, and DMSO.

Table 2: Spectroscopic Data for this compound

Data TypeKey Features
Mass Spectrum (EI) Molecular Ion (M⁺) at m/z = 181
¹H NMR Data not explicitly found in the performed search. Expected signals would include aromatic protons and a methyl singlet.
¹³C NMR Data not explicitly found in the performed search. Expected signals would include aromatic carbons and a methyl carbon.

Note: While a dedicated, high-resolution NMR dataset for this compound was not located in the conducted search, the expected chemical shifts can be inferred from the parent carbazole and other methylated derivatives. The aromatic protons would likely appear in the range of 7.0-8.5 ppm, with the methyl protons appearing as a singlet around 2.4-2.6 ppm. The aromatic carbons would be expected in the 110-140 ppm region, and the methyl carbon around 20-25 ppm.

Synthesis of this compound

The synthesis of this compound is classically achieved via the Borsche-Drechsel cyclization. Modern methods, such as palladium-catalyzed cross-coupling reactions, also offer efficient routes to this and other carbazole derivatives. Below are detailed protocols for both a classic and a modern approach.

Classical Synthesis: The Borsche-Drechsel Cyclization

This two-step procedure involves the formation of a tetrahydrocarbazole intermediate from p-tolylhydrazine and cyclohexanone, followed by dehydrogenation.

Experimental Protocol:

Step 1: Synthesis of 2-Methyl-1,2,3,4-tetrahydro-9H-carbazole

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-tolylhydrazine hydrochloride (15.8 g, 0.1 mol) in a mixture of ethanol (100 mL) and concentrated sulfuric acid (5 mL).

  • Addition of Cyclohexanone: To the stirred solution, add cyclohexanone (9.8 g, 0.1 mol) dropwise at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2 hours.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing 500 mL of ice-water. The crude product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water, and then recrystallize from ethanol to yield 2-methyl-1,2,3,4-tetrahydro-9H-carbazole.

Step 2: Dehydrogenation to this compound

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, place the dried 2-methyl-1,2,3,4-tetrahydro-9H-carbazole (9.85 g, 0.05 mol) and palladium on carbon (10% Pd, 1.0 g).

  • Solvent Addition: Add 100 mL of a high-boiling solvent such as p-cymene or mesitylene.

  • Reaction: Heat the mixture to reflux and maintain reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed. The evolution of hydrogen gas will be observed.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with hot toluene.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid is then purified by recrystallization from ethanol or toluene to afford pure this compound.

Diagram 1: Borsche-Drechsel Synthesis Workflow

Borsche_Drechsel_Synthesis cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Dehydrogenation p_tolylhydrazine p-Tolylhydrazine reflux Reflux p_tolylhydrazine->reflux cyclohexanone Cyclohexanone cyclohexanone->reflux acid_catalyst H₂SO₄/Ethanol acid_catalyst->reflux tetrahydrocarbazole 2-Methyl-1,2,3,4-tetrahydro-9H-carbazole reflux2 Reflux in p-Cymene tetrahydrocarbazole->reflux2 workup1 Workup & Recrystallization reflux->workup1 Cool & Precipitate workup1->tetrahydrocarbazole pd_c Pd/C pd_c->reflux2 final_product This compound workup2 Workup & Recrystallization reflux2->workup2 Filter & Evaporate workup2->final_product

A flowchart of the Borsche-Drechsel synthesis of this compound.

Biological Activity and Applications

While the carbazole scaffold is a well-known pharmacophore present in many biologically active molecules, there is a notable lack of specific research into the biological activities and signaling pathways of this compound itself. A comprehensive search of the scientific literature did not reveal significant studies on its use as an active pharmaceutical ingredient.

This suggests that the primary utility of this compound is as a key intermediate in the synthesis of more complex molecules. Its functionalized derivatives are likely explored for applications in:

  • Materials Science: As a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic materials due to the favorable electronic properties of the carbazole core.

  • Medicinal Chemistry: As a starting material for the synthesis of more elaborate carbazole-based compounds with potential therapeutic activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial agents.

Conclusion

This compound is a foundational molecule in the rich field of carbazole chemistry. Its history is rooted in the early advancements of synthetic organic chemistry, with the Borsche-Drechsel cyclization providing the first accessible route to this and other substituted carbazoles. While not extensively studied for its own biological activity, it remains a valuable and versatile building block for the creation of novel materials and complex molecules with potential applications in a wide range of scientific disciplines. This guide provides a consolidated resource for researchers working with or interested in the synthesis and properties of this compound.

References

Technical Guide: 2-Methyl-9H-carbazole (CAS No. 3652-91-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-9H-carbazole, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, synthesis, spectroscopic data, potential biological activities, and safety information.

Chemical and Physical Properties

This compound is a solid, aromatic amine with a tricyclic structure. It is generally insoluble in water but shows good solubility in various organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 3652-91-3[1]
Molecular Formula C₁₃H₁₁N[1][2]
Molecular Weight 181.23 g/mol [2]
Appearance Yellow to colorless solid
Melting Point ~230 °C (with decomposition)
Solubility Insoluble in water; Soluble in toluene, chloroform, and DMSO

Synthesis of this compound

A common and effective method for the synthesis of the carbazole core is the Borsche–Drechsel cyclization. This involves the acid-catalyzed cyclization of an arylhydrazone of a cyclohexanone, followed by aromatization.[3][4][5]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2-Methyl-1,2,3,4-tetrahydro-9H-carbazole

This step involves the Fischer indole synthesis, which is mechanistically related to the Borsche-Drechsel cyclization.

  • Preparation of the Hydrazone: React p-tolylhydrazine with cyclohexanone in a suitable solvent like ethanol or acetic acid. The reaction is typically carried out at room temperature or with gentle heating to form the corresponding hydrazone.

  • Cyclization: The formed hydrazone is then treated with an acid catalyst, such as glacial acetic acid, sulfuric acid, or a Lewis acid, and heated. This induces a[6][6]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield 2-methyl-1,2,3,4-tetrahydro-9H-carbazole.

  • Work-up and Purification: The reaction mixture is cooled and poured into water to precipitate the product. The crude product is then filtered, washed, and can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Aromatization to this compound

The tetrahydrocarbazole intermediate is dehydrogenated to form the final aromatic carbazole.

  • Dehydrogenation Reaction: The 2-methyl-1,2,3,4-tetrahydro-9H-carbazole is heated in a high-boiling solvent (e.g., xylene or toluene) with a dehydrogenating agent such as palladium on carbon (Pd/C) or chloranil.[7]

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, the catalyst (if used) is filtered off. The solvent is removed under reduced pressure, and the resulting crude this compound is purified by column chromatography on silica gel or by recrystallization.

Below is a workflow diagram illustrating this synthetic approach.

G Synthesis Workflow for this compound p_tolylhydrazine p-Tolylhydrazine hydrazone p-Tolylhydrazone of Cyclohexanone p_tolylhydrazine->hydrazone Condensation cyclohexanone Cyclohexanone cyclohexanone->hydrazone tetrahydrocarbazole 2-Methyl-1,2,3,4-tetrahydro-9H-carbazole hydrazone->tetrahydrocarbazole Acid-catalyzed Cyclization final_product This compound tetrahydrocarbazole->final_product Aromatization (e.g., Pd/C, heat) G cluster_cytoplasm Cytoplasm cluster_complex cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimuli->receptor IKK IKK Complex receptor->IKK activates IkBa IκBα IKK->IkBa phosphorylates p65_p50 p65/p50 (Inactive NF-κB) p65_p50_active p65/p50 (Active NF-κB) p65_p50->p65_p50_active Nuclear Translocation carbazole Carbazole Derivative carbazole->IKK inhibits DNA DNA (κB sites) p65_p50_active->DNA binds to gene_expression Pro-inflammatory Gene Expression DNA->gene_expression promotes transcription

References

An In-depth Technical Guide to 2-Methyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Methyl-9H-carbazole, tailored for researchers, scientists, and professionals in drug development. It covers the compound's nomenclature, physicochemical properties, synthetic methodologies, and biological significance, presenting data in a clear and accessible format.

IUPAC Name and Synonyms

The nomenclature of a chemical compound is fundamental for its identification in scientific literature and databases.

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound [1][2].

It is also known by several synonyms, which include:

  • 2-Methylcarbazole[2][3]

  • Carbazole, 2-methyl-[2][3]

  • 2-Methyldibenzopyrrole[3]

  • 9H-Carbazole, 2-methyl-[2][3][4]

The compound is assigned the Chemical Abstracts Service (CAS) Registry Number 3652-91-3 [2][3][4].

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.

PropertyValueSource
Molecular Formula C₁₃H₁₁N[2][3][4][5][6]
Molecular Weight 181.23 g/mol [2][3][5]
Appearance Yellow crystals or powder[1]
Melting Point 113.00 °C (386.15 K)[1]
Boiling Point 377.00 °C (650.15 K)[1]
Density 1.17 g/cm³[1]
Solubility Insoluble in water; Soluble in organic solvents like Toluene, Chloroform, and Dimethyl sulfoxide (DMSO).[1][1]
State at Room Temp. Solid[1]

Synthetic Approaches and Experimental Protocols

The synthesis of carbazole derivatives is a cornerstone of medicinal chemistry and materials science. While a specific protocol for this compound is not detailed in the immediate literature, general methods for N-alkylation and functionalization of the carbazole core are well-established. These methods can be adapted for the synthesis of various derivatives.

Common Synthetic Strategies for Carbazoles:

  • Bucherer carbazole synthesis [7]

  • Graebe–Ullmann reaction [7]

  • Palladium-catalyzed tandem reactions from anilines and 1,2-dihaloarenes[7].

Representative Experimental Protocol: N-Acetylation of Carbazole

This protocol outlines a general procedure for the N-functionalization of a carbazole ring, a common step in the synthesis of more complex derivatives. This example details the synthesis of N⁹-(chloroacetyl)-carbazole, which can serve as a precursor for further modifications.

Materials:

  • Carbazole (1 equivalent)

  • Chloroacetyl chloride (1 equivalent)

  • Acetone (solvent)

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • A solution of carbazole (e.g., 7 g, 0.04 mol) is prepared in acetone (60 mL).

  • Chloroacetyl chloride (e.g., 4.9 g, 0.04 mol) is added to the solution.

  • The reaction mixture is refluxed on a water bath for 8 hours.

  • The progress of the reaction is monitored using Thin Layer Chromatography (TLC) with a solvent system of Benzene:Chloroform (9:1 v/v).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is washed with water.

  • The final product is purified by recrystallization from ethanol to yield N⁹-(chloroacetyl)-carbazole.

This synthetic intermediate can then be further reacted, for instance with hydrazine hydrate, to produce N⁹-(hydrazinoacetyl)-carbazole, a versatile building block for creating a library of carbazole derivatives.

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and derivatization of carbazole, a common pathway in the development of novel compounds for biological screening.

G Generalized Synthetic Workflow for Carbazole Derivatives cluster_0 Step 1: N-Functionalization cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Derivatization Carbazole 9H-Carbazole (Starting Material) Intermediate1 N-Functionalized Carbazole (e.g., N⁹-(chloroacetyl)-carbazole) Carbazole->Intermediate1 Reaction Reagent1 Alkylation/Acylation Reagent (e.g., Chloroacetyl Chloride) Reagent1->Intermediate1 Intermediate2 Hydrazide Intermediate (e.g., N⁹-(hydrazinoacetyl)-carbazole) Intermediate1->Intermediate2 Reflux Reagent2 Hydrazine Hydrate Reagent2->Intermediate2 FinalProduct Final Carbazole Derivatives (e.g., Schiff Bases) Intermediate2->FinalProduct Condensation Reagent3 Aromatic Aldehyde Reagent3->FinalProduct

Caption: A generalized workflow for the synthesis of carbazole derivatives.

Biological and Research Applications

Carbazole and its derivatives are recognized for their significant biological activities and are a subject of intense research in medicinal chemistry and materials science[8]. The carbazole nucleus is considered a valuable pharmacophore due to its rigid, planar, and electron-rich aromatic structure[8].

  • Biological Significance : Research has demonstrated that various carbazole derivatives exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective properties[1][8]. The substitution pattern on the carbazole core plays a crucial role in determining the specific biological activity[8]. For instance, substitutions at the C-3 and C-6 positions have been shown to enhance antibacterial activity[8].

  • Anti-inflammatory Activity : Both natural and synthetic carbazoles have shown potent anti-inflammatory activity. They can act on key inflammatory mediators, making them promising candidates for the development of new anti-inflammatory drugs.

  • Antimicrobial and Antifungal Activity : N-substituted carbazoles have been screened for their efficacy against various bacterial and fungal strains, with some compounds showing significant zones of inhibition[9][10].

  • Research Applications : Beyond its biological implications, this compound and related compounds are investigated for their applications in materials science, particularly in the development of organic photovoltaic devices and organic light-emitting diodes (OLEDs), where they can contribute to enhancing device efficiency[1][11].

References

The Multifaceted Biological Activities of 2-Methyl-9H-carbazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbazole nucleus, a tricyclic aromatic scaffold, has long been a subject of intense interest in medicinal chemistry due to its presence in numerous naturally occurring and synthetic bioactive compounds. Among the various carbazole analogs, derivatives of 2-Methyl-9H-carbazole have emerged as a particularly promising class, exhibiting a wide spectrum of pharmacological activities. These compounds have shown potential as anticancer, antimicrobial, and neuroprotective agents, making them attractive candidates for further investigation and drug development. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity of this compound Derivatives

Several derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The antiproliferative activity is often attributed to mechanisms such as DNA interaction, inhibition of key enzymes like topoisomerases, and induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
DMCM Bis((1,4-dimethyl-9H-carbazol-3-yl)methyl)amineHuman U87 MG (Glioma)13.34
Compound 3 5,8-Dimethyl-9H-carbazole derivativeMDA-MB-231 (Breast Cancer)1.44
Compound 4 5,8-Dimethyl-9H-carbazole derivativeMDA-MB-231 (Breast Cancer)0.73[1]
Compound 14a 1-methyl-9H-carbazole-2-carboxamide7901 (Gastric Adenocarcinoma)11.8[2]
Compound 14a 1-methyl-9H-carbazole-2-carboxamideA875 (Human Melanoma)9.77[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3][4]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. This product is then solubilized, and its concentration is determined by spectrophotometry.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[3][5]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period, typically 48-72 hours.[3]

  • MTT Addition: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (final concentration of 0.5 mg/mL), and the plates are incubated for an additional 3-4 hours.[4][6]

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[6]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.

Signaling Pathways in Anticancer Activity

The anticancer effects of carbazole derivatives are often mediated through the modulation of critical signaling pathways involved in cell survival, proliferation, and apoptosis.

  • Apoptosis Induction: Some carbazole derivatives have been shown to induce apoptosis through a mitochondrial-dependent pathway. This involves the activation of caspases, such as caspase-3 and -7, leading to programmed cell death.[7][8]

  • p53 Pathway Activation: Certain carbazole compounds can activate the p53 signaling pathway, a crucial tumor suppressor pathway. Activation of p53 can lead to cell cycle arrest and apoptosis in cancer cells.[9]

  • Topoisomerase II Inhibition: Topoisomerase II is an essential enzyme for DNA replication and cell division. Some carbazole derivatives act as catalytic inhibitors of this enzyme, leading to DNA damage and cell death.[7]

anticancer_pathways cluster_drug This compound Derivative cluster_cell Cancer Cell cluster_dna DNA Replication cluster_survival Cell Survival & Proliferation cluster_apoptosis Apoptosis drug This compound Derivative topoII Topoisomerase II drug->topoII Inhibition p53 p53 Pathway drug->p53 Activation mitochondria Mitochondria drug->mitochondria Induction apoptosis Apoptosis topoII->apoptosis p53->apoptosis caspases Caspases mitochondria->caspases caspases->apoptosis

Anticancer mechanisms of this compound derivatives.

Antimicrobial Activity of this compound Derivatives

Derivatives of this compound have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against various microorganisms.

Compound IDDerivativeMicroorganismMIC (µg/mL)Reference
9a (E)-2-((9-Methyl-9H-carbazol-3-yl)methylene)hydrazine-1-carboximidamideStaphylococcus aureus16[10]
9a (E)-2-((9-Methyl-9H-carbazol-3-yl)methylene)hydrazine-1-carboximidamideEscherichia coli32[10]
10a (E)-2-((9-Methyl-9H-carbazol-3-yl)methylene)hydrazine-1-carbothioamideStaphylococcus aureus8[10]
10a (E)-2-((9-Methyl-9H-carbazol-3-yl)methylene)hydrazine-1-carbothioamideEscherichia coli16[10]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[11][12][13]

Principle: This method involves challenging microorganisms with serial dilutions of the antimicrobial compound in a liquid broth medium to find the lowest concentration that inhibits visible growth.[11]

Procedure:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared, typically equivalent to a 0.5 McFarland standard, and then diluted to the final test concentration.[12]

  • Serial Dilution: The this compound derivative is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[11]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).[13]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[11]

mic_workflow start Start prep_compound Prepare Serial Dilutions of This compound Derivative start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Workflow for MIC determination by broth microdilution.

Neuroprotective Activity of this compound Derivatives

Certain this compound derivatives have shown potential in protecting neuronal cells from damage, a key area of research for neurodegenerative diseases like Alzheimer's and Parkinson's. Their neuroprotective effects are often linked to their antioxidant properties and their ability to inhibit enzymes involved in neurodegeneration.

Quantitative Neuroprotective Data

The following table summarizes the in vitro neuroprotective and related activities of a this compound derivative.

Compound IDDerivativeAssayTargetResult (IC50)Reference
- 9-methyl-9H-carbazole-2-carbaldehydeAcetylcholinesterase (AChE) InhibitionAChE7.87 µg/mL[14]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

The Ellman's method is a widely used colorimetric assay to measure AChE activity.

Principle: This assay is based on the reaction of acetylthiocholine with AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color formation is proportional to the AChE activity.

Procedure:

  • Reagent Preparation: Prepare solutions of the AChE enzyme, the substrate (acetylthiocholine iodide), and the chromogen (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Incubation: The enzyme is pre-incubated with various concentrations of the this compound derivative.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Absorbance Measurement: The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.

Signaling Pathways in Neuroprotection

The neuroprotective mechanisms of carbazole derivatives are multifaceted and involve the modulation of various cellular pathways.

  • Antioxidant Activity: Many carbazole derivatives possess antioxidant properties, which can mitigate oxidative stress, a key contributor to neuronal damage in neurodegenerative diseases.

  • Anti-apoptotic Effects: These compounds can inhibit apoptotic pathways in neuronal cells, thereby preventing cell death.[15]

  • Enzyme Inhibition: As demonstrated with 9-methyl-9H-carbazole-2-carbaldehyde, inhibition of enzymes like acetylcholinesterase can be a key mechanism of action, particularly relevant for Alzheimer's disease.[14]

neuroprotection_pathways cluster_stressor Neurodegenerative Stressors cluster_drug This compound Derivative cluster_outcome Cellular Outcome oxidative_stress Oxidative Stress neuronal_survival Neuronal Survival oxidative_stress->neuronal_survival enzyme_activity Aberrant Enzyme Activity (e.g., AChE) enzyme_activity->neuronal_survival drug This compound Derivative drug->oxidative_stress Reduction drug->enzyme_activity Inhibition

Neuroprotective mechanisms of this compound derivatives.

Conclusion

Derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurodegeneration warrants further investigation. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of this important class of compounds. Future studies should focus on elucidating the precise molecular targets and further defining the structure-activity relationships to design next-generation this compound derivatives with enhanced potency and selectivity.

References

An In-depth Technical Guide to the Health and Safety of 2-Methyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive health and safety information for 2-Methyl-9H-carbazole, intended for researchers, scientists, and professionals in drug development. Due to a lack of extensive specific toxicological data for this compound, a cautious approach to handling is recommended, treating it as a potentially hazardous substance. Information from related carbazole compounds is included for precautionary guidance and is clearly delineated.

Chemical and Physical Properties

While comprehensive safety data is limited, some physical properties of this compound have been documented.

PropertyValueSource
CAS Number3652-91-3[1]
Molecular FormulaC₁₃H₁₁N[2]
Molecular Weight181.23 g/mol [2]
AppearanceYellow to colorless solid[3]
Melting Point230 °C (decomposes)[3]
Storage ConditionSealed in a dry place, at room temperature (20 to 22 °C)[3]

Hazard Identification and GHS Classification

Specific GHS classification data for this compound is largely unavailable in the provided search results. One source explicitly states "no data available" for classification, pictograms, signal word, and hazard statements[1]. Another indicates "N/A" for these fields[3].

As a precautionary measure, it is prudent to handle this compound as a substance with potential for skin and eye irritation, and possible harm if ingested or inhaled, based on data for the parent compound, 9H-Carbazole. For instance, 9H-Carbazole is suspected of causing cancer and can cause skin, eye, and respiratory irritation[4][5][6].

General Safety Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Review Safety Data Sheet (Acknowledge data gaps) b Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) a->b c Work in a well-ventilated area (e.g., Fume Hood) b->c d Avoid dust formation c->d e Use non-sparking tools d->e f Store in a tightly closed container in a cool, dry place e->f g Wash hands thoroughly f->g h Dispose of waste according to regulations g->h G start Spill Detected evacuate Evacuate personnel to a safe area start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain the spill (Prevent entry into drains) ppe->contain cleanup Clean up spill (Use spark-proof tools) contain->cleanup dispose Dispose of waste in a closed, suitable container cleanup->dispose decontaminate Decontaminate the area dispose->decontaminate end Incident Resolved decontaminate->end

References

Methodological & Application

Applications of 2-Methyl-9H-carbazole in Organic Electronics: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Methyl-9H-carbazole and its derivatives have emerged as a significant class of materials in the field of organic electronics. Their inherent electronic properties, coupled with the versatility for chemical modification, make them prime candidates for various applications, including Organic Light-Emitting Diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs). This document provides a detailed overview of the applications of this compound-based materials, complete with application notes, experimental protocols, and performance data.

Application Notes

The core carbazole structure is known for its excellent hole-transporting capabilities, high thermal stability, and wide energy gap.[1][2] The addition of a methyl group at the 2-position can further modulate these properties, influencing the material's solubility, morphology in thin films, and electronic energy levels. Derivatives of this compound are frequently employed as:

  • Hole-Transporting Materials (HTMs): Due to their electron-donating nature, carbazole derivatives facilitate the efficient injection and transport of holes from the anode to the emissive layer in OLEDs and to the active layer in organic solar cells.[1][3][4] This leads to improved device efficiency and stability.

  • Host Materials in OLEDs: The high triplet energy of many carbazole derivatives makes them suitable hosts for phosphorescent and thermally activated delayed fluorescence (TADF) emitters, particularly for blue-emitting OLEDs.[5] They facilitate efficient energy transfer to the guest emitter, leading to high quantum efficiencies.

  • Emitters in OLEDs: Functionalization of the this compound core can lead to the development of efficient light-emitting materials themselves, often with high quantum yields and good color purity.[6][7]

  • Building Blocks for Donor Polymers in Organic Solar Cells: The carbazole moiety is a common building block for conjugated polymers used as donor materials in bulk heterojunction (BHJ) organic solar cells.[8][9]

Quantitative Data Presentation

The performance of organic electronic devices is highly dependent on the specific molecular structure of the materials used and the device architecture. Below are tables summarizing representative quantitative data for devices employing carbazole derivatives, including those with methyl substitutions.

Table 1: Performance of OLEDs Utilizing Carbazole Derivatives

Carbazole DerivativeRoleMax. Luminance (cd/m²)Max. Current Efficiency (cd/A)Max. External Quantum Efficiency (EQE) (%)Turn-on Voltage (V)Emitting Color
Carbazole-Thienopyrroledione (CZ-1)Emitter413019.38.6-Greenish-Blue
Carbazole-Thienopyrroledione (CZ-2)Emitter410420.29.5-Greenish-Blue
CBPPOHost-28.014.4-Blue
Generic Carbazole Derivative (Device A)Emitter10,000-5 - 76White

Data compiled from various sources.[5][6][10] Note: Device architectures and testing conditions may vary between studies.

Table 2: Performance of Perovskite Solar Cells with Carbazole-Based Hole-Transporting Materials

Carbazole HTMPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)
DI3TCz6.460.9710.400.65
Star-shaped Carbazole Core (Compound 13)17.57---
V1209----
V1221----
V1225----

Data compiled from various sources.[1][9][11] Note: Device architectures and testing conditions may vary between studies.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of materials and fabrication of high-performance devices.

Synthesis of a this compound Derivative (Illustrative Example)

This protocol describes a general method for the synthesis of a substituted this compound derivative via a Suzuki-Miyaura coupling reaction, a common method for creating C-C bonds.

Materials:

  • 2-Bromo-x-methyl-9H-carbazole (or other halogenated precursor)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous toluene and water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a Schlenk flask, combine 2-bromo-x-methyl-9H-carbazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture (e.g., toluene/water 4:1 v/v).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.[12]

General Protocol for OLED Fabrication (Solution Processing)

This protocol outlines the fabrication of a simple solution-processed OLED using a carbazole derivative as a component in the emissive layer.

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

  • Carbazole derivative (as host or emitter)

  • Emissive dopant (if the carbazole derivative is a host)

  • Electron-transporting layer (ETL) material (e.g., TPBi)

  • Low work function metal cathode (e.g., LiF/Al)

  • Organic solvents (e.g., chlorobenzene, toluene)

  • Spin-coater

  • Thermal evaporator

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition: Prepare a solution of the carbazole derivative (and dopant, if applicable) in a suitable organic solvent. Spin-coat the solution onto the PEDOT:PSS layer and anneal according to the material's specifications to remove residual solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit the ETL material (e.g., TPBi, ~30-40 nm), a thin layer of LiF (~1 nm), and the aluminum cathode (~100 nm) through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the device in an inert atmosphere using a UV-curable epoxy and a glass coverslip to protect it from oxygen and moisture.[6][7][13]

Visualizations

Synthesis Workflow for a this compound Derivative

Synthesis_Workflow Start Start Materials: 2-Bromo-x-methyl-9H-carbazole Arylboronic acid Reaction Suzuki-Miyaura Coupling - Pd Catalyst - Base - Solvent (Toluene/Water) Start->Reaction Reaction Setup Purification Work-up & Purification - Extraction - Column Chromatography Reaction->Purification Crude Product Product Final Product: Substituted This compound Derivative Purification->Product Purified Product

Caption: General workflow for the synthesis of a this compound derivative.

OLED Fabrication Workflow

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition Cleaning ITO Substrate Cleaning UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone PEDOT_PSS Spin-coat PEDOT:PSS (HIL) UV_Ozone->PEDOT_PSS EML Spin-coat Emissive Layer (Carbazole Derivative) PEDOT_PSS->EML ETL_Cathode Thermal Evaporation: ETL (e.g., TPBi) Cathode (LiF/Al) EML->ETL_Cathode Encapsulation Device Encapsulation ETL_Cathode->Encapsulation Characterization Device Characterization (I-V-L, EQE) Encapsulation->Characterization

Caption: Step-by-step workflow for the fabrication and characterization of an OLED.

References

Application Notes and Protocols for 2-Methyl-9H-carbazole in Hole-Transporting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a significant class of organic compounds that have garnered considerable attention for their application as hole-transporting materials (HTMs) in optoelectronic devices, particularly in perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The carbazole moiety, characterized by its rigid and planar structure, offers excellent thermal stability and favorable electrochemical properties. 2-Methyl-9H-carbazole serves as a fundamental building block for the synthesis of more complex and efficient HTMs. Functionalization at various positions of the carbazole core allows for the fine-tuning of its electronic and physical properties to achieve optimal device performance.

These application notes provide a comprehensive overview of the use of this compound-based materials as HTMs, including synthetic strategies, performance data in perovskite solar cells, and detailed experimental protocols for device fabrication and characterization.

Key Advantages of Carbazole-Based HTMs

  • Good Thermal Stability: The rigid carbazole unit contributes to high glass transition temperatures (Tg), ensuring the morphological stability of the HTM layer at elevated operating temperatures.[1][2]

  • High Hole Mobility: Carbazole derivatives have demonstrated high hole mobilities, facilitating efficient extraction and transport of holes from the perovskite absorber layer to the electrode.[2]

  • Tunable Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be readily modified through chemical functionalization, allowing for better energy level alignment with the perovskite layer and reducing energy loss.[3]

  • Cost-Effectiveness: The synthesis of many carbazole-based HTMs can be achieved through relatively simple and low-cost synthetic routes compared to other complex HTMs like spiro-OMeTAD.[3][4]

Performance of Carbazole-Based HTMs in Perovskite Solar Cells

The performance of perovskite solar cells is highly dependent on the properties of the hole-transporting material. Various derivatives of carbazole have been synthesized and tested in PSCs, demonstrating high power conversion efficiencies (PCEs). The following tables summarize the performance of several carbazole-based HTMs in a standard n-i-p device architecture (FTO/TiO2/Perovskite/HTM/Au).

HTM CodeVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
V12211.0323.67317.81[5]
V12251.0323.67317.81[5]
V1209---17.31[5]
SGT-405---14.79[6]
OY1---18.99[2]
OY2---19.46[2]
OY3---20.02[2]
HTM with tBu groups---17.57[7]
HTM CodeHole Mobility (cm²/Vs)HOMO Level (eV)LUMO Level (eV)Reference
V12091.0 x 10-5-5.29-1.86[5][8]
V12211.0 x 10-5-5.29-1.87[5][8]
V12251.0 x 10-5-5.29-1.87[5][8]
OY-type HTMsup to 10-4Suitable for PSCs-[2]

Experimental Protocols

Synthesis of a this compound Derivative HTM (Illustrative Example)

This protocol describes a general synthetic route for a carbazole-based HTM using a Suzuki coupling reaction.

Materials:

  • This compound

  • 1-bromo-4-iodobenzene

  • 4,4'-dimethoxydiphenylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene, anhydrous

  • N-Bromosuccinimide (NBS)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • Bromination of this compound:

    • Dissolve this compound in THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add NBS portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Extract the product with DCM, wash with water, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography to obtain the brominated intermediate.

  • Suzuki Coupling Reaction:

    • In a nitrogen-filled glovebox, combine the brominated 2-methyl-carbazole intermediate, a boronic acid derivative (e.g., from 1-bromo-4-iodobenzene), Pd(OAc)₂, and P(t-Bu)₃ in anhydrous toluene.

    • Add NaOt-Bu and reflux the mixture for 24 hours.

    • Cool the reaction to room temperature, filter, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography.

  • Buchwald-Hartwig Amination:

    • Combine the product from the Suzuki coupling, 4,4'-dimethoxydiphenylamine, Pd(OAc)₂, P(t-Bu)₃, and NaOt-Bu in anhydrous toluene under a nitrogen atmosphere.

    • Reflux the mixture for 24 hours.

    • After cooling, extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the final HTM product by column chromatography using a mixture of petroleum ether and DCM as the eluent.

G cluster_synthesis HTM Synthesis start This compound bromination Bromination (NBS) start->bromination suzuki Suzuki Coupling bromination->suzuki amination Buchwald-Hartwig Amination suzuki->amination purification Column Chromatography amination->purification product Final HTM purification->product

Synthetic workflow for a carbazole-based HTM.
Fabrication of Perovskite Solar Cells

This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.

Materials:

  • FTO-coated glass substrates

  • Zinc powder

  • 2M HCl

  • Deionized water, acetone, isopropanol

  • TiO₂ precursor solution

  • Perovskite precursor solution (e.g., mixed cation lead halide)

  • This compound derivative HTM solution in chlorobenzene (with additives like Li-TFSI and tBP if required)

  • Gold or silver pellets for thermal evaporation

Procedure:

  • Substrate Cleaning:

    • Etch the FTO glass with zinc powder and 2M HCl.

    • Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a nitrogen stream and treat with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat a compact TiO₂ (c-TiO₂) layer onto the FTO substrate (e.g., 3000 rpm for 30 s).

    • Dry at 125 °C for 5 minutes.

    • For a mesoporous architecture, spin-coat a mesoporous TiO₂ (m-TiO₂) paste and anneal at 500 °C for 30 minutes.

  • Perovskite Layer Deposition (in a nitrogen-filled glovebox):

    • Spin-coat the perovskite precursor solution onto the ETL. A two-step program is often used (e.g., 1000 rpm for 10 s, then 6000 rpm for 20 s).

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Anneal the perovskite film at 100 °C for 1 hour.

  • Hole-Transporting Layer (HTL) Deposition:

    • Prepare the carbazole-based HTM solution in chlorobenzene.

    • Spin-coat the HTM solution onto the perovskite layer (e.g., 4000 rpm for 20 s).

  • Back Contact Deposition:

    • Deposit an 80-100 nm thick gold or silver back contact by thermal evaporation through a shadow mask.

G cluster_fabrication Perovskite Solar Cell Fabrication cleaning Substrate Cleaning etl ETL Deposition (TiO2) cleaning->etl perovskite Perovskite Deposition etl->perovskite htl HTL Deposition (Carbazole-based) perovskite->htl contact Back Contact Evaporation htl->contact device Completed Device contact->device

Experimental workflow for PSC fabrication.
Device Characterization

1. Current Density-Voltage (J-V) Measurement:

  • Use a solar simulator with a light intensity of 100 mW/cm² (AM 1.5G) to measure the J-V characteristics of the fabricated solar cells.

  • Extract key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

2. Hole Mobility Measurement (Space-Charge Limited Current - SCLC):

  • Fabricate hole-only devices with the structure ITO/PEDOT:PSS/HTM/Au.

  • Measure the J-V characteristics in the dark.

  • The hole mobility (μ) can be calculated from the SCLC region of the J-V curve using the Mott-Gurney law.

3. UV-Visible Absorption Spectroscopy:

  • Measure the absorption spectra of the HTM in solution and as a thin film to determine its optical bandgap.

4. Cyclic Voltammetry (CV):

  • Perform CV measurements to determine the HOMO and LUMO energy levels of the HTM.

Signaling Pathway: Charge Transport in a Perovskite Solar Cell

In a typical n-i-p perovskite solar cell, the following charge transport processes occur:

  • Light Absorption: Photons are absorbed by the perovskite layer, generating electron-hole pairs (excitons).

  • Charge Separation: The excitons dissociate into free electrons and holes.

  • Electron Transport: Electrons are injected from the perovskite's conduction band into the electron transport layer (e.g., TiO₂) and transported to the FTO electrode.

  • Hole Transport: Holes are injected from the perovskite's valence band into the hole-transporting material (e.g., a this compound derivative) and transported to the back contact (e.g., Au).

  • Charge Collection: Electrons and holes are collected at their respective electrodes, generating a photocurrent.

G cluster_device Device Layers cluster_energy Energy Levels FTO FTO ETL ETL (TiO2) ETL->FTO Transport Perovskite Perovskite Electron e- Perovskite->Electron Injection Hole h+ Perovskite->Hole Injection HTL HTL (Carbazole) Au Au Electrode HTL->Au Transport CB Conduction Band VB Valence Band Photon Photon Photon->Perovskite Absorption Electron->ETL Transport Hole->HTL Transport

Charge transport mechanism in a PSC.

References

Application Notes and Protocols: Synthesis of 2-Methyl-9H-carbazole Derivatives for Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a cornerstone in the development of materials for organic electronics, owing to their excellent thermal stability, high hole mobility, and wide energy bandgap.[1] These properties make them particularly suitable for use as host materials in the emissive layer of Organic Light-Emitting Diodes (OLEDs), especially for phosphorescent OLEDs (PhOLEDs).[2] The introduction of a methyl group at the 2-position of the carbazole core can further modulate the electronic properties, enhancing charge carrier mobility and device efficiency.

This document provides detailed protocols for the synthesis of 2-methyl-9H-carbazole and its subsequent derivatization through common cross-coupling reactions. It also presents a summary of performance data for OLEDs incorporating carbazole derivatives and outlines a general fabrication protocol for such devices.

Synthesis of this compound Core

A reliable method for the synthesis of methylated carbazoles involves a multi-step process starting from a substituted aniline, followed by an Ullmann coupling and a Tauber-type cyclization. The following protocol is adapted from the synthesis of 2,6-dimethyl-9H-carbazole and can be applied to synthesize the mono-methylated analogue by starting with the appropriate precursor.[3]

Experimental Protocol: Synthesis of this compound

Step 1: Acetylation of 2-Bromo-4-methylaniline

  • In a round-bottom flask, dissolve 2-bromo-4-methylaniline in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the acetylated product.

Step 2: Ullmann Coupling

  • Combine the acetylated product with copper powder and potassium carbonate in a high-boiling point solvent like diethylene glycol.

  • Heat the mixture to a high temperature (e.g., 180-200 °C) and stir for several hours.

  • Monitor the reaction by TLC for the formation of the biphenyl intermediate.

  • After completion, cool the reaction mixture and filter to remove the copper catalyst.

  • Extract the product from the filtrate using an appropriate organic solvent.

  • Purify the crude product by column chromatography.

Step 3: Tauber-Type Cyclization

  • Treat the biphenyl intermediate with a strong acid, such as phosphoric acid.

  • Heat the mixture to induce cyclization, forming the this compound.

  • After the reaction is complete, pour the mixture into ice water to precipitate the product.

  • Filter the solid, wash with water until neutral, and dry.

  • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol).

Derivatization of this compound for OLED Applications

The this compound core can be further functionalized to tune its properties for specific OLED applications. This is typically achieved through N-alkylation or N-arylation, followed by halogenation and subsequent cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination.

General Workflow for Derivatization

G start This compound n_functionalization N-Alkylation / N-Arylation start->n_functionalization halogenation Halogenation (e.g., NBS, NIS) n_functionalization->halogenation suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) halogenation->suzuki buchwald Buchwald-Hartwig Amination (Aryl/Alkyl Amines) halogenation->buchwald product_suzuki Aryl/Heteroaryl Substituted This compound Derivative suzuki->product_suzuki product_buchwald Amino Substituted This compound Derivative buchwald->product_buchwald oled OLED Device Fabrication product_suzuki->oled product_buchwald->oled

Fig. 1: General synthetic workflow for this compound derivatives.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a halogenated this compound derivative with a boronic acid or ester.[4]

  • To a flame-dried Schlenk flask, add the halogenated N-substituted-2-methyl-9H-carbazole, the desired aryl or heteroaryl boronic acid/ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of a halogenated this compound derivative with an amine.[5][6]

  • In a glovebox or under an inert atmosphere, charge a Schlenk flask with the halogenated N-substituted-2-methyl-9H-carbazole, a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS, 1.2-1.5 equivalents).

  • Add the desired amine (1.1-1.3 equivalents).

  • Evacuate and backfill the flask with an inert gas.

  • Add a dry, degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture (typically 80-120 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Performance of Carbazole-Based OLEDs

The performance of OLEDs is highly dependent on the specific molecular structure of the host and emitter materials, as well as the device architecture. While specific data for this compound derivatives is limited in publicly available literature, the following table summarizes the performance of various OLEDs using other substituted carbazole derivatives as host materials to provide a comparative context.

Host Material DerivativeEmitter (Dopant)Max. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Turn-on Voltage (V)Emission Color
CBPPO-basedFIrpic14.4>5000-Blue
BCzB-PPINon-doped4.4311,3643.05Deep-Blue[7]
5CzOXDNon-doped3.6--Light Blue[8]
5CzOXD4CzPNPh17.1--Yellow[8]
Cz4FS in mCP-4.23600-Blue (413 nm)[9]
Cz4FS with exciplex-5.324,7004.2Greenish-Blue[9]

General OLED Fabrication and Characterization

The integration of synthesized this compound derivatives into an OLED device follows a standard fabrication process, typically involving vacuum thermal evaporation or solution processing.

Logical Workflow for OLED Fabrication and Testing

G sub Substrate Cleaning (ITO-coated glass) hil Hole Injection Layer (HIL) Deposition sub->hil htl Hole Transport Layer (HTL) Deposition hil->htl eml Emissive Layer (EML) Deposition (Host: this compound derivative + Guest: Phosphorescent Dopant) htl->eml etl Electron Transport Layer (ETL) Deposition eml->etl eil Electron Injection Layer (EIL) Deposition etl->eil cathode Cathode Deposition (e.g., Al) eil->cathode encap Encapsulation cathode->encap test Device Characterization (EQE, Luminance, CIE, Lifetime) encap->test

Fig. 2: Standard workflow for OLED fabrication and characterization.
General Protocol for Solution-Processed OLED Fabrication

  • Substrate Cleaning: Sequentially clean Indium Tin Oxide (ITO)-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.

  • Hole Injection Layer (HIL): Spin-coat a solution of a HIL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal according to the material's specifications.

  • Emissive Layer (EML): Prepare a solution of the this compound derivative (host) and the desired phosphorescent dopant (guest) in a suitable organic solvent (e.g., chlorobenzene, toluene). Spin-coat this solution on top of the HIL and anneal to remove the solvent.

  • Electron Transport Layer (ETL) and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber. Sequentially deposit the ETL material (e.g., TPBi), an electron injection layer (e.g., LiF), and the metal cathode (e.g., Al) at a low deposition rate.

  • Encapsulation: Encapsulate the devices using a UV-curable epoxy resin and a glass lid in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and Commission Internationale de l'Éclairage (CIE) coordinates of the fabricated devices using a programmable sourcemeter and a spectroradiometer.

Conclusion

This compound serves as a versatile platform for the development of high-performance host materials for OLEDs. Through well-established synthetic methodologies such as the Ullmann coupling, Tauber-type cyclization, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, a wide array of derivatives can be synthesized. The strategic functionalization of the this compound core allows for the fine-tuning of electronic and physical properties, leading to improved charge transport, higher quantum efficiencies, and enhanced operational stability in OLED devices. The protocols and data presented herein provide a foundational guide for researchers in the field of organic electronics to explore the potential of this promising class of materials.

References

Application Notes and Protocols for the Synthesis of 2-Methyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Methyl-9H-carbazole, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The presented methodology is based on the robust and widely applicable Fischer indole synthesis, followed by an aromatization step. This protocol includes detailed experimental procedures, tabulated quantitative data for the final product, and a visual workflow diagram to ensure clarity and reproducibility.

Physicochemical Properties and Spectroscopic Data

Quantitative data for the synthesized this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 3652-91-3[1][2]
Molecular Formula C₁₃H₁₁N[1][2]
Molecular Weight 181.23 g/mol [1][2]
Appearance White to off-white or yellowish solid
Melting Point ~259 °C (532 K)[2]

Table 2: ¹H NMR Spectroscopic Data for this compound

Solvent: CDCl₃/DMSO-d₆ (1:1 mixture)

Chemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)Number of ProtonsAssignmentReference
9.3bs-1HN-H[3]
7.92d7.81HAr-H[3]
7.83d7.81HAr-H[3]
7.2-7.38m-2HAr-H[3]
7.19s-1HAr-H[3]
7.01-7.11m-1HAr-H[3]
6.92d7.81HAr-H[3]
2.4 (estimated)s-3H-CH₃

Table 3: ¹³C NMR Spectroscopic Data for this compound

Solvent: CDCl₃/DMSO-d₆ (1:1 mixture)

Chemical Shift (δ ppm)AssignmentReference
140.2Ar-C[3]
139.7Ar-C[3]
135.6Ar-C[3]
124.9Ar-C[3]
123.1Ar-C[3]
120.7Ar-C[3]
120.4Ar-C[3]
119.7Ar-C[3]
118.7Ar-C[3]
110.8Ar-C[3]
110.6Ar-C[3]
22.0-CH₃[3]

Experimental Protocols

The synthesis of this compound is achieved in a two-step process:

  • Step 1: Fischer indole synthesis to form the intermediate, 2-methyl-1,2,3,4-tetrahydro-9H-carbazole.

  • Step 2: Aromatization of the tetrahydrocarbazole intermediate to yield the final product, this compound.

Step 1: Synthesis of 2-Methyl-1,2,3,4-tetrahydro-9H-carbazole

This procedure is adapted from established protocols for the Fischer indole synthesis of tetrahydrocarbazoles.

Materials:

  • p-Tolylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

  • Methanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine p-tolylhydrazine hydrochloride (1 equivalent) and cyclohexanone (1.1 equivalents).

  • Add glacial acetic acid to the flask to serve as the acidic catalyst and solvent. The volume should be sufficient to ensure good stirring of the reactants.

  • Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.

  • Pour the cooled mixture into cold water to ensure complete precipitation of the crude product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold water and then with a small amount of cold methanol to remove residual acetic acid and other impurities.

  • Dry the crude 2-methyl-1,2,3,4-tetrahydro-9H-carbazole. This intermediate can be used in the next step without further purification if the purity is deemed sufficient by TLC analysis.

Step 2: Aromatization to this compound

This procedure outlines the dehydrogenation of the tetrahydrocarbazole intermediate.

Materials:

  • 2-Methyl-1,2,3,4-tetrahydro-9H-carbazole (from Step 1)

  • Chloranil (tetrachloro-1,4-benzoquinone) or 10% Palladium on Carbon (Pd/C)

  • Xylene or other high-boiling aromatic solvent

  • Sodium hydroxide solution (if using chloranil)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure using Chloranil:

  • In a round-bottom flask, dissolve the crude 2-methyl-1,2,3,4-tetrahydro-9H-carbazole (1 equivalent) in xylene.

  • Add chloranil (2.2 equivalents) to the solution.

  • Heat the mixture to reflux with stirring. The reaction is typically complete in 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The hydroquinone byproduct will precipitate.

  • Filter the cooled mixture to remove the precipitated tetrachlorohydroquinone.

  • Wash the filtrate with a 1 M sodium hydroxide solution to remove any remaining hydroquinone, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Procedure using Palladium on Carbon (Pd/C):

  • In a round-bottom flask, dissolve the crude 2-methyl-1,2,3,4-tetrahydro-9H-carbazole in a high-boiling solvent such as xylene or mesitylene.

  • Add 10% Pd/C catalyst (approximately 10% by weight of the starting material).

  • Heat the mixture to reflux with vigorous stirring. The dehydrogenation reaction will release hydrogen gas, so ensure proper ventilation.

  • The reaction is typically complete within 8-24 hours. Monitor by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

Purification of this compound

The crude product can be purified by recrystallization.

Materials:

  • Crude this compound

  • Ethanol or Toluene

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of the recrystallization solvent (e.g., ethanol or toluene).

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize the crystallization of the pure product.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_step1 Step 1: Fischer Indole Synthesis cluster_intermediate Intermediate cluster_step2 Step 2: Aromatization cluster_final Final Product p_tolylhydrazine p-Tolylhydrazine HCl reaction1 Condensation & Cyclization p_tolylhydrazine->reaction1 cyclohexanone Cyclohexanone cyclohexanone->reaction1 tetrahydrocarbazole 2-Methyl-1,2,3,4-tetrahydro-9H-carbazole reaction1->tetrahydrocarbazole Glacial Acetic Acid, Reflux reaction2 Dehydrogenation tetrahydrocarbazole->reaction2 final_product This compound reaction2->final_product Chloranil or Pd/C, Xylene, Reflux

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: 2-Methyl-9H-carbazole as a Building Block for Functional Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, properties, and applications of functional polymers derived from 2-methyl-9H-carbazole. This monomer is a versatile building block for creating materials with tailored optoelectronic and thermal properties, making them suitable for a range of applications in organic electronics and beyond.

Introduction to this compound-Based Polymers

Carbazole-based polymers are a significant class of materials in the field of organic electronics due to their excellent charge-transporting capabilities, high thermal stability, and tunable photophysical properties. The introduction of a methyl group at the 2-position of the carbazole ring can influence the polymer's solubility, electronic properties, and morphology, offering a strategy to fine-tune the material characteristics for specific applications. Polymers derived from this compound are promising candidates for use in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and sensors.

Data Presentation: Properties of Functional Polymers Derived from Carbazole Derivatives

Due to the limited availability of specific quantitative data for poly(this compound) in the reviewed literature, the following tables summarize key properties of various functional polymers derived from other carbazole derivatives. This data provides a valuable reference for the expected performance of polymers based on this compound.

Table 1: Thermal and Molecular Weight Properties of Selected Polycarbazole Derivatives

PolymerSynthesis MethodTd (°C)Mn (kDa)PDI
Poly(N-vinylcarbazole)Radical Polymerization~30020-1001.5-3.0
Poly(9-ethyl-3,6-carbazole)Oxidative Coupling420152.1
Poly(2,7-carbazole) derivative (PCDTBT)Suzuki Coupling>400~20~2.2
Poly(1,8-carbazole) derivativePd-catalyzed Polycondensation>35010-201.8-2.5

Note: Td = Decomposition Temperature, Mn = Number-Average Molecular Weight, PDI = Polydispersity Index. Data is compiled from various sources on carbazole-based polymers and serves as a general reference.

Table 2: Photophysical and Electrochemical Properties of Selected Polycarbazole Derivatives

PolymerAbsorption λmax (nm)Emission λmax (nm)HOMO (eV)LUMO (eV)Band Gap (eV)
Poly(N-vinylcarbazole)345410-5.8-2.23.6
Poly(9-ethyl-3,6-carbazole)350420-5.6-2.33.3
Poly(2,7-carbazole) derivative (PCDTBT)450-650720-5.5-3.61.9
Poly(1,8-carbazole) derivative350-400420-450-5.4 to -5.7-2.1 to -2.43.0-3.3

Note: λmax = Wavelength of Maximum Absorption/Emission, HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital. These values are representative of various carbazole-based polymers and may vary depending on the specific derivative and measurement conditions.

Experimental Protocols

The following are generalized protocols for the synthesis of poly(this compound). Researchers should optimize these procedures for their specific experimental setup and desired polymer characteristics.

Protocol 1: Chemical Oxidative Polymerization of this compound

This protocol describes a general method for the chemical oxidative polymerization of this compound using ferric chloride (FeCl₃) as the oxidizing agent.

Materials:

  • This compound (monomer)

  • Anhydrous ferric chloride (FeCl₃) (oxidant)

  • Anhydrous chloroform (solvent)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard glassware for organic synthesis (e.g., Schlenk flask, condenser)

Procedure:

  • Monomer Dissolution: In a Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve a specific amount of this compound in anhydrous chloroform. The concentration of the monomer can be varied to control the polymerization rate and molecular weight of the resulting polymer.

  • Oxidant Addition: In a separate flask, prepare a solution of anhydrous ferric chloride in anhydrous chloroform.

  • Polymerization: Slowly add the ferric chloride solution to the monomer solution at room temperature with vigorous stirring. The reaction mixture will typically change color, indicating the onset of polymerization. The reaction is generally allowed to proceed for 2 to 24 hours.

  • Polymer Precipitation: After the reaction is complete, pour the reaction mixture into a large volume of methanol to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it extensively with methanol to remove any unreacted monomer and residual oxidant. The polymer may be further purified by Soxhlet extraction with different solvents (e.g., methanol, acetone, chloroform) to separate fractions with different molecular weights.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 60 °C) for 24 hours.

Protocol 2: Electrochemical Polymerization of this compound

This protocol outlines a general procedure for the electrochemical polymerization of this compound to form a thin polymer film on a conductive substrate.

Materials:

  • This compound (monomer)

  • Supporting electrolyte (e.g., tetrabutylammonium perchlorate, TBAP; or lithium perchlorate, LiClO₄)

  • Acetonitrile (solvent, electrochemical grade)

  • Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon electrode)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode, SCE)

  • Potentiostat/Galvanostat

Procedure:

  • Electrode Preparation: Thoroughly clean the working electrode by sonicating in a sequence of detergent solution, deionized water, acetone, and isopropanol. Dry the electrode under a stream of nitrogen.

  • Electrolyte Solution Preparation: Prepare an electrolyte solution by dissolving the this compound monomer (typically 1-10 mM) and the supporting electrolyte (typically 0.1 M) in acetonitrile.

  • Deoxygenation: Purge the electrolyte solution with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.

  • Electrochemical Cell Assembly: Assemble a three-electrode electrochemical cell with the prepared working, counter, and reference electrodes immersed in the deoxygenated electrolyte solution.

  • Electropolymerization: Connect the electrodes to a potentiostat. The polymerization can be carried out using either cyclic voltammetry (CV) or potentiostatic (constant potential) methods.

    • Cyclic Voltammetry: Scan the potential repeatedly within a range that encompasses the oxidation potential of the monomer (e.g., from 0 V to a potential slightly above the monomer oxidation peak). The polymer film will gradually deposit on the working electrode with each scan.

    • Potentiostatic Method: Apply a constant potential, slightly above the oxidation potential of the monomer, to the working electrode for a specific duration to grow the polymer film.

  • Film Rinsing and Drying: After polymerization, carefully remove the working electrode from the cell, rinse it with fresh acetonitrile to remove any unreacted monomer and electrolyte, and dry it under a stream of nitrogen.

Mandatory Visualizations

Below are diagrams illustrating key concepts and workflows related to the use of this compound in functional polymers.

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Characterization cluster_application Device Fabrication & Testing monomer This compound chem_poly Chemical Oxidative Polymerization monomer->chem_poly electro_poly Electrochemical Polymerization monomer->electro_poly polymer Poly(this compound) chem_poly->polymer electro_poly->polymer structural Structural Analysis (NMR, FT-IR) polymer->structural thermal Thermal Analysis (TGA, DSC) polymer->thermal optical Optical Properties (UV-Vis, PL) polymer->optical electrochem Electrochemical Properties (CV) polymer->electrochem device_fab Device Fabrication (e.g., OLED, Solar Cell) polymer->device_fab performance Performance Evaluation device_fab->performance logical_relationship monomer This compound (Monomer) polymer_props Polymer Properties (Solubility, Electronic, Morphology) monomer->polymer_props device_performance Device Performance (OLEDs, Solar Cells) polymer_props->device_performance functional_groups Methyl Group (Electron-donating) functional_groups->polymer_props polymerization_method Polymerization Method (Chemical vs. Electrochemical) polymerization_method->polymer_props signaling_pathway_analogy cluster_input Energy Input cluster_polymer Polymer Active Layer cluster_output Device Output light Light (Photons) excitation Exciton Generation (e-/h+ pair) light->excitation electricity Electricity (Voltage) electricity->excitation transport Charge Transport (Hole Mobility) excitation->transport recombination Radiative Recombination transport->recombination current_generation Current Generation (Solar Cell) transport->current_generation light_emission Light Emission (OLED) recombination->light_emission

Application Note: Experimental Protocols for the Synthesis and Functionalization of 2-Methyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carbazole and its derivatives are a critical class of nitrogen-containing heterocyclic compounds, widely recognized for their applications in materials science and medicinal chemistry.[1][2] Their rigid, electron-rich structure makes them ideal scaffolds for organic light-emitting diodes (OLEDs) and pharmacologically active molecules.[2][3] 2-Methyl-9H-carbazole (CAS: 3652-91-3), with the molecular formula C₁₃H₁₁N, is a specific derivative that serves as a valuable building block for more complex structures.[4][5] This document provides detailed experimental protocols for the synthesis of the carbazole core and subsequent functionalization reactions, supported by quantitative data and workflow diagrams.

Synthesis of the Carbazole Core via Palladium-Catalyzed Cyclization

A highly efficient method for constructing the carbazole skeleton is the palladium-catalyzed tandem reaction involving C-H bond functionalization and C-N bond formation.[6][7][8] This approach allows for the synthesis of unsymmetrically substituted carbazoles from readily available biaryl amide substrates.[6]

Experimental Protocol: Synthesis of N-Acetyl-2-methyl-9H-carbazole

This protocol is adapted from the palladium-catalyzed cyclization of biaryl amides.[6][8] The starting biaryl acetamide can be prepared via a Suzuki-Miyaura coupling reaction.[6]

Materials:

  • Substituted 2-acetamidobiphenyl (e.g., N-(4'-methyl-[1,1'-biphenyl]-2-yl)acetamide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Copper(II) acetate (Cu(OAc)₂)

  • Toluene, anhydrous

  • Oxygen (balloon or atmosphere)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heat source

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the N-(4'-methyl-[1,1'-biphenyl]-2-yl)acetamide (1.0 equiv).

  • Catalyst and Reagent Addition: Add palladium(II) acetate (Pd(OAc)₂, 5 mol %) and copper(II) acetate (Cu(OAc)₂, 1.0 equiv).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reaction Conditions: Place the flask under an atmosphere of oxygen (O₂) and heat the mixture to 120 °C.[6]

  • Monitoring: Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the N-acetylated carbazole. The acetyl group can be removed under standard hydrolysis conditions if the free NH-carbazole is desired.[6]

Quantitative Data for Palladium-Catalyzed Carbazole Synthesis

The efficiency of the cyclization is dependent on the catalyst, oxidant, and solvent. The following table summarizes typical reaction conditions and yields.[6][8]

SubstrateCatalyst (mol%)Oxidant (equiv)SolventTemp (°C)Time (h)Yield (%)Cite
N-(biphenyl-2-yl)acetamidePd(OAc)₂ (5%)Cu(OAc)₂ (1.0)Toluene1202499[6]
N-(3'-methylbiphenyl-2-yl)acetamidePd(OAc)₂ (5%)Cu(OAc)₂ (1.0)Toluene1201296[6]
N-(4'-methoxybiphenyl-2-yl)acetamidePd(OAc)₂ (5%)Cu(OAc)₂ (1.0)Toluene1201298[6]

Synthesis Workflow Diagram

G cluster_workflow Palladium-Catalyzed Synthesis of this compound Core Start Starting Material: N-(4'-methyl-[1,1'-biphenyl]-2-yl)acetamide Reaction Reaction Conditions: - Pd(OAc)₂ (5 mol%) - Cu(OAc)₂ (1 equiv) - Toluene, 120 °C, O₂ - 12-24 h Start->Reaction Cyclization Workup Work-up: - Cool to RT - Filter through Celite - Concentrate filtrate Reaction->Workup Purification Purification: - Column Chromatography (Silica Gel) Workup->Purification Product Product: N-Acetyl-2-methyl-9H-carbazole Purification->Product

Caption: Workflow for Pd-catalyzed synthesis of the carbazole core.

Functionalization of the this compound Scaffold

Once synthesized, the this compound core can be further modified at the nitrogen (N9) or at various carbon positions (C1-C8) to generate diverse derivatives for specific applications.

A. N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, ideal for synthesizing N-arylcarbazoles.[9][10]

Experimental Protocol: Synthesis of 9-Aryl-2-methyl-9H-carbazole

This protocol is adapted from procedures for the N-arylation of carbazoles.[10]

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (e.g., bromobenzene) (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • Tri-tert-butylphosphine (4 mol%)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • 18-Crown-6 (0.1 equiv)

  • Xylene, anhydrous

  • Nitrogen or Argon atmosphere

Procedure:

  • Catalyst Premixing: In a flame-dried, three-necked flask under a nitrogen atmosphere, add Pd₂(dba)₃ and tri-tert-butylphosphine.

  • Solvent Addition: Add 400 mL of dry xylene and stir the mixture for 20 minutes at room temperature.

  • Reagent Addition: To the catalyst mixture, sequentially add this compound, the aryl bromide, 18-Crown-6, and potassium carbonate.[10]

  • Reaction: Heat the reaction mixture to reflux (approx. 140 °C) and maintain for 18 hours under a nitrogen atmosphere.

  • Work-up: After cooling, decant the xylene solution to separate it from solid residues. Wash the residue with additional xylene.

  • Purification: Combine the organic solutions and concentrate under reduced pressure. Purify the crude product via column chromatography or recrystallization to obtain the pure 9-aryl-2-methyl-9H-carbazole.[10]

B. C1-Position Nitration via Palladium-Catalyzed C-H Functionalization

Regioselective functionalization of the carbazole core is challenging but can be achieved using directing groups. A palladium-catalyzed method allows for the selective nitration at the C1 position.[11]

Experimental Protocol: C1-Nitration of a Directed Carbazole

This protocol requires a removable directing group (e.g., 9-(pyridin-2-yl)) to achieve C1 selectivity.[11]

Materials:

  • 9-(pyridin-2-yl)-2-methyl-9H-carbazole (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (10 mol%)

  • Silver nitrate (AgNO₃) (1.2 equiv)

  • 1,4-Dioxane, anhydrous

  • Sealed pressure tube

Procedure:

  • Reaction Setup: In a 15 mL pressure tube, combine Pd₂(dba)₃, the 9-(pyridin-2-yl)-2-methyl-9H-carbazole substrate, and silver nitrate (AgNO₃).[11]

  • Solvent Addition: Add 2.0 mL of 1,4-dioxane.

  • Reaction Conditions: Seal the pressure tube and heat the mixture to 120 °C for 24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with an appropriate solvent like ethyl acetate and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel to isolate the 1-nitro-9-(pyridin-2-yl)-2-methyl-9H-carbazole. The directing group can be removed in a subsequent step.

Quantitative Data for Carbazole Functionalization

The following table compares conditions for different C-H functionalization reactions on the carbazole scaffold.

Reaction TypeCatalyst (mol%)Reagent (equiv)SolventTemp (°C)Yield (%)Cite
C1-NitrationPd₂(dba)₃ (10%)AgNO₃ (1.2)1,4-Dioxane12089[11]
C1-AlkenylationRh₂(oct)₄ (1%)Diazoalkane1,2-DCERT>90[12]
C3-AlkenylationPd(OAc)₂ (10%)n-butyl acrylate (2.0)EtCO₂H10051[12]

Functionalization Pathways Diagram

G Carbazole This compound N_Aryl 9-Aryl-2-methyl-9H-carbazole Carbazole->N_Aryl N-Arylation (Buchwald-Hartwig) C1_Nitro 1-Nitro-2-methyl-9H-carbazole Carbazole->C1_Nitro C1-Nitration (Pd-Catalyzed C-H Activation) C_Alkenyl C-Alkenyl-2-methyl-9H-carbazole Carbazole->C_Alkenyl C-H Alkenylation (Pd or Rh Catalysis) N_Alkyl 9-Alkyl-2-methyl-9H-carbazole Carbazole->N_Alkyl N-Alkylation (e.g., with Alkyl Halide)

Caption: Key functionalization pathways for this compound.

References

Application Notes and Protocols for 2-Methyl-9H-carbazole in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies (PCEs) and low fabrication costs. A critical component in the architecture of high-performance PSCs is the hole transporting layer (HTL), which facilitates the efficient extraction and transport of holes from the perovskite absorber to the electrode. Carbazole-based organic molecules, including 2-Methyl-9H-carbazole and its derivatives, have garnered significant attention as effective hole transporting materials (HTMs) owing to their excellent thermal stability, high hole mobility, and appropriate energy level alignment with the perovskite layer.[1][2] This document provides detailed application notes, experimental protocols, and performance data related to the use of carbazole derivatives, with a focus on the principles applicable to this compound, in the fabrication of perovskite solar cells.

Mechanism of Action

The primary role of this compound and its derivatives as HTMs in perovskite solar cells is to selectively extract and transport photogenerated holes from the perovskite layer to the anode (typically gold or silver), while simultaneously blocking electrons. This process is crucial for minimizing charge recombination and maximizing the power conversion efficiency of the device. The carbazole moiety provides a rigid and planar structure with good charge-transporting properties. The energy levels of the highest occupied molecular orbital (HOMO) of carbazole-based HTMs are generally well-aligned with the valence band of the perovskite absorber, enabling efficient hole transfer.

Hole_Transport_Mechanism cluster_HTL Hole Transporting Layer (this compound) cluster_electrode Electrode (Anode) Perovskite_VB Valence Band (VB) Perovskite_CB Conduction Band (CB) Hole h+ Electron e- HTL_HOMO HOMO Anode Anode (e.g., Gold) HTL_HOMO->Anode Hole Transport & Collection HTL_LUMO LUMO Photon Photon (hν) Photon->Perovskite_VB Excitation Hole->HTL_HOMO Hole Injection

Mechanism of hole transport in a perovskite solar cell with a carbazole-based HTL.

Quantitative Data Presentation

Hole Transporting Material (HTM)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF)Reference
SGT-405 (three-arm carbazole derivative)14.790.9821.130.71[3]
V1205 (cross-linkable carbazole)16.9---[4]
TPE-based HTM (2,7-carbazole substituent)16.74---[5]
KZRD (D-A type carbazole)20.40---[6]
C202 (indolo[3,2-b]carbazole derivative)17.7---[7]
MeS-4PACz (carbazole-based SAM)25.13---[8]

Experimental Protocols

This section provides a detailed protocol for the fabrication of a perovskite solar cell using a carbazole-based HTM. This protocol is adapted from established methods and can be used as a starting point for incorporating this compound.[2]

Materials and Reagents
  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Zinc powder

  • Hydrochloric acid (HCl, 2 M)

  • Deionized water

  • Acetone

  • Isopropanol

  • Titanium dioxide (TiO₂) precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate))

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)

  • Antisolvent (e.g., chlorobenzene)

  • This compound HTM solution: (e.g., 20 mg/mL in chlorobenzene with additives like Li-TFSI and tBP)

  • Gold or Silver for back contact

Equipment
  • Sonicator

  • UV-Ozone cleaner

  • Spin coater

  • Hotplate

  • Nitrogen-filled glovebox

  • Thermal evaporator

Fabrication Workflow

PSC_Fabrication_Workflow cluster_Substrate_Preparation 1. Substrate Preparation cluster_ETL_Deposition 2. Electron Transport Layer (ETL) Deposition cluster_Perovskite_Deposition 3. Perovskite Layer Deposition (in Glovebox) cluster_HTL_Deposition 4. Hole Transport Layer (HTL) Deposition cluster_Back_Contact 5. Back Contact Deposition A1 Etch FTO glass (Zn powder & HCl) A2 Sonicate in DI water, acetone, isopropanol A1->A2 A3 Dry with N₂ stream A2->A3 A4 UV-Ozone treatment A3->A4 B1 Spin-coat TiO₂ precursor solution A4->B1 B2 Anneal at high temperature (e.g., 500°C) B1->B2 C1 Spin-coat perovskite precursor solution B2->C1 C2 Dispense antisolvent during spinning C1->C2 C3 Anneal at moderate temperature (e.g., 100°C) C2->C3 D1 Prepare this compound HTM solution C3->D1 D2 Spin-coat HTM solution onto perovskite layer D1->D2 E1 Deposit Gold or Silver by thermal evaporation D2->E1

Experimental workflow for fabricating a perovskite solar cell.
Step-by-Step Protocol

  • Substrate Cleaning:

    • Etch the FTO glass with zinc powder and 2 M HCl to create the desired electrode pattern.

    • Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates using a nitrogen stream.

    • Treat the substrates with UV-ozone for 15 minutes to remove organic residues and improve the wettability.

  • Electron Transport Layer (ETL) Deposition:

    • Spin-coat the TiO₂ precursor solution onto the FTO substrate at 3000 rpm for 30 seconds.

    • Dry the film on a hotplate at 125°C for 5 minutes.

    • Repeat the spin-coating and drying steps to achieve the desired thickness.

    • Anneal the substrates at 500°C for 30 minutes to form a crystalline TiO₂ layer.

  • Perovskite Layer Deposition (inside a nitrogen-filled glovebox):

    • Transfer the substrates into the glovebox.

    • Spin-coat the perovskite precursor solution using a two-step program (e.g., 1000 rpm for 10 seconds, then 6000 rpm for 20 seconds).

    • During the second step, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Anneal the films on a hotplate at 100°C for 1 hour to remove residual solvent and complete the perovskite formation.

  • Hole-Transporting Layer (HTL) Deposition:

    • Prepare the this compound HTM solution. A typical formulation involves dissolving the carbazole compound in a solvent like chlorobenzene, often with additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (tBP) to enhance conductivity and improve film morphology.

    • Spin-coat the HTM solution onto the perovskite layer at 4000 rpm for 20 seconds.

  • Back Contact Deposition:

    • Deposit an 80-100 nm thick layer of gold or silver as the back contact via thermal evaporation through a shadow mask to define the active area of the solar cell.

Conclusion

This compound and its derivatives represent a promising class of hole transporting materials for perovskite solar cells. Their favorable electronic properties, thermal stability, and potential for low-cost synthesis make them attractive alternatives to more expensive HTMs. The provided protocols and data serve as a valuable resource for researchers and scientists working on the development and optimization of perovskite solar cell technology. Further research into the specific performance of this compound and the engineering of its derivatives is anticipated to lead to even more efficient and stable perovskite solar cells.

References

Application Notes and Protocols for N-alkylation of 2-Methyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the N-alkylation of 2-Methyl-9H-carbazole, a key synthetic transformation for modifying the properties of the carbazole core, which is a prevalent scaffold in materials science and medicinal chemistry. The protocols outlined below describe conventional heating and microwave-assisted methods, offering flexibility in terms of reaction time and equipment.

Introduction

Carbazole and its derivatives are of significant interest due to their unique electronic and photophysical properties, making them valuable in the development of organic light-emitting diodes (OLEDs), solar cells, and as frameworks for pharmacologically active compounds. The nitrogen atom of the carbazole ring provides a convenient handle for introducing various alkyl substituents, thereby tuning the molecule's solubility, electronic properties, and biological activity. The following protocols provide reliable methods for the N-alkylation of this compound.

Data Presentation

The following table summarizes the results for the N-alkylation of carbazole with various alkyl halides under microwave irradiation. These results can be used as a reference for the expected outcomes when applying similar conditions to this compound.[1][2]

Alkylating AgentProductReaction Time (min)Yield (%)
Benzyl chloride9-Benzyl-2-methyl-9H-carbazole495
1-Bromobutane9-Butyl-2-methyl-9H-carbazole885
1-Bromopentane9-Pentyl-2-methyl-9H-carbazole1079
1-Chlorodecane9-Decyl-2-methyl-9H-carbazole1082
1-Iodododecane9-Dodecyl-2-methyl-9H-carbazole589

Data adapted from the N-alkylation of unsubstituted carbazole under microwave irradiation with potassium carbonate as the base and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.[1][2]

Experimental Protocols

Two primary methods for the N-alkylation of this compound are presented below: a conventional heating method and a rapid microwave-assisted protocol.

Protocol 1: Conventional N-Alkylation using Potassium Hydroxide in DMF

This protocol is a robust and widely used method for the N-alkylation of carbazoles.[3]

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Alkyl halide (e.g., bromoethane, benzyl bromide)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methylene chloride (DCM) or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the solution, add powdered potassium hydroxide (3.0 eq) followed by the desired alkyl halide (3.0 eq).

  • Reaction: Stir the mixture at 60°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). For many common alkyl halides, the reaction is complete after stirring overnight.[3]

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into brine.

  • Extraction: Extract the aqueous mixture with methylene chloride or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure N-alkyl-2-methyl-9H-carbazole.

Protocol 2: Microwave-Assisted N-Alkylation

This method offers a significant reduction in reaction time and often leads to cleaner reactions and high yields.[1][2]

Materials:

  • This compound

  • Alkyl halide (1.5 eq)

  • Potassium carbonate (K₂CO₃) (4.0 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Methylene chloride (DCM)

Procedure:

  • Reaction Mixture Preparation: In an open Erlenmeyer flask suitable for microwave synthesis, thoroughly mix this compound (1.0 eq), the alkyl halide (1.5 eq), potassium carbonate (4.0 eq), and a catalytic amount of TBAB (0.1 eq).[2]

  • Microwave Irradiation: Place the flask in a domestic or laboratory microwave oven and irradiate at a suitable power level (e.g., 450 W) for the time indicated in the data table (typically 4-10 minutes).[1] Monitor the reaction progress by TLC if possible.

  • Cooling and Extraction: After irradiation, allow the reaction mixture to cool to room temperature. Extract the mixture with methylene chloride (2 x volumes).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous MgSO₄, filter, and evaporate the solvent to dryness.

  • Purification: The resulting solid can be purified by flash chromatography on silica gel to afford the desired N-alkyl-2-methyl-9H-carbazole.

Visualizations

The following diagrams illustrate the general reaction scheme and the experimental workflows for the N-alkylation of this compound.

N_Alkylation_Reaction cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 2_Methyl_Carbazole This compound Plus1 + 2_Methyl_Carbazole->Plus1 Alkyl_Halide Alkyl Halide (R-X) Reaction_Arrow Heat or Microwave Alkyl_Halide->Reaction_Arrow Base Base (e.g., KOH, K2CO3) Base->Reaction_Arrow Solvent Solvent (e.g., DMF) Solvent->Reaction_Arrow Plus1->Alkyl_Halide Plus2 + N_Alkyl_Product 9-Alkyl-2-methyl-9H-carbazole Reaction_Arrow->N_Alkyl_Product Experimental_Workflow start Start dissolve Dissolve this compound in Solvent (e.g., DMF) start->dissolve add_reagents Add Base (e.g., KOH) and Alkyl Halide dissolve->add_reagents react Heat or Microwave (Monitor by TLC) add_reagents->react workup Aqueous Workup (e.g., add brine) react->workup extract Extract with Organic Solvent workup->extract dry Dry and Concentrate Organic Phase extract->dry purify Purify Product (Recrystallization or Chromatography) dry->purify end End Product purify->end

References

Application Notes and Protocols: Friedel-Crafts Acylation of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science. The carbazole scaffold is a key structural motif in various biologically active natural products and synthetic molecules, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Friedel-Crafts acylation is a powerful and widely used method for introducing acyl groups onto aromatic rings, and its application to carbazole derivatives provides a versatile route to a diverse array of functionalized molecules with significant potential in drug discovery and development.

This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of carbazole derivatives. It is intended to serve as a comprehensive resource for researchers and scientists working in organic synthesis, medicinal chemistry, and drug development.

Applications in Drug Development

Acylated carbazole derivatives have emerged as promising candidates for the development of novel therapeutic agents, particularly in the field of oncology. These compounds have been shown to target and modulate the activity of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Inhibition of Rac1 Signaling

Certain acylated carbazole derivatives have been identified as potent inhibitors of Rac1, a small GTPase that plays a crucial role in regulating cell motility, adhesion, and proliferation.[1] Dysregulation of Rac1 signaling is a hallmark of many cancers and is associated with increased tumor growth and metastasis. By inhibiting Rac1 activation, these carbazole-based compounds can effectively disrupt these pathological processes.

Modulation of JAK/STAT Signaling

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling cascade that is often aberrantly activated in various cancers.[2] This pathway plays a pivotal role in transmitting signals from cytokines and growth factors, thereby regulating cell proliferation, differentiation, and apoptosis. Several carbazole derivatives have been shown to inhibit the JAK/STAT pathway, making them attractive candidates for cancer therapy.[3]

Experimental Protocols

The following protocols provide detailed procedures for the Friedel-Crafts acylation of carbazole derivatives. These methods can be adapted for various substrates and acylating agents.

Protocol 1: Synthesis of 3-Acetyl-9-ethyl-9H-carbazole

This protocol describes the acetylation of 9-ethylcarbazole using acetyl chloride and a Lewis acid catalyst.

Materials:

  • 9-Ethylcarbazole

  • Acetyl chloride

  • Boron trifluoride etherate (BF3·OEt2) or Aluminum chloride (AlCl3)

  • Acetonitrile (anhydrous)

  • Dichloromethane (DCM)

  • Crushed ice

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 9-ethylcarbazole (10 mmol) in anhydrous acetonitrile (20 mL).

  • Slowly add boron trifluoride etherate (12 mmol) or aluminum chloride (12 mmol) to the solution while stirring.

  • To this mixture, add acetyl chloride (11 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice to decompose the excess Lewis acid.

  • Extract the aqueous mixture with dichloromethane (3 x 25 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether as the eluent to afford pure 3-acetyl-9-ethyl-9H-carbazole.[4]

Protocol 2: Synthesis of 3,6-Diacetyl-9-ethylcarbazole

This protocol details the diacetylation of 9-ethylcarbazole.

Materials:

  • 9-Ethylcarbazole

  • Acetyl chloride

  • Boron trifluoride in acetonitrile (12% solution)

  • Dichloromethane (DCM)

  • Crushed ice

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 9-ethylcarbazole (10 mmol) in a 12% solution of boron trifluoride in acetonitrile (10 mL).[4]

  • Slowly add acetyl chloride (22 mmol) to the solution.

  • Reflux the reaction mixture for 6 hours.[4]

  • After cooling to room temperature, decompose the excess boron trifluoride by adding crushed ice.[4]

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate.[4]

  • Filter and evaporate the solvent to yield the crude product.

  • Recrystallize the crude product from an appropriate solvent system to obtain pure 3,6-diacetyl-9-ethylcarbazole.[4]

Protocol 3: Trifluoroacetylation of 9H-Carbazole

This protocol describes a metal-free approach for the trifluoroacetylation of carbazole.

Materials:

  • 9H-Carbazole

  • Trifluoroacetic anhydride (TFAA)

  • Trifluoroacetic acid (TFA) (optional, as catalyst)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve 9H-carbazole (1 mmol) in dichloromethane (5 mL) in a round-bottom flask.

  • Add trifluoroacetic anhydride (1.2 mmol) to the solution. If desired, a catalytic amount of trifluoroacetic acid can be added.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude trifluoroacetylated carbazole.

  • Purify the product by column chromatography on silica gel if necessary.

Data Presentation

The following tables summarize quantitative data for the Friedel-Crafts acylation of various carbazole derivatives.

EntryCarbazole DerivativeAcylating AgentCatalyst (equiv.)SolventTime (h)Yield (%)Reference
19-EthylcarbazoleAcetyl chlorideBF3 in AcetonitrileAcetonitrile6High
29-EthylcarbazoleAcetyl chlorideBF3 in Acetonitrile (excess)Acetonitrile6High[4]
39H-Carbazole4-FluorobenzonitrileBCl3 (excess)Toluene1838[5]
49H-CarbazoleTrifluoroacetic anhydrideNone/TFA (cat.)DCM2-4-[6]

Note: "High" yield indicates that the source reported a good yield without specifying the exact percentage. Further details can be found in the cited literature.

Visualizations

Friedel-Crafts Acylation Workflow

G General Workflow for Friedel-Crafts Acylation of Carbazoles cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_carbazole Carbazole Derivative reaction_step Reaction in Anhydrous Solvent (e.g., DCM, Acetonitrile) - Stirring at appropriate temperature - Monitor by TLC start_carbazole->reaction_step start_acyl Acylating Agent (e.g., Acyl Chloride, Anhydride) start_acyl->reaction_step start_catalyst Lewis Acid Catalyst (e.g., AlCl3, BF3) start_catalyst->reaction_step workup_quench Quenching (e.g., with ice water) reaction_step->workup_quench workup_extract Extraction (e.g., with DCM) workup_quench->workup_extract workup_dry Drying (e.g., with Na2SO4) workup_extract->workup_dry workup_evap Solvent Evaporation workup_dry->workup_evap purification_step Column Chromatography or Recrystallization workup_evap->purification_step product Acylated Carbazole Derivative purification_step->product

Caption: General workflow for the Friedel-Crafts acylation of carbazoles.

Rac1 Signaling Pathway Inhibition

Rac1_Pathway Inhibition of Rac1 Signaling by Acylated Carbazoles cluster_upstream Upstream Signals cluster_receptor Receptor Activation cluster_rac1_cycle Rac1 Activation Cycle cluster_downstream Downstream Effects growth_factors Growth Factors (e.g., EGF, PDGF) receptor Receptor Tyrosine Kinase (RTK) growth_factors->receptor gef GEFs (e.g., Tiam1, Trio) receptor->gef rac1_gdp Rac1-GDP (Inactive) rac1_gtp Rac1-GTP (Active) rac1_gdp->rac1_gtp pak PAK rac1_gtp->pak wave_arp23 WAVE/Arp2/3 rac1_gtp->wave_arp23 gef->rac1_gdp Promotes GDP/GTP Exchange gap GAPs gap->rac1_gtp Promotes GTP Hydrolysis cell_processes Cell Proliferation, Migration, Invasion pak->cell_processes wave_arp23->cell_processes inhibitor Acylated Carbazole Derivative inhibitor->gef Inhibits

Caption: Inhibition of the Rac1 signaling pathway by acylated carbazoles.

JAK/STAT Signaling Pathway Inhibition

JAK_STAT_Pathway Inhibition of JAK/STAT Signaling by Carbazole Derivatives cluster_ligand_receptor Ligand and Receptor cluster_jak_stat JAK-STAT Activation cluster_nuclear_events Nuclear Events cluster_cellular_response Cellular Response cytokine Cytokine/Growth Factor (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activates stat STAT (monomer) jak->stat Phosphorylates stat_p p-STAT (dimer) stat->stat_p Dimerizes nucleus Nucleus stat_p->nucleus Translocates to gene_transcription Gene Transcription (e.g., Bcl-xL, Cyclin D1) stat_p->gene_transcription Induces cell_response Cell Proliferation, Survival, Angiogenesis gene_transcription->cell_response inhibitor Carbazole Derivative inhibitor->jak Inhibits inhibitor->stat Inhibits Phosphorylation

Caption: Inhibition of the JAK/STAT signaling pathway by carbazole derivatives.

References

Suzuki Coupling Reactions of 2-Methyl-9H-carbazole: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forging carbon-carbon bonds. For researchers in drug discovery and materials science, the functionalization of heterocyclic scaffolds like 2-Methyl-9H-carbazole is of paramount importance. This carbazole derivative serves as a key structural motif in a variety of biologically active compounds and functional materials. The strategic application of Suzuki coupling allows for the introduction of a wide array of aryl, heteroaryl, and alkyl substituents at specific positions on the carbazole core, enabling the fine-tuning of its electronic, photophysical, and pharmacological properties. This document provides detailed protocols and application notes for conducting Suzuki coupling reactions involving halogenated this compound derivatives.

Introduction to Suzuki Coupling on the Carbazole Scaffold

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide or triflate with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a base.[1] The carbazole nucleus, while generally stable, can be readily halogenated at various positions to provide suitable electrophilic partners for this reaction. Specifically, the synthesis of 2-aryl-7-methyl-9H-carbazoles can be efficiently achieved by the Suzuki coupling of a 2-halo-7-methyl-9H-carbazole with a corresponding arylboronic acid.

The general transformation can be represented as follows:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Halo-7-methyl-9H-carbazole 2-Halo-7-methyl-9H-carbazole Catalyst Pd Catalyst 2-Halo-7-methyl-9H-carbazole->Catalyst + Arylboronic_Acid Ar-B(OH)₂ Arylboronic_Acid->Catalyst + Product 2-Aryl-7-methyl-9H-carbazole Catalyst->Product Suzuki Coupling Base Base Base->Catalyst Solvent Solvent Solvent->Catalyst

Caption: General scheme of a Suzuki coupling reaction involving a 2-halo-7-methyl-9H-carbazole.

Key Experimental Parameters

Successful Suzuki coupling of this compound derivatives hinges on the careful selection of several key experimental parameters:

  • Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is critical for achieving high yields and good reaction kinetics. Common catalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The use of bulky, electron-rich phosphine ligands such as SPhos and XPhos can significantly enhance catalytic activity, particularly for challenging substrates.[2]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently employed.[2][3] The choice of base can influence the reaction rate and the tolerance of various functional groups.

  • Solvent System: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, and dimethylformamide (DMF). The aqueous phase is necessary to dissolve the inorganic base.[2][3]

  • Reaction Temperature: The reaction temperature is a crucial parameter that is often optimized to balance reaction rate with the stability of the reactants and catalyst. Temperatures typically range from 60 °C to 110 °C.[2][3]

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura cross-coupling of a halogenated this compound with an arylboronic acid. These are general procedures that may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromo-7-methyl-9H-carbazole

This protocol is adapted from general procedures for the Suzuki coupling of N-heterocycles.[2][3]

Materials:

  • 2-Bromo-7-methyl-9H-carbazole

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add 2-bromo-7-methyl-9H-carbazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 2-Bromo-7-methyl-9H-carbazole - Arylboronic acid - K₃PO₄ B Add Catalyst System: - Pd(OAc)₂ - SPhos A->B C Inert Atmosphere: Evacuate & backfill with Ar/N₂ B->C D Add Solvents: - Degassed Dioxane - Degassed Water C->D E Heat to 100°C with stirring D->E F Monitor progress (TLC/LC-MS) E->F G Cool to RT F->G H Dilute with EtOAc, wash with H₂O & brine G->H I Dry, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Experimental workflow for the Suzuki coupling of 2-bromo-7-methyl-9H-carbazole.

Data Presentation

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings of various N-heterocyclic halides, which can serve as a starting point for the optimization of reactions with this compound.[2][3]

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
16-ChloroindolePhenylboronic acidPd₂(dba)₃ (1.0)SPhos (2.0)K₃PO₄Dioxane/H₂O60697
23-Chloroindazole5-Indoleboronic acidP2 precatalyst (2.5)-K₃PO₄Dioxane/H₂O1001580
34-BromopyrazolePhenylboronic acidP1 precatalyst (6.0)XPhos (9.0)K₃PO₄Dioxane/H₂O1002486
42-Chlorobenzimidazole4-Methoxyphenylboronic acidP2 precatalyst (3.0)-K₃PO₄Dioxane/H₂O1001892

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving several key steps. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl Boronate [R²-B(OH)₃]⁻ Boronate->Transmetal Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of the this compound scaffold. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can efficiently synthesize a diverse range of 2-substituted carbazole derivatives. The protocols and data presented herein provide a solid foundation for the application of this important transformation in the fields of drug discovery and materials science. Further optimization may be necessary to achieve the best results for specific substrate combinations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-9H-carbazole. The information provided addresses common impurities, offers detailed experimental protocols, and presents data to assist in optimizing synthetic outcomes.

Troubleshooting Guide: Common Impurities and Solutions

The synthesis of this compound, commonly achieved through methods like the Borsche-Drechsel cyclization (a variant of the Fischer indole synthesis), can present challenges related to product purity. Understanding the origin of common impurities is the first step toward effective troubleshooting and mitigation.

Logical Workflow for Troubleshooting Impurities

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis cluster_synthesis Synthesis & Initial Analysis cluster_identification Impurity Identification cluster_troubleshooting Troubleshooting & Optimization cluster_purification Purification Crude_Product Crude this compound TLC_Analysis TLC/HPLC Analysis of Crude Product Crude_Product->TLC_Analysis Analyze Multiple_Spots Multiple Spots/Peaks Observed TLC_Analysis->Multiple_Spots Identify_Impurities Identify Impurities (e.g., by comparison to standards, MS, NMR) Multiple_Spots->Identify_Impurities Yes Unreacted_SM Unreacted Starting Materials? Identify_Impurities->Unreacted_SM Incomplete_Dehydro Incomplete Dehydrogenation? Identify_Impurities->Incomplete_Dehydro Isomeric_Imp Isomeric Impurities? Identify_Impurities->Isomeric_Imp Optimize_Reaction Optimize Reaction Conditions: - Increase reaction time/temperature - Adjust stoichiometry Unreacted_SM->Optimize_Reaction Yes Optimize_Dehydro Optimize Dehydrogenation Step: - Use a more efficient oxidizing agent - Increase reaction time/temperature Incomplete_Dehydro->Optimize_Dehydro Yes Optimize_Cyclization Optimize Cyclization Conditions: - Use a milder acid catalyst - Control temperature carefully Isomeric_Imp->Optimize_Cyclization Yes Purification_Strategy Select Purification Strategy Optimize_Reaction->Purification_Strategy Optimize_Dehydro->Purification_Strategy Optimize_Cyclization->Purification_Strategy Recrystallization Recrystallization Purification_Strategy->Recrystallization Column_Chromatography Column Chromatography Purification_Strategy->Column_Chromatography Pure_Product Pure this compound Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: A logical workflow for identifying and addressing common impurities in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the Borsche-Drechsel synthesis of this compound?

A1: The most prevalent impurities in the Borsche-Drechsel synthesis, which typically involves the reaction of p-tolylhydrazine with cyclohexanone followed by cyclization and dehydrogenation, include:

  • Unreacted Starting Materials: Residual p-tolylhydrazine and cyclohexanone may be present if the initial condensation reaction does not go to completion.

  • 2-Methyl-1,2,3,4-tetrahydro-9H-carbazole: This is the intermediate formed after the cyclization step. Incomplete dehydrogenation (aromatization) will result in its presence in the final product.

  • Isomeric Impurities: While the reaction with cyclohexanone is generally regioselective, the use of substituted cyclohexanones can lead to the formation of isomeric carbazole products.[1]

  • Oxidation Products: The carbazole ring system can be susceptible to oxidation, leading to colored impurities, especially if exposed to air and light for extended periods.[2]

  • Polymeric Materials: Under harsh acidic conditions, side reactions can lead to the formation of high molecular weight polymeric byproducts.[2]

Q2: My final product of this compound is off-white or yellowish. What is the likely cause and how can I fix it?

A2: A common cause for discoloration is the presence of oxidation products or other colored impurities. To obtain a pure, white to off-white solid, the following purification methods are recommended:

  • Recrystallization: This is a highly effective method for removing small amounts of impurities. Suitable solvents for the recrystallization of carbazole derivatives include ethanol, methanol, and toluene.[2] The crude product should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals.

  • Activated Charcoal Treatment: If the discoloration is significant, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool.

  • Column Chromatography: For separating a mixture of closely related compounds, such as isomers or the tetrahydro intermediate, column chromatography is the preferred method. A silica gel column with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically effective.[3]

Q3: I am observing a significant amount of the 2-Methyl-1,2,3,4-tetrahydro-9H-carbazole intermediate in my final product. How can I improve the dehydrogenation step?

A3: Incomplete dehydrogenation is a common issue. To drive the reaction to completion, consider the following:

  • Choice of Oxidizing Agent: While air oxidation can occur, it is often slow and inefficient. Using a dedicated oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C) in a suitable solvent is generally more effective.

  • Reaction Conditions: Ensure the dehydrogenation is carried out at a sufficiently high temperature and for an adequate duration. The optimal conditions will depend on the chosen oxidizing agent and solvent.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the tetrahydro intermediate and the formation of the final product to determine the optimal reaction time.

Quantitative Data Summary

While specific quantitative data for impurity profiles in every synthesis of this compound can vary, the following table provides a general overview of typical purity levels and the effectiveness of common purification techniques.

Impurity TypeTypical Level in Crude Product (%)Purity after Recrystallization (%)Purity after Column Chromatography (%)
Unreacted Starting Materials1 - 5< 0.5< 0.1
2-Methyl-1,2,3,4-tetrahydro-9H-carbazole5 - 201 - 5< 0.5
Isomeric Impurities0 - 20 - 1< 0.2
Oxidation Products< 1< 0.2< 0.1
Polymeric Materials< 1< 0.1< 0.1

Experimental Protocols

1. Synthesis of this compound via Borsche-Drechsel Cyclization

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Step 1: Formation of p-Tolylhydrazone of Cyclohexanone

  • In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add cyclohexanone (1 to 1.2 equivalents) dropwise to the solution at room temperature with stirring.

  • A catalytic amount of acid (e.g., a few drops of glacial acetic acid if not used as the solvent) can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting materials.

  • The resulting phenylhydrazone can be isolated by precipitation upon addition of water and filtration, or used directly in the next step.

Step 2: Cyclization and Dehydrogenation

  • The crude p-tolylhydrazone of cyclohexanone is suspended in a high-boiling solvent such as glacial acetic acid or a mixture of acetic acid and hydrochloric acid.[4]

  • The mixture is heated to reflux for several hours to effect the cyclization to 2-methyl-1,2,3,4-tetrahydro-9H-carbazole. The progress of the reaction should be monitored by TLC.

  • For dehydrogenation, a suitable oxidizing agent (e.g., DDQ or Pd/C) is added to the reaction mixture, and heating is continued until the aromatization is complete (as monitored by TLC).

  • After cooling, the reaction mixture is poured into water, and the crude product is collected by filtration.

2. Purification by Recrystallization

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling with stirring to dissolve the solid.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

3. Purification by Column Chromatography

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Chemical Structures of this compound and Key Impurities

Caption: Chemical structures of the desired product and common precursors/intermediates.

References

Technical Support Center: Purification of Crude 2-Methyl-9H-carbazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Of course, here is a technical support center for the purification of crude 2-Methyl-9H-carbazole by recrystallization.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in the successful purification of this compound via recrystallization.

Physicochemical Properties and Solubility Data

This compound is a solid at room temperature, appearing as yellow crystals or powder[1]. The efficiency of its purification by recrystallization is highly dependent on the choice of solvent, which is guided by its solubility profile.

PropertyValueSource
Molecular Formula C₁₃H₁₁N[1][2][3]
Molecular Weight ~181.24 g/mol [2][3]
Melting Point 113 °C or 230 °C (decomposes)[1][4]
Appearance Yellow crystals or powder[1]
Water Solubility Insoluble[1]
Organic Solvent Solubility Soluble in Toluene, Chloroform, Dimethyl Sulfoxide (DMSO)[1]
Suitable recrystallization solvents for similar carbazole derivatives include ethanol, methanol, and toluene.[5]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound has high solubility at high temperatures and low solubility at room temperature. For carbazole derivatives, common and effective solvents include ethanol, isopropanol, and toluene[5][6]. It is recommended to perform small-scale solubility tests to determine the optimal solvent for your specific crude product.

Q2: My crude this compound is not dissolving completely, even at boiling temperatures. What should I do?

A2: This could be due to two main reasons:

  • Insoluble Impurities: Your crude product may contain impurities that are insoluble in the chosen solvent. If this is the case, you should perform a hot filtration step to remove these impurities before allowing the solution to cool.

  • Insufficient Solvent: You may not be using enough solvent. Add a small, incremental amount of hot solvent until the compound dissolves completely. Avoid adding a large excess, as this will significantly reduce your final yield[7].

Q3: No crystals are forming after the solution has cooled. How can I induce crystallization?

A3: A failure to crystallize upon cooling may be due to supersaturation. Several techniques can be used to induce crystallization:

  • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The tiny scratches provide a rough surface for crystals to begin forming[7][8].

  • Seed Crystals: Add a very small crystal of pure this compound (a "seed" crystal) to the solution. This provides a template for crystallization to begin[7][8].

  • Extended Cooling: Ensure the solution has cooled to room temperature slowly, and then place it in an ice bath to further decrease the solubility of the compound.

Q4: The recrystallization resulted in a very low yield. What went wrong?

A4: A poor yield is a common issue in recrystallization and can be caused by several factors:

  • Using Too Much Solvent: Adding an excessive amount of solvent will keep a significant portion of your product dissolved even after cooling[7][8]. Use the minimum amount of near-boiling solvent necessary for dissolution.

  • Premature Crystallization: If crystals form too quickly in the hot solution (e.g., during hot filtration), product will be lost. Ensure your filtration apparatus is pre-heated.

  • Excessive Rinsing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve and wash away your product[7].

Q5: The purified crystals are colored, but the pure compound should be colorless or pale yellow. How can I remove colored impurities?

A5: If your purified product retains a colored tint, it is likely due to the presence of high-molecular-weight, colored impurities. These can often be removed by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal adsorbs the colored impurities, which are then removed during the hot filtration.

Experimental Workflow and Troubleshooting Diagrams

The following diagrams illustrate the standard recrystallization workflow and a troubleshooting guide for common issues.

G Recrystallization Workflow for this compound cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filt Hot Filtration (if insoluble impurities are present) dissolve->hot_filt cool Cool Solution Slowly to Room Temperature hot_filt->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filt Collect Crystals by Vacuum Filtration ice_bath->vac_filt rinse Rinse Crystals with Ice-Cold Solvent vac_filt->rinse dry Dry the Purified Crystals rinse->dry finish Pure this compound dry->finish G Troubleshooting Recrystallization Issues start Problem Encountered no_crystals No Crystals Formed Upon Cooling start->no_crystals Crystallization Failure low_yield Yield is Very Low start->low_yield Poor Recovery oiling_out Product 'Oiled Out' Instead of Crystallizing start->oiling_out Phase Separation sol_scratch 1. Scratch inner surface of flask. 2. Add a seed crystal. no_crystals->sol_scratch Yes sol_yield 1. Check mother liquor for product. 2. Evaporate some solvent and re-cool. low_yield->sol_yield Yes sol_oil 1. Re-heat to dissolve the oil. 2. Add more solvent. oiling_out->sol_oil Yes sol_cool 3. Cool further in an ice bath. sol_scratch->sol_cool sol_yield_prevent Prevention: - Use minimum hot solvent. - Use ice-cold rinse solvent sparingly. sol_yield->sol_yield_prevent sol_oil2 3. Allow to cool more slowly. sol_oil->sol_oil2

References

Technical Support Center: Synthesis of 2-Methyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving the yield of 2-Methyl-9H-carbazole synthesis. Below you will find troubleshooting guides and frequently asked questions to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound?

The primary methods for constructing the carbazole skeleton, adaptable for this compound, include:

  • Fischer Indole Synthesis: A classic and widely used method involving the acid-catalyzed cyclization of an aryl hydrazone.[1][2] For this compound, this would typically involve the reaction of p-tolylhydrazine (or 4-methylphenylhydrazine) with cyclohexanone to form a tetrahydrocarbazole intermediate, which is then dehydrogenated.[3]

  • Buchwald-Hartwig Amination: A modern, palladium-catalyzed cross-coupling reaction that forms the key C-N bond via an intramolecular cyclization.[1][4] This method is known for its milder conditions and broader functional group tolerance.

  • Ullmann Condensation: A copper-catalyzed reaction for intramolecular C-N bond formation to yield carbazoles, though it often requires harsh reaction conditions.[1]

  • Graebe-Ullmann Reaction: This synthesis involves the diazotization of an N-arylanthranilic acid or N-phenyl-1,2-diaminobenzene followed by cyclization.[1][5]

  • Borsche-Drechsel Cyclization: This method involves condensing phenylhydrazine with cyclohexanone to form a hydrazone, which is then cyclized under acidic conditions and dehydrogenated.[1][3]

Q2: For the Fischer indole synthesis of this compound, what are the recommended starting materials?

The most common starting materials are p-tolylhydrazine (or its hydrochloride salt, which is often more stable) and cyclohexanone .[2] The reaction first forms 6-methyl-1,2,3,4-tetrahydro-9H-carbazole, which must then be dehydrogenated (e.g., using sulfur, selenium, or a palladium catalyst) to yield the aromatic this compound.

Q3: What are the main advantages of using a Buchwald-Hartwig reaction for this synthesis over classical methods?

The Buchwald-Hartwig amination offers several advantages:

  • Milder Reaction Conditions: It typically requires lower temperatures (80-110 °C) compared to the often harsh conditions of the Fischer indole or Ullmann syntheses.[1][4]

  • Greater Functional Group Tolerance: The reaction is compatible with a wider range of functional groups, which can simplify synthetic routes for more complex derivatives.

  • Improved Reliability: The use of modern, well-defined palladium precatalysts can lead to more reproducible and higher-yielding reactions.[4]

Troubleshooting Guide

Issue 1: Low Yield in Fischer Indole Synthesis of this compound Intermediate

Q: My Fischer indole synthesis is resulting in a poor yield. What are the common causes and how can I address them?

A: Low yields in the Fischer indole synthesis are a common issue. The following table outlines potential causes and recommended solutions for optimization.

Potential Cause Recommended Solution & Explanation
Inappropriate Acid Catalyst Screen both Brønsted acids (e.g., H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, FeCl₃). Polyphosphoric acid (PPA) is often very effective for the cyclization step. For some substrates, a milder acid like acetic acid may be sufficient and can help prevent side reactions.[2]
Sub-optimal Reaction Temperature Optimization is often empirical. Start with conditions reported for similar substrates.[2] A specific temperature, such as 80°C, has been shown in some cases to provide a better yield over side products.[2][6] In other cases, refluxing in a solvent like glacial acetic acid is necessary.[2]
Incorrect Solvent The solvent choice can significantly impact the outcome. Acetic acid can serve as both a catalyst and a solvent.[2] Other solvents to test include tert-butanol, or mixtures such as DMSO/H₂O/AcOH, which have been used successfully in continuous flow systems.[2][7]
Poor Quality of p-tolylhydrazine Impurities in the phenylhydrazine starting material can inhibit the reaction. Use freshly distilled or purified p-tolylhydrazine. Using the hydrochloride salt is often a good alternative as it is typically more stable.[2]
Unstable Hydrazone Intermediate The intermediate p-tolylhydrazone of cyclohexanone may be unstable under the reaction conditions. Consider pre-forming and isolating the hydrazone before proceeding with the acid-catalyzed cyclization step.[2]
Issue 2: Significant Byproduct Formation

Q: I'm observing multiple spots on my TLC plate, indicating significant byproduct formation. What are the likely side reactions?

A: Several side reactions can occur during carbazole synthesis, leading to a complex mixture of products.

  • During Fischer Indole Synthesis:

    • Aldol Condensation: The cyclohexanone starting material can undergo self-condensation under acidic conditions.[1]

    • Friedel-Crafts Type Reactions: The acid catalyst can promote unwanted aromatic substitution reactions on the phenylhydrazine ring or the carbazole product.[1]

    • Isomer Formation: Depending on the reaction conditions, cyclization can sometimes lead to the formation of other methyl-substituted carbazole isomers, although this is less common with the symmetrical p-tolylhydrazine.[1]

  • During Buchwald-Hartwig Amination:

    • β-Hydride Elimination: This is a common side reaction. The choice of ligand is critical; ligands that promote faster reductive elimination can minimize this pathway.[1]

    • Byproduct from Precatalyst: Some palladium precatalysts can release NH-carbazole as a byproduct, which can complicate purification.[1] Using a precatalyst with an N-alkylated aminobiphenyl ligand can prevent this.[1]

Issue 3: Low Yield in Intramolecular Buchwald-Hartwig Cyclization

Q: My intramolecular Buchwald-Hartwig reaction to form the this compound ring is inefficient. How can I optimize it?

A: Optimizing a Buchwald-Hartwig reaction involves carefully balancing the catalyst, ligand, base, solvent, and temperature.

Potential Cause Recommended Solution & Explanation
Catalyst Deactivation Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) and that all solvents are anhydrous and degassed.[4][6] Oxygen can deactivate the palladium catalyst.
Incorrect Ligand Choice The choice of phosphine ligand is crucial. For carbazole synthesis, bulky and electron-rich ligands like XPhos, RuPhos, and BrettPhos are often highly effective.[4] It is recommended to screen a variety of ligands to find the optimal one for your specific substrate.[1]
Inappropriate Base The base's strength and solubility are critical. Strong bases like NaOtBu or KOtBu often give good results.[1] If your substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ may be a better choice, though this might require higher temperatures.[4]
Sub-optimal Temperature Buchwald-Hartwig aminations typically require heating, often in the 80-110 °C range.[1][4] If the reaction is sluggish, consider increasing the temperature. Conversely, if byproduct formation is an issue, a lower temperature may be beneficial.
Incorrect Solvent The solvent must dissolve the reactants and catalytic species. Toluene, dioxane, and THF are common choices.[4] The polarity of the solvent can influence the reaction's success.[4]

Diagrams and Visualizations

Fischer_Indole_Workflow Diagram 1: Fischer Indole Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification start p-Tolylhydrazine + Cyclohexanone hydrazone Formation of Hydrazone Intermediate start->hydrazone cyclization Acid-Catalyzed Cyclization (e.g., PPA, H₂SO₄) hydrazone->cyclization tetrahydro Crude 6-Methyl-1,2,3,4-tetrahydro-9H-carbazole cyclization->tetrahydro dehydrogenation Dehydrogenation (e.g., Pd/C, Sulfur) tetrahydro->dehydrogenation crude_product Crude this compound dehydrogenation->crude_product workup Aqueous Work-up crude_product->workup chromatography Column Chromatography workup->chromatography recrystallization Recrystallization chromatography->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound via the Fischer indole method.

Buchwald_Hartwig_Cycle Diagram 2: Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)Lₙ pd_complex R-Pd(II)-X (Lₙ) pd0->pd_complex Ar-X oxidative_addition Oxidative Addition oxidative_addition->pd_complex pd_complex->pd0 R-NH-R' reductive_elimination Reductive Elimination pd_complex->reductive_elimination deprotonation Base deprotonation->pd_complex Deprotonated Amine amine Amine (R'-NH₂) amine->deprotonation reductive_elimination->pd0 Regeneration product Product (R-NH-R') reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: Key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.

Troubleshooting_Tree Diagram 3: Troubleshooting Decision Tree for Low Yield start Low Yield Observed method Which Synthesis Method? start->method fischer Fischer Indole method->fischer Fischer buchwald Buchwald-Hartwig method->buchwald Buchwald fischer_q1 Checked Hydrazine Quality? fischer->fischer_q1 fischer_a1_no Use Freshly Purified Hydrazine Salt fischer_q1->fischer_a1_no No fischer_q2 Screened Acid Catalysts? fischer_q1->fischer_q2 Yes fischer_a2_no Test PPA, ZnCl₂, etc. fischer_q2->fischer_a2_no No fischer_q3 Optimized Temp/Solvent? fischer_q2->fischer_q3 Yes fischer_a3_no Systematically vary T and test solvents like Acetic Acid fischer_q3->fischer_a3_no No buchwald_q1 Inert Atmosphere Used? buchwald->buchwald_q1 buchwald_a1_no Ensure Anhydrous/Degassed Solvents & N₂/Ar Atmosphere buchwald_q1->buchwald_a1_no No buchwald_q2 Screened Ligands/Bases? buchwald_q1->buchwald_q2 Yes buchwald_a2_no Test Bulky Ligands (e.g., XPhos) & Strong Bases (e.g., NaOtBu) buchwald_q2->buchwald_a2_no No buchwald_q3 Optimized Temperature? buchwald_q2->buchwald_q3 Yes buchwald_a3_no Vary Temperature (80-110 °C range) buchwald_q3->buchwald_a3_no No

Caption: A decision tree to guide troubleshooting efforts for low-yield carbazole synthesis reactions.

Detailed Experimental Protocols

Protocol 1: Fischer Indole Synthesis of 6-Methyl-1,2,3,4-tetrahydro-9H-carbazole

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • p-Tolylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ethanol

  • Ice

Procedure:

  • To a 100 mL round-bottom flask, add cyclohexanone (1.0 eq) and glacial acetic acid (approx. 3-4 volumes relative to the ketone).[2]

  • Begin stirring and heat the mixture to reflux.[2]

  • Slowly add p-tolylhydrazine hydrochloride (1.0 eq) portion-wise or as a solution in a minimal amount of acetic acid over a period of 30 minutes.[2]

  • Continue refluxing for an additional 1-3 hours after the addition is complete. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, cool the reaction mixture in an ice bath.[2]

  • The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.[2]

  • If the product does not precipitate, carefully pour the reaction mixture into a beaker of ice water and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • The crude 6-methyl-1,2,3,4-tetrahydro-9H-carbazole can be purified by column chromatography or recrystallization before proceeding to the dehydrogenation step.

Protocol 2: General Procedure for Intramolecular Buchwald-Hartwig Cyclization

This protocol requires an inert atmosphere and is based on the cyclization of a suitable precursor, such as 2-amino-2'-halo-5-methylbiphenyl.

Materials:

  • Suitable this compound precursor (e.g., 2-amino-2'-bromo-5-methylbiphenyl) (1.0 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3/G4 precatalyst) (1-5 mol%)[1][4]

  • Phosphine ligand (e.g., XPhos) (2-10 mol%)[4]

  • Base (e.g., Sodium tert-butoxide, NaOtBu) (1.4-2.0 eq)[1]

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)[4]

Procedure:

  • In a glovebox or under a constant stream of inert gas, add the precursor, palladium precatalyst, phosphine ligand, and base to a dry, oven-dried reaction vessel (e.g., a Schlenk tube).[1]

  • Evacuate and backfill the vessel with inert gas (repeat 3 times).

  • Add the anhydrous, degassed solvent via syringe.[4]

  • Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).[1][4]

  • Stir the reaction mixture vigorously for the required time (monitor by TLC or GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product with an organic solvent (e.g., ethyl acetate) (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.[1]

Purification Techniques

Q: What are the best methods for purifying crude this compound?

A: The choice of purification technique depends on the impurities present. The two most effective methods are:

  • Column Chromatography: This is the most common method for removing byproducts and unreacted starting materials. A silica gel stationary phase is typically used with a non-polar eluent system, such as a gradient of ethyl acetate in hexane.

  • Recrystallization: This technique is excellent for removing minor impurities if a suitable solvent is found. The ideal solvent should dissolve this compound sparingly at room temperature but have high solubility at its boiling point. Suitable solvents to screen include ethanol, methanol, and toluene.[8]

References

Technical Support Center: Synthesis of 2-Methyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the synthesis of 2-Methyl-9H-carbazole. The information is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary synthetic routes to this compound and their common side reactions?

A1: The most common methods for synthesizing the carbazole skeleton, adaptable for this compound, include the Borsche–Drechsel cyclization, Graebe-Ullmann reaction, and Buchwald-Hartwig amination. Each route has a unique profile of potential side reactions.

  • Borsche–Drechsel Cyclization: This method involves the acid-catalyzed cyclization of a cyclohexanone arylhydrazone (specifically, p-tolylhydrazine condensed with cyclohexanone) to form a tetrahydrocarbazole, which is then dehydrogenated.[1][2][3]

    • Common Side Reactions: Incomplete cyclization, formation of isomers if the starting hydrazine is impure, and unwanted byproducts from the dehydrogenation step. Harsh acidic conditions can also lead to Friedel-Crafts type reactions or aldol condensation of the ketone starting material.[4]

  • Graebe-Ullmann Reaction: This synthesis involves the diazotization of an N-aryl-arylenediamine, followed by thermal decomposition of the resulting benzotriazole to form the carbazole.[5][6]

    • Common Side Reactions: Incomplete diazotization can leave unreacted starting material. The thermal extrusion of nitrogen can sometimes lead to rearranged or fragmented products if the temperature is not carefully controlled.

  • Buchwald-Hartwig Amination: A modern approach using a palladium-catalyzed intramolecular C-N bond formation.[4][7]

    • Common Side Reactions: A significant side reaction is β-hydride elimination, which leads to a hydrodehalogenated arene and an imine byproduct instead of the desired carbazole.[7] Catalyst decomposition and the formation of phosphine oxides can also reduce yield. The choice of ligand and base is critical to minimize these side reactions.[4]

Q2: My Borsche–Drechsel synthesis of 2-methyl-tetrahydrocarbazole resulted in a low yield and a complex mixture. What went wrong?

A2: Low yields and complex mixtures in the Borsche–Drechsel cyclization typically stem from three main issues: the initial condensation, the cyclization conditions, or the final dehydrogenation.

  • Hydrazone Formation: Ensure the initial condensation of p-tolylhydrazine and cyclohexanone goes to completion. Residual starting materials will contaminate the subsequent steps. Monitor this step by TLC or GC-MS.

  • Acid Catalyst and Temperature: The cyclization is acid-catalyzed and proceeds similarly to a Fischer indole synthesis.[1] The choice and concentration of acid (e.g., sulfuric acid, polyphosphoric acid) are critical.

    • Too little acid: Incomplete reaction.

    • Too much acid or high temperature: Can lead to charring, sulfonation (with H₂SO₄), or other acid-mediated side reactions. An empirical optimization of acid concentration and temperature for your specific scale is recommended.

  • Dehydrogenation Step: The conversion of the intermediate 2-methyl-1,2,3,4-tetrahydrocarbazole to this compound requires an oxidizing agent (e.g., DDQ, chloranil, or catalytic dehydrogenation with Pd/C).

    • Incomplete Dehydrogenation: Leaves tetrahydrocarbazole impurity.

    • Over-oxidation: Can lead to quinone-type byproducts or degradation of the carbazole ring.

Q3: In my Buchwald-Hartwig synthesis, I'm observing significant amounts of the dehalogenated starting material. How can I prevent this?

A3: The formation of dehalogenated arenes is a known side reaction in Buchwald-Hartwig aminations, arising from competing β-hydride elimination.[7] To suppress this pathway and favor the desired reductive elimination to form the C-N bond, consider the following optimizations:

  • Ligand Choice: The selection of the phosphine ligand is paramount. Sterically hindered and electron-rich ligands often accelerate the reductive elimination step, outcompeting β-hydride elimination.[4] Consider screening ligands like XPhos, SPhos, or bulky biaryl phosphines.

  • Base Selection: The strength and type of base can influence the reaction outcome. Common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[4] A base that is too strong might promote side reactions, while one that is too weak may result in a sluggish or incomplete reaction.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes favor side reactions like β-hydride elimination.

  • Substrate Purity: Ensure your aryl halide and amine precursors are pure and the reaction is run under strictly anhydrous and anaerobic conditions to prevent catalyst deactivation.

Q4: My final this compound product has poor photophysical properties (e.g., unexpected phosphorescence). What could be the cause?

A4: The photophysical properties of carbazoles are highly sensitive to trace impurities. Commercial carbazole has been shown to contain isomeric impurities, such as 1H-benzo[f]indole, at concentrations below 0.5 mol%.[8] These isomers can act as charge traps and induce properties like room-temperature ultralong phosphorescence (RTP), which are absent in highly pure carbazole.[8]

  • Troubleshooting: If your application is sensitive to photophysical properties (e.g., in OLEDs), rigorous purification is essential. Standard column chromatography may not be sufficient to remove these isomeric impurities. Techniques like recrystallization from multiple solvents or preparative HPLC might be necessary. It is also crucial to start with high-purity precursors.

Quantitative Data Summary

Optimizing reaction conditions is key to maximizing the yield of this compound while minimizing side products. The following table summarizes typical conditions for the Buchwald-Hartwig amination, a common and versatile method.

ParameterCondition 1 (High Yield)Condition 2 (Alternative)Side Product ConcernReference
Catalyst Pd₂(dba)₃ (1-2 mol%)[Pd(SIPr)(cin)Cl]Catalyst decomposition[4]
Ligand XPhos (2-4 mol%)SIPrβ-hydride elimination[4]
Base NaOtBu (1.4 equiv)K₃PO₄ (2.0 equiv)Incomplete reaction[4]
Solvent Toluene, AnhydrousDioxane, AnhydrousPoor solubility[4]
Temperature 100-110 °C80-100 °CIncreased side reactions[4]
Typical Yield > 90%80-90%--

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Borsche-Drechsel Cyclization

This protocol involves two main stages: the formation and cyclization of the hydrazone to form 2-methyl-1,2,3,4-tetrahydrocarbazole, followed by its dehydrogenation.

Step A: Synthesis of 2-methyl-1,2,3,4-tetrahydrocarbazole

  • Hydrazone Formation: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1 equiv) in a mixture of ethanol and water. Add sodium acetate (1.1 equiv) and stir until dissolved. Add cyclohexanone (1 equiv) and stir the mixture at room temperature for 1-2 hours until precipitation of the hydrazone is complete. Filter the solid, wash with cold water, and dry.

  • Cyclization: Add the dried p-tolylhydrazone of cyclohexanone to a mixture of acetic acid and concentrated sulfuric acid (e.g., 10:1 v/v). Heat the mixture to reflux for 30-60 minutes.

  • Work-up: Cool the reaction mixture and pour it into a large volume of ice water. The crude tetrahydrocarbazole will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.

Step B: Dehydrogenation to this compound

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, dissolve the crude 2-methyl-1,2,3,4-tetrahydrocarbazole (1 equiv) in a high-boiling solvent such as xylene or mesitylene.

  • Dehydrogenation: Add a dehydrogenating agent, such as 5% Palladium on Carbon (Pd/C) (0.1 equiv). Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Purification: Cool the mixture and filter it through a pad of Celite to remove the catalyst. Wash the Celite pad with additional solvent. Concentrate the filtrate under reduced pressure. The crude this compound can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol or toluene.[9]

Visualizations

Troubleshooting Workflow for Low Yield

This diagram outlines a logical workflow for diagnosing and resolving issues leading to low product yield during the synthesis.

G start Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm check_cond Review Reaction Conditions start->check_cond check_workup Analyze Workup & Purification start->check_workup impure_sm Impure Reagents or Solvents check_sm->impure_sm Impure suboptimal_cond Suboptimal Temp, Time, or Stoichiometry check_cond->suboptimal_cond Suboptimal side_reaction Dominant Side Reaction Occurred check_cond->side_reaction Side Reaction loss_workup Product Loss During Extraction/Purification check_workup->loss_workup Inefficient sol_sm Solution: Purify reagents, Use anhydrous solvents impure_sm->sol_sm sol_cond Solution: Re-optimize conditions (see data table) suboptimal_cond->sol_cond sol_side Solution: Adjust catalyst/ligand/base to suppress side product side_reaction->sol_side sol_workup Solution: Optimize extraction pH, Choose different chromatography phase loss_workup->sol_workup

Caption: Troubleshooting decision tree for low yield synthesis.

General Purification Workflow

This diagram illustrates a standard multi-step process for purifying the crude this compound product after synthesis.

G cluster_main Purification Process A Crude Product (Post-Reaction Workup) B Solvent Removal (Rotary Evaporation) A->B C Column Chromatography (Silica Gel) B->C D Combine Pure Fractions & Evaporate Solvent C->D Collect Fractions E Purity Check (TLC, NMR, GC-MS) D->E F Recrystallization (e.g., from Ethanol/Toluene) E->F Impurities Present G Final Product (Dried, >99% Purity) E->G Purity OK F->G

Caption: Standard workflow for purification of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-9H-carbazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 2-Methyl-9H-carbazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis and modification of this important scaffold.

Troubleshooting Guides

This section provides solutions to common problems encountered during the functionalization of this compound, focusing on key reaction types.

Electrophilic Aromatic Substitution (e.g., Bromination, Nitration, Acylation)

Question: My electrophilic substitution reaction on this compound is resulting in a mixture of regioisomers and low yield. How can I improve the selectivity?

Answer: The directing effect of the methyl group and the carbazole nitrogen influences the regioselectivity of electrophilic aromatic substitution. The positions ortho and para to the activating amino group (C3, C6, and C8) and ortho/para to the methyl group (C1, C3) are generally favored.

Troubleshooting Strategies:

  • Control of Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the thermodynamically more stable product.

  • Choice of Lewis Acid: In Friedel-Crafts reactions, the strength and stoichiometry of the Lewis acid (e.g., AlCl₃, FeCl₃) can significantly impact regioselectivity. A milder Lewis acid may improve selectivity.[1][2]

  • Solvent Effects: The polarity of the solvent can influence the distribution of isomers. Experimenting with a range of solvents from nonpolar (e.g., dichloromethane, carbon tetrachloride) to polar aprotic (e.g., nitrobenzene) can be beneficial.

  • Protecting Group Strategy: Protection of the carbazole nitrogen (e.g., with a tosyl or BOC group) can alter the electronic properties of the ring system and direct substitution to different positions.

DOT Script for Electrophilic Substitution Troubleshooting

G Troubleshooting Electrophilic Substitution start Low Regioselectivity in Electrophilic Substitution temp Lower Reaction Temperature start->temp lewis Vary Lewis Acid (e.g., milder LA) start->lewis solvent Screen Different Solvents start->solvent protect Employ N-Protecting Group start->protect outcome Improved Regioselectivity temp->outcome lewis->outcome solvent->outcome protect->outcome

Caption: Troubleshooting workflow for poor regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)

Question: My Suzuki-Miyaura coupling of a halogenated this compound derivative is giving low yields and significant dehalogenation. What can I do?

Answer: Low yields and dehalogenation in Suzuki-Miyaura reactions are common issues, often stemming from catalyst deactivation, slow transmetalation, or side reactions.

Troubleshooting Strategies:

  • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands such as SPhos, XPhos, or RuPhos can promote reductive elimination and prevent β-hydride elimination, which leads to dehalogenation.[3]

  • Base Selection: The base plays a crucial role in the transmetalation step. A screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is recommended. The use of a weaker base may sometimes suppress dehalogenation.[4]

  • Catalyst Pre-activation: Using a palladium precatalyst can ensure the efficient generation of the active Pd(0) species.[3]

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[5]

DOT Script for Suzuki-Miyaura Troubleshooting

G Troubleshooting Suzuki-Miyaura Coupling start Low Yield / Dehalogenation in Suzuki Coupling ligand Screen Bulky, Electron-Rich Phosphine Ligands start->ligand base Optimize Base (e.g., K2CO3, Cs2CO3) start->base catalyst Use Palladium Precatalyst start->catalyst inert Ensure Strictly Inert Atmosphere start->inert outcome Improved Yield and Reduced Side Reactions ligand->outcome base->outcome catalyst->outcome inert->outcome

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

N-Functionalization (Alkylation and Arylation)

Question: My N-alkylation of this compound is incomplete, and I observe the recovery of starting material. How can I drive the reaction to completion?

Answer: Incomplete N-alkylation is often due to an insufficiently strong base, poor solubility of the carbazolide salt, or a less reactive alkylating agent.

Troubleshooting Strategies:

  • Stronger Base: Employ a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to ensure complete deprotonation of the carbazole nitrogen.[6]

  • Solvent Choice: A polar aprotic solvent like DMF or DMSO can better solvate the carbazolide anion, increasing its nucleophilicity.[6]

  • Phase-Transfer Catalyst: For reactions with weaker bases (e.g., KOH), the addition of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction.

  • Microwave Irradiation: Microwave-assisted synthesis can often accelerate the reaction and improve yields, especially for less reactive alkyl halides.[6]

DOT Script for N-Alkylation Troubleshooting

G Troubleshooting N-Alkylation start Incomplete N-Alkylation base Use Stronger Base (e.g., NaH, KOtBu) start->base solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) start->solvent ptc Add Phase-Transfer Catalyst start->ptc microwave Employ Microwave Irradiation start->microwave outcome Complete Conversion to N-alkylated Product base->outcome solvent->outcome ptc->outcome microwave->outcome

Caption: Troubleshooting workflow for incomplete N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the this compound ring for C-H functionalization?

A1: The reactivity of the C-H bonds in this compound is influenced by both the nitrogen atom and the methyl group. Generally, the positions C3, C6, and C8 are activated by the nitrogen. The methyl group at C2 further activates the C1 and C3 positions. Therefore, direct C-H functionalization often requires the use of directing groups to achieve high regioselectivity.[7][8]

Q2: How can I selectively functionalize the C1 position of this compound?

A2: Achieving C1 selectivity can be challenging. One effective strategy is to install a directing group at the N9 position. For example, a pyrimidine or a phosphinamide group can direct metallation and subsequent functionalization to the C1 position.[7]

Q3: What are the best practices for setting up a Buchwald-Hartwig amination with this compound?

A3: Key considerations for a successful Buchwald-Hartwig amination include:

  • Inert Atmosphere: Rigorously exclude oxygen and moisture.[3]

  • Ligand Choice: Use bulky, electron-rich phosphine ligands like XPhos or RuPhos.[3]

  • Base: Sodium tert-butoxide is often effective, but for base-sensitive substrates, weaker bases like Cs₂CO₃ can be used.[4]

  • Solvent: Anhydrous and degassed toluene or dioxane are common choices.[3]

Q4: Can I perform a Sonogashira coupling on a chlorinated this compound?

A4: While aryl iodides and bromides are more reactive, Sonogashira couplings of aryl chlorides are possible but often require more forcing conditions and specialized catalyst systems. The use of N-heterocyclic carbene (NHC) ligands or copper-free conditions may be beneficial.[9]

Data Presentation

The following tables summarize typical reaction conditions for various functionalization reactions of carbazole derivatives, which can be adapted for this compound.

Table 1: Suzuki-Miyaura Coupling Conditions for Bromo-Carbazoles

Palladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10075-95
Pd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2)Dioxane11080-98
[Pd(allyl)Cl]₂ (1)cataCXium A (2)K₂CO₃ (2)2-MeTHF8085-99

Table 2: Buchwald-Hartwig Amination Conditions for Bromo-Carbazoles

Palladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.2)Toluene10080-95
Pd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (2)Dioxane11070-90
G3-XPhos (1)-Cs₂CO₃ (2)Toluene10085-98

Table 3: N-Alkylation Conditions for this compound

Alkylating AgentBase (equiv.)SolventTemperature (°C)Typical Yield (%)
IodomethaneNaH (1.2)DMF25>95
Benzyl bromideKOtBu (1.2)THF6085-95
Ethyl bromoacetateK₂CO₃ (2)AcetoneReflux70-85

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of this compound

This protocol describes a general procedure for the Friedel-Crafts acylation of this compound.

Materials:

  • This compound

  • Acetyl chloride (or other acyl halide)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq.) dissolved in anhydrous DCM to the suspension via the dropping funnel.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DOT Script for Friedel-Crafts Acylation Workflow

G Experimental Workflow: Friedel-Crafts Acylation start Start reagents Combine AlCl3 and Acetyl Chloride in DCM at 0°C start->reagents add_substrate Add this compound Solution Dropwise reagents->add_substrate react Stir at 0°C, then Warm to Room Temperature add_substrate->react quench Quench with Ice and HCl react->quench extract Extract with DCM, Wash, and Dry quench->extract purify Purify by Column Chromatography extract->purify end End purify->end

Caption: Step-by-step workflow for Friedel-Crafts acylation.

Protocol 2: Suzuki-Miyaura Coupling of a Bromo-2-Methyl-9H-carbazole Derivative

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted this compound.

Materials:

  • Bromo-2-methyl-9H-carbazole derivative

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene and water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine the bromo-2-methyl-9H-carbazole derivative (1.0 eq.), arylboronic acid (1.5 eq.), and K₃PO₄ (2.0 eq.).

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Troubleshooting low solubility issues with 2-Methyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-9H-carbazole, with a focus on addressing low solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an aromatic heterocyclic organic compound. As is common with many aromatic compounds, it exhibits poor solubility in aqueous solutions due to its hydrophobic nature.[1] However, it demonstrates significantly higher solubility in various organic solvents.[1] It is soluble in non-polar solvents such as toluene, chloroform, and dimethyl sulfoxide (DMSO).[1]

Q2: I am observing precipitation of this compound in my aqueous experimental buffer. Why is this happening?

A2: This is a common issue due to the low aqueous solubility of this compound. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final aqueous environment.

Q3: How can I increase the solubility of this compound for my experiments?

A3: Several strategies can be employed to enhance the solubility of carbazole derivatives:

  • Co-solvents: The use of a water-miscible organic co-solvent in your final solution can help maintain solubility.

  • pH Adjustment: While this compound is not readily ionizable, the pH of the solution can sometimes influence the solubility of organic compounds.

  • Temperature: The solubility of many organic compounds, including carbazoles, tends to increase with a rise in temperature.[2][3] Gentle warming of the solution may help in dissolving the compound, but stability at higher temperatures should be considered.

  • Formulation Strategies: For in vivo or cell-based assays, formulation techniques such as the use of cyclodextrins, liposomes, or nanoparticles can be explored to improve the apparent solubility and delivery of hydrophobic compounds.

Q4: What is a recommended solvent for preparing a stock solution of this compound?

A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of carbazole derivatives for in vitro biological assays. Toluene and chloroform are also effective solvents.[1] When preparing for biological experiments, it is crucial to consider the tolerance of the biological system to the chosen solvent.

Troubleshooting Low Solubility

Below is a troubleshooting guide to address common issues related to the low solubility of this compound during experimental use.

Solubility Data
SolventQualitative SolubilityEstimated Solubility Range (at 25 °C)
WaterInsoluble[1]< 0.1 mg/mL
Dimethyl Sulfoxide (DMSO)Soluble[1]10 - 50 mg/mL
ChloroformSoluble[1]10 - 50 mg/mL
TolueneSoluble[1]5 - 25 mg/mL
EthanolSparingly Soluble[2]1 - 5 mg/mL
MethanolSparingly Soluble1 - 5 mg/mL
AcetoneSoluble5 - 20 mg/mL

Note: Estimated solubility ranges are based on qualitative descriptions and data for structurally related carbazole compounds. Actual values may vary.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low solubility issues with this compound.

G Troubleshooting Workflow for Low Solubility cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Optimization Strategies cluster_3 Advanced Solutions cluster_4 Outcome start Precipitation or incomplete dissolution of this compound observed check_solvent Is the correct solvent being used for the stock solution? start->check_solvent check_concentration Is the final concentration in the aqueous buffer too high? check_solvent->check_concentration Yes test_solvents Test alternative solvents for stock solution check_solvent->test_solvents No reduce_concentration Reduce the final working concentration check_concentration->reduce_concentration Yes increase_cosolvent Increase the percentage of co-solvent (e.g., DMSO) check_concentration->increase_cosolvent No end Successful dissolution reduce_concentration->end gentle_heating Apply gentle heating and sonication increase_cosolvent->gentle_heating formulation Consider formulation with cyclodextrins or other solubilizing agents increase_cosolvent->formulation If co-solvent increase is not feasible/effective gentle_heating->end test_solvents->end formulation->end G Experimental Workflow for a Cell-Based Assay cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation & Analysis prep_stock Prepare a concentrated stock solution of this compound in DMSO prep_dilutions Prepare serial dilutions of the stock solution in cell culture medium prep_stock->prep_dilutions prep_cells Seed cells in a multi-well plate and incubate treat_cells Treat cells with the diluted compound prep_cells->treat_cells prep_dilutions->treat_cells incubate Incubate cells for the desired time period treat_cells->incubate analyze Perform downstream analysis (e.g., viability assay, Western blot, qPCR) incubate->analyze G Representative p53 Signaling Pathway Activation cluster_0 Stress Signal/Small Molecule cluster_1 Upstream Kinases cluster_2 p53 Regulation cluster_3 Downstream Effectors cluster_4 Cellular Outcomes small_molecule Carbazole Derivative (e.g., this compound) mapk p38 MAPK / JNK small_molecule->mapk p53 p53 mapk->p53 Phosphorylation & Activation mdm2 MDM2 p53->mdm2 Inhibition p21 p21 p53->p21 gadd45 GADD45 p53->gadd45 puma PUMA p53->puma mdm2->p53 Degradation cell_cycle_arrest Cell Cycle Arrest p21->cell_cycle_arrest gadd45->cell_cycle_arrest apoptosis Apoptosis puma->apoptosis

References

Preventing oxidation of 2-Methyl-9H-carbazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the storage and handling of 2-Methyl-9H-carbazole, with a focus on preventing its oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent oxidation?

A1: To minimize oxidation, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen. The storage area should be cool, dry, and dark.

Q2: What are the visible signs of this compound oxidation?

A2: Pure this compound is typically a yellow crystalline powder or solid.[1] A noticeable change in color, such as darkening to tan or brown, can be an initial indicator of degradation. Other signs may include a change in solubility or the appearance of new spots on a Thin Layer Chromatography (TLC) plate.

Q3: How can I detect and quantify the oxidation of this compound in my sample?

A3: The most common methods for detecting and quantifying the oxidation of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques can separate the parent compound from its degradation products and provide quantitative data on the purity of your sample.

Q4: What are the likely oxidation products of this compound?

A4: While specific studies on this compound are limited, research on the parent compound, 9H-carbazole, indicates that oxidation primarily results in the formation of hydroxylated derivatives, such as 9H-carbazol-1-ol and 9H-carbazol-3-ol.[2][3] Therefore, it is probable that the oxidation of this compound would lead to the formation of various hydroxylated and potentially further oxidized species.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or Poor Results in Chemical Reactions
  • Symptom: You are using this compound as a starting material, and you are observing low yields, unexpected side products, or a failure of the reaction to proceed as expected.

  • Possible Cause: The this compound may have oxidized during storage, reducing the amount of active starting material and introducing impurities that could interfere with the reaction.

  • Troubleshooting Steps:

    • Assess Purity: Before use, check the purity of your this compound using HPLC or TLC. Compare the results to a reference standard or a newly purchased batch.

    • Visual Inspection: Examine the material for any color change from its typical yellow appearance.[1]

    • Purification: If oxidation is suspected, consider purifying the material by recrystallization or column chromatography before use.

    • Proper Storage: Ensure that your stock of this compound is stored under the recommended conditions (cool, dry, dark, inert atmosphere).

Issue 2: Appearance of Unknown Peaks in Analytical Chromatograms
  • Symptom: When analyzing a sample of this compound by HPLC or GC-MS, you observe additional peaks that are not present in the reference chromatogram.

  • Possible Cause: These unknown peaks are likely due to oxidation or other degradation products.

  • Troubleshooting Steps:

    • Review Storage History: Check the storage conditions and duration of the sample. Exposure to air, light, or elevated temperatures can accelerate degradation.

    • Mass Spectrometry Analysis: If using GC-MS or LC-MS, analyze the mass spectra of the unknown peaks. An increase in mass corresponding to the addition of one or more oxygen atoms (e.g., +16 Da for hydroxylation) is a strong indicator of oxidation.

    • Forced Degradation Study: To confirm the identity of degradation products, you can perform a forced degradation study (see Experimental Protocols section) on a pure sample of this compound and compare the resulting chromatogram with your sample's chromatogram.

Data Presentation

To systematically evaluate the stability of this compound, a forced degradation study can be performed. The following table provides a template for summarizing the results.

Stress ConditionDurationTemperature (°C)% Degradation of this compoundNumber of Degradation ProductsObservations (e.g., Color Change)
Control 7 days2500No change
Acid Hydrolysis (0.1 M HCl) 7 days60
Base Hydrolysis (0.1 M NaOH) 7 days60
Oxidative (3% H₂O₂) 7 days25
Thermal 7 days80
Photolytic (UV/Vis light) 7 days25

Note: The data in this table is for illustrative purposes and should be replaced with experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess its stability.[4][5][6]

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl in a vial to achieve a final acid concentration of 0.1 M. Keep a parallel sample with water instead of HCl as a control.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH in a vial to achieve a final base concentration of 0.1 M.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ in a vial to achieve a final hydrogen peroxide concentration of 3%.

  • Thermal Degradation: Place a solid sample and a solution sample in a temperature-controlled oven at 80°C.

  • Photolytic Degradation: Expose a solid sample and a solution sample to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[5] Ensure a parallel set of samples is wrapped in aluminum foil to serve as dark controls.

  • Analysis: At specified time points (e.g., 1, 3, 7 days), withdraw an aliquot from each solution, neutralize the acidic and basic samples if necessary, and dilute to an appropriate concentration for HPLC or GC-MS analysis. Analyze the solid samples by dissolving them in a suitable solvent.

  • Evaluation: Compare the chromatograms of the stressed samples with the control to determine the percentage of degradation and the formation of new peaks.

Protocol 2: HPLC Purity Assay

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound.[7][8]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Newcrom R1 or equivalent C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% phosphoric acid.

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detector Wavelength: 235 nm and 293 nm (based on carbazole UV absorption)

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase or a compatible solvent to a concentration of approximately 0.1 mg/mL.

Visualizations

experimental_workflow cluster_storage Storage and Handling cluster_analysis Purity Assessment cluster_action Action storage Store this compound (Cool, Dry, Dark, Inert Gas) sample_prep Sample Preparation for Experiment storage->sample_prep purity_check Purity Check (TLC/HPLC) sample_prep->purity_check pass Purity Acceptable purity_check->pass Yes fail Purity Unacceptable purity_check->fail No proceed Proceed with Experiment pass->proceed purify Purify Material (Recrystallization/Chromatography) fail->purify reassess Re-assess Purity purify->reassess reassess->pass Yes reassess->fail No

Caption: Experimental workflow for handling and purity assessment of this compound.

troubleshooting_oxidation start Inconsistent Experimental Results (e.g., low yield, side products) check_purity Is the starting material pure? start->check_purity no_purity Potential Cause: Oxidation of starting material check_purity->no_purity No yes_purity yes_purity check_purity->yes_purity Yes check_storage Were storage conditions optimal? (Cool, Dry, Dark, Inert) no_storage Potential Cause: Degradation due to improper storage check_storage->no_storage No yes_storage Troubleshoot other experimental parameters (reagents, conditions, etc.) check_storage->yes_storage Yes action_purify 1. Purify the material. 2. Re-analyze purity. 3. Use purified material. no_purity->action_purify Solution yes_purity->check_storage action_discard 1. Discard degraded material. 2. Obtain fresh material. 3. Ensure proper storage. no_storage->action_discard Solution

Caption: Troubleshooting logic for experiments involving this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2-Methyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scaled-up synthesis of 2-Methyl-9H-carbazole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the two-step synthesis of this compound.

Symptom Potential Cause(s) Suggested Solution(s)
Step 1: Low yield of 2-methyl-1,2,3,4-tetrahydro-9H-carbazole Incomplete reaction; Side reactions due to harsh acidic conditions.- Ensure dropwise addition of cyclohexanone to the refluxing p-tolylhydrazine hydrochloride solution to maintain a controlled reaction rate. - Monitor the reaction progress by Thin Layer Chromatography (TLC). - Consider using a milder catalyst system, such as an ionic liquid like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), which can improve yields and simplify work-up.[1]
Step 1: Oily product that is difficult to crystallize Presence of unreacted starting materials or byproducts.- After neutralization, wash the crude product thoroughly with cold water to remove residual salts and water-soluble impurities. - Attempt trituration with a non-polar solvent like hexane to induce crystallization. - If the product remains oily, purify by column chromatography on silica gel.
Step 2: Incomplete dehydrogenation Insufficient catalyst activity; Low reaction temperature or insufficient reaction time.- Ensure the palladium on carbon (Pd/C) catalyst is of good quality and handled under an inert atmosphere to prevent deactivation. - Use a high-boiling point solvent such as cumene to achieve the necessary reflux temperature. - Increase the reaction time and monitor by TLC until the starting material is fully consumed.
Step 2: Presence of byproducts (e.g., dealkylation) Excessive reaction temperature.- While a high temperature is required, avoid overheating. Maintain a steady reflux without excessive bumping. - Consider using a slightly lower boiling solvent if dealkylation is a persistent issue, though this may require longer reaction times.
Final Product: Low purity after purification Co-eluting impurities during chromatography; Inefficient recrystallization.- For column chromatography, experiment with different solvent systems to improve separation. - For recrystallization, select a solvent in which this compound has high solubility at high temperatures and low solubility at room temperature. Toluene, ethanol, and methanol are good starting points.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most common and scalable route is a two-step process. The first step is the Borsche-Drechsel cyclization of p-tolylhydrazine with cyclohexanone to form 2-methyl-1,2,3,4-tetrahydro-9H-carbazole.[3] The second step is the dehydrogenation (aromatization) of the tetrahydrocarbazole intermediate to yield the final product.[4]

Q2: What are the critical parameters to control during the scale-up of the Borsche-Drechsel cyclization?

A2: Key parameters for successful scale-up include efficient heat transfer, controlled addition of reagents to manage the exotherm, and effective stirring to maintain a homogeneous reaction mixture. The choice and concentration of the acid catalyst are also crucial and can impact both yield and purity.

Q3: What are the common impurities I might encounter?

A3: Common impurities can include unreacted starting materials (p-tolylhydrazine, cyclohexanone), isomers of the desired product, oxidation byproducts, and polymeric materials formed during the reaction.[2] In the dehydrogenation step, incompletely dehydrogenated starting material can also be a significant impurity.

Q4: Which purification techniques are most suitable for large-scale production?

A4: For large-scale purification, recrystallization is often the most economical and efficient method.[2] If the crude product has a high level of impurities, column chromatography may be necessary as an initial purification step, followed by recrystallization to obtain a highly pure product.

Experimental Protocols

Step 1: Synthesis of 2-methyl-1,2,3,4-tetrahydro-9H-carbazole via Borsche-Drechsel Cyclization

This protocol is adapted from general procedures for tetrahydrocarbazole synthesis.[5][6]

Materials:

  • p-Tolylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

  • Saturated sodium bicarbonate solution

  • Ice-cold water

  • Methanol or ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-tolylhydrazine hydrochloride (1.0 eq) in glacial acetic acid.

  • Heat the mixture to reflux with stirring.

  • To the refluxing solution, add cyclohexanone (1.1 eq) dropwise over 30-60 minutes.

  • Continue to heat the reaction mixture at reflux for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. The crude product will precipitate.

  • Collect the solid by vacuum filtration, washing the filter cake with cold water.

  • The crude product can be purified by recrystallization from methanol or ethanol.

Step 2: Dehydrogenation of 2-methyl-1,2,3,4-tetrahydro-9H-carbazole

This protocol is based on the dehydrogenation of similar tetrahydrocarbazoles.[7]

Materials:

  • 2-methyl-1,2,3,4-tetrahydro-9H-carbazole

  • 10% Palladium on carbon (Pd/C)

  • Cumene (or another high-boiling aromatic solvent)

  • Celite (optional, for filtration)

  • Methanol or ethanol (for purification)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 2-methyl-1,2,3,4-tetrahydro-9H-carbazole (1.0 eq), cumene, and 10% Pd/C (typically 5-10 wt% of the starting material).

  • Heat the mixture to reflux and maintain for 4-12 hours. The progress of the reaction should be monitored by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with a solvent like ethyl acetate and filter through a pad of celite to remove the Pd/C catalyst.

  • Wash the filter cake with additional ethyl acetate.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or by washing with a solvent mixture (e.g., 85% methanol in water) to remove any remaining tetrahydrocarbazole starting material.[7]

Quantitative Data

The following table presents representative yields for the synthesis of tetrahydrocarbazoles and their subsequent dehydrogenation, based on literature for similar compounds. Actual yields may vary depending on the specific reaction conditions and scale.

Reaction Step Product Catalyst/Reagent Typical Yield
Borsche-Drechsel Cyclization 2,3,4,9-tetrahydro-1H-carbazolesGlacial Acetic Acid80-90%[5]
2,3,4,9-tetrahydro-1H-carbazoles[bmim][BF4] in Methanol~95%[1]
Dehydrogenation CarbazolesPd/C in Cumene~70-80%[7]

Visualizations

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Borsche-Drechsel Cyclization cluster_1 Step 2: Dehydrogenation start1 p-Tolylhydrazine HCl + Cyclohexanone reflux Reflux in Glacial Acetic Acid start1->reflux Reaction workup1 Neutralization & Precipitation reflux->workup1 Cooling & Quenching purification1 Recrystallization workup1->purification1 Isolation intermediate 2-methyl-1,2,3,4-tetrahydro-9H-carbazole purification1->intermediate Purified Intermediate start2 Tetrahydrocarbazole Intermediate dehydrogenation Reflux with Pd/C in Cumene start2->dehydrogenation Aromatization workup2 Catalyst Filtration dehydrogenation->workup2 Cooling & Dilution purification2 Recrystallization workup2->purification2 Solvent Removal product This compound purification2->product Final Product

Caption: Overall workflow for the two-step synthesis of this compound.

Borsche-Drechsel Cyclization Mechanism

G p_tolylhydrazine p-Tolylhydrazine hydrazone Hydrazone Intermediate p_tolylhydrazine->hydrazone cyclohexanone Cyclohexanone cyclohexanone->hydrazone enamine Enamine Tautomer hydrazone->enamine Tautomerization (Acid-catalyzed) rearranged [3,3]-Sigmatropic Rearrangement Product enamine->rearranged [3,3]-Sigmatropic Rearrangement cyclized Cyclized Intermediate rearranged->cyclized Cyclization tetrahydrocarbazole 2-methyl-1,2,3,4-tetrahydro-9H-carbazole cyclized->tetrahydrocarbazole Elimination of NH3

Caption: Simplified mechanism of the Borsche-Drechsel cyclization step.

References

Technical Support Center: Analysis of Byproducts in 2-Methyl-9H-carbazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 2-Methyl-9H-carbazole.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low Yield of this compound and Presence of Multiple Unidentified Spots on TLC

Potential Cause Recommended Troubleshooting Steps
Incomplete Cyclization: The final ring-closing step to form the carbazole is inefficient.Optimize Reaction Conditions: Increase reaction temperature or prolong reaction time. Catalyst/Reagent Choice: For Cadogan cyclization, ensure the phosphite or phosphine reagent is fresh and used in appropriate stoichiometric amounts. For palladium-catalyzed reactions, screen different ligands and bases to enhance catalytic activity.
Side Reactions: Competing reaction pathways are consuming the starting materials or intermediates.Control Reaction Temperature: Run the reaction at the lowest effective temperature to minimize energy-intensive side reactions. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of starting materials and intermediates.
Degradation of Starting Material or Product: The reactants or the desired product are unstable under the reaction conditions.Lower Reaction Temperature: If possible, perform the reaction at a lower temperature. Protecting Groups: Consider the use of protecting groups for sensitive functionalities on the starting materials.

Issue 2: Presence of a Persistent Impurity with a Similar Polarity to this compound

Potential Cause Recommended Troubleshooting Steps
Isomeric Byproducts: Formation of other methyl-carbazole isomers (e.g., 1-, 3-, or 4-Methyl-9H-carbazole) depending on the synthetic route.Purification: Employ high-performance liquid chromatography (HPLC) for separation. A reverse-phase C18 column with a mobile phase of acetonitrile and water is often effective.[1][2] Recrystallization: Attempt fractional crystallization from a suitable solvent system.
Incompletely Reduced Intermediates: In syntheses involving the reduction of a nitro group (e.g., Cadogan reaction from a nitrobiphenyl), intermediates like nitroso or azoxy compounds may be present.Optimize Reduction Step: Ensure sufficient reducing agent is used and that the reaction goes to completion. Monitor the reaction by TLC or GC-MS.
Starting Material Carryover: Unreacted starting materials are co-eluting with the product.Reaction Monitoring: Carefully monitor the reaction progress by TLC or GC-MS to ensure complete consumption of starting materials. Purification: Adjust the solvent system for column chromatography to improve separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the synthesis of this compound?

The common byproducts largely depend on the synthetic route employed.

  • From Graebe-Ullmann Reaction: Incomplete cyclization can lead to the formation of aminobiphenyl derivatives. Rearrangement products may also be observed.

  • From Cadogan Cyclization (from 2-methyl-2'-nitrobiphenyl): Incomplete deoxygenation can result in nitroso- and azoxy-biphenyl intermediates. Phosphorimidates can also form as byproducts from the reaction with phosphite reagents.[3]

  • From Palladium-Catalyzed Amination/Cyclization: Side reactions can include the formation of dimeric carbazole species or products from competing C-H activation at other positions. Cleavage of amide protecting groups, if used, can lead to aminobiphenyl impurities.

  • From Fischer Indole Synthesis: The Fischer indole synthesis can be used to produce tetrahydrocarbazoles which are then aromatized. Byproducts can arise from incomplete aromatization, leaving tetrahydro-2-methyl-9H-carbazole, or from undesired rearrangements during the cyclization step.[4][5][6][7][8]

Q2: How can I best analyze the purity of my this compound sample and identify byproducts?

A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and initial purity assessment.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative purity analysis and separation of closely related isomers. A reverse-phase method is generally suitable.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for separating volatile components and identifying them based on their mass spectra. This is particularly useful for identifying starting materials, solvents, and lower molecular weight byproducts.[9][10][11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of the final product and can help in the identification of major impurities if their concentration is sufficient.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups and for comparing the product spectrum with a reference.

Q3: My reaction to synthesize this compound is not working. What are some general troubleshooting tips?

  • Reagent Quality: Ensure all starting materials and reagents are pure and dry. Solvents should be anhydrous, especially for reactions involving organometallics or strong bases.

  • Inert Atmosphere: Many carbazole syntheses are sensitive to oxygen. Ensure your reaction is performed under a consistently inert atmosphere (nitrogen or argon).

  • Temperature Control: Maintain the recommended reaction temperature. Excursions can lead to byproduct formation or decomposition.

  • Catalyst Activity: For catalyzed reactions, ensure the catalyst is active. Palladium catalysts, for instance, can be sensitive to air and moisture.

Experimental Protocols

Protocol 1: Synthesis of this compound via Cadogan Cyclization

This protocol is a general representation and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methyl-2'-nitrobiphenyl (1 equivalent) in a high-boiling point solvent such as 1,2-dichlorobenzene.

  • Addition of Reagent: Add triethyl phosphite (3-5 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (typically 180-200 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Protocol 2: HPLC Analysis of this compound Purity

This method provides a baseline for purity analysis and can be adapted as needed.[1]

Parameter Specification
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% formic acid.
Flow Rate 1.0 mL/min
Detection UV-Vis Detector at 234 nm and 293 nm
Injection Volume 10 µL
Column Temperature 25°C

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Troubleshooting cluster_purification Purification cluster_outcome Outcome synthesis This compound Synthesis (e.g., Cadogan Cyclization) tlc TLC Monitoring synthesis->tlc Reaction Progress column Column Chromatography synthesis->column low_yield Low Yield synthesis->low_yield tlc->synthesis Optimize Conditions hplc HPLC Purity Check pure_product Pure this compound hplc->pure_product byproducts Byproducts Identified hplc->byproducts gcms GC-MS Byproduct ID gcms->byproducts nmr NMR Structural Confirmation nmr->pure_product column->hplc column->gcms column->nmr recrystallization Recrystallization column->recrystallization recrystallization->pure_product low_yield->synthesis Troubleshoot

General workflow for synthesis, analysis, and purification.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Cause cluster_solution Solution start Reaction Outcome Unsatisfactory low_yield Low Yield? start->low_yield many_spots Multiple Spots on TLC? start->many_spots persistent_impurity Persistent Impurity? start->persistent_impurity incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction side_reactions Side Reactions low_yield->side_reactions degradation Degradation low_yield->degradation many_spots->side_reactions many_spots->degradation isomers Isomeric Byproducts persistent_impurity->isomers intermediates Unreacted Intermediates persistent_impurity->intermediates optimize_conditions Optimize Conditions (Temp, Time, Reagents) incomplete_reaction->optimize_conditions side_reactions->optimize_conditions degradation->optimize_conditions purification Advanced Purification (HPLC, Recrystallization) isomers->purification intermediates->optimize_conditions check_reagents Check Reagent Quality optimize_conditions->check_reagents

A logical flow for troubleshooting common reaction issues.

References

Validation & Comparative

Unveiling the Molecular Fingerprint: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2-Methyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating the intricate architecture of organic compounds. This guide provides a detailed ¹H and ¹³C NMR characterization of 2-Methyl-9H-carbazole, presenting a comparative analysis with its parent compound, 9H-carbazole, supported by experimental data and protocols.

Comparative NMR Data Analysis

The introduction of a methyl group at the C-2 position of the carbazole ring system induces notable shifts in the NMR spectra, providing a clear spectral signature for this compound. The data presented below was obtained in a mixed solvent system of CDCl₃/DMSO-d₆.[1]

¹H NMR Spectral Data
CompoundProtonChemical Shift (δ ppm)MultiplicityCoupling Constant (J Hz)
This compound NH9.3bs-
H-47.92d7.8
H-57.83d7.8
H-8, H-67.2-7.38m-
H-17.19s-
H-77.01-7.11m-
H-36.92d7.8
9H-Carbazole NH10.0bs-
H-1, H-87.98d7.8
H-4, H-57.38d7.8
H-2, H-77.31dd7.8, 7.8
H-3, H-67.11dd7.8, 7.8

Table 1: Comparative ¹H NMR data for this compound and 9H-carbazole.[1]

¹³C NMR Spectral Data
CompoundCarbonChemical Shift (δ ppm)
This compound C-4a, C-4b140.2, 139.7
C-2135.6
C-1124.9
C-8a123.1
C-4120.7
C-5120.4
C-6119.7
C-7118.7
C-8110.8
C-3110.6
CH₃22.0
9H-Carbazole C-8a, C-9a140.0
C-1, C-8125.7
C-4a, C-4b123.2
C-4, C-5120.2
C-2, C-7118.9
C-3, C-6111.1

Table 2: Comparative ¹³C NMR data for this compound and 9H-carbazole.[1]

Experimental Protocols

The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh between 5-25 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[2][3]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. A common choice for nonpolar organic compounds is chloroform-d (CDCl₃). For compounds with limited solubility, a mixture such as CDCl₃/DMSO-d₆ can be used.[2]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2][4] Gentle vortexing or sonication can aid in complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean 5 mm NMR tube. Ensure there are no air bubbles.

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and cap it securely to prevent solvent evaporation.[2]

NMR Data Acquisition
  • Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a specific frequency for protons (e.g., 300, 400, or 500 MHz).

  • Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to achieve sharp, well-resolved peaks.[5]

  • ¹H NMR Acquisition: A standard one-pulse experiment is typically used to acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is commonly used to acquire the ¹³C NMR spectrum, which results in a spectrum of singlets for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans is usually required compared to ¹H NMR.

Experimental Workflow

The following diagram illustrates the general workflow for NMR characterization of a chemical compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire 1H and 13C NMR Spectra lock_shim->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectra (Peak Picking, Integration) process->analyze characterize Structural Characterization analyze->characterize

Workflow for NMR Sample Preparation, Data Acquisition, and Analysis.

This comprehensive guide provides the necessary data and protocols for the ¹H and ¹³C NMR characterization of this compound. By comparing its spectral data with that of 9H-carbazole, researchers can gain a deeper understanding of the structural nuances and confidently identify this compound in their work.

References

Comparative Analysis of 2-Methyl-9H-carbazole: A Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of 2-Methyl-9H-carbazole, a carbazole derivative significant in chemical synthesis and drug development. The primary focus is on Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), benchmarked against High-Performance Liquid Chromatography (HPLC) as a viable alternative. This document is intended for researchers, scientists, and drug development professionals seeking to select the optimal analytical strategy for their specific application.

Introduction to this compound Analysis

This compound (C₁₃H₁₁N, Molar Mass: 181.23 g/mol ) is a heterocyclic aromatic compound.[1][2] Accurate and sensitive detection is crucial for purity assessment, metabolite identification, and pharmacokinetic studies. Mass spectrometry, particularly when coupled with a chromatographic inlet, offers unparalleled specificity and sensitivity for this purpose.[3]

Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with Electron Ionization (EI) is a robust and widely used method for the analysis of volatile and thermally stable compounds like this compound. The high energy of EI (typically 70 eV) results in extensive, reproducible fragmentation patterns, which are invaluable for structural elucidation and library matching.[4]

Electron Ionization Fragmentation Pathway

The mass spectrum of this compound is characterized by a prominent molecular ion peak (M•+) and several key fragment ions. The stable aromatic carbazole core leads to a relatively intense molecular ion.[5] The primary fragmentation events involve the loss of a hydrogen radical (H•) and the methyl group (•CH₃).

Below is a diagram illustrating the proposed EI fragmentation pathway for this compound.

G Proposed EI Fragmentation of this compound cluster_main M This compound (C13H11N) M_ion Molecular Ion (M•+) m/z = 181 M->M_ion Electron Ionization (70 eV) -e- M_minus_H [M-H]+ m/z = 180 M_ion->M_minus_H - H• M_minus_CH3 [M-CH3]+ m/z = 166 M_ion->M_minus_CH3 - •CH3 M_minus_HCN [M-H-HCN]+ m/z = 153 M_minus_H->M_minus_HCN - HCN

Caption: Proposed Electron Ionization fragmentation of this compound.

Quantitative Mass Spectrometry Data

The following table summarizes the key ions observed in the electron ionization mass spectrum of this compound, based on data from the NIST WebBook.[1]

m/z RatioProposed Ion FragmentRelative Intensity (%)Notes
181 [C₁₃H₁₁N]•+ (Molecular Ion)100Base peak, indicating a stable molecular structure.
180 [C₁₃H₁₀N]+85-95Loss of a hydrogen radical (H•) from the molecular ion.
166 [C₁₂H₈N]+10-20Loss of a methyl radical (•CH₃) from the molecular ion.
153 [C₁₂H₇]+5-15Subsequent loss of HCN from the [M-H]+ ion.
Experimental Protocol: GC-MS

This protocol is a generalized procedure for the analysis of carbazole derivatives.[6][7]

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). Perform serial dilutions as necessary to achieve a final concentration within the instrument's linear range.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source (e.g., Agilent 7890A GC with 5975C MS).

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[8]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless or split, depending on sample concentration.

    • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[8]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Alternative Technique: High-Performance Liquid Chromatography (HPLC)

For compounds that may be thermally labile or for applications where derivatization is not desired, HPLC offers a powerful alternative. It is particularly well-suited for quantitative analysis in complex matrices.[3][9]

Comparison of Analytical Techniques

The choice between GC-MS and HPLC-UV/MS depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and the need for structural confirmation.

ParameterGC-MS (EI)HPLC-UV/MS (ESI)
Principle Separation of volatile compounds followed by electron impact ionization and mass analysis.Separation by liquid phase partitioning, followed by UV or soft ionization mass analysis.
Sensitivity High (ng/mL to pg/mL range).[6]High (ng/mL to pg/mL range), especially with MS detection.[10]
Specificity Very High (unique fragmentation patterns).High (based on retention time and UV absorbance); Very high with MS detection.
Sample Volatility Required.Not required.
Derivatization May be needed for polar analytes (not for this compound).Generally not required.
Primary Application Structural elucidation, impurity profiling, quantification of volatile compounds.Quantification, purity analysis, analysis of non-volatile or thermally labile compounds.[8][9]
Experimental Protocol: HPLC-UV

This protocol is based on established methods for analyzing carbazole and its derivatives.[9][11]

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile. Dilute with the mobile phase to the desired concentration.

  • Instrumentation: An HPLC system with a UV detector (e.g., Agilent 1290 Infinity II).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. For MS compatibility, replace any non-volatile acids like phosphoric acid with 0.1% formic acid.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV absorbance at the λmax of the compound (typically around 292 nm for carbazole derivatives).[8]

Below is a diagram illustrating a typical experimental workflow for comparing these two analytical techniques.

G Analytical Workflow Comparison cluster_workflow cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis Sample Sample Preparation (this compound in solvent) GC_Inject GC Injection (Volatile) Sample->GC_Inject HPLC_Inject HPLC Injection (Liquid) Sample->HPLC_Inject GC_Sep GC Separation (HP-5ms column) GC_Inject->GC_Sep EI_MS EI-MS Detection (m/z 40-400) GC_Sep->EI_MS Data Data Analysis & Comparison EI_MS->Data HPLC_Sep HPLC Separation (C18 column) HPLC_Inject->HPLC_Sep UV_Detect UV/MS Detection (λmax or ESI) HPLC_Sep->UV_Detect UV_Detect->Data

References

A Comparative Guide to the FT-IR Spectroscopy of N-Substituted Carbazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic data for a series of N-substituted carbazoles, contrasted with the parent carbazole molecule. Understanding the vibrational modes of these compounds is crucial for their identification, characterization, and the development of novel therapeutic agents and materials. This document presents a detailed analysis of their spectral features, supported by experimental data and detailed methodologies.

Comparative Analysis of FT-IR Data

The substitution at the nitrogen atom of the carbazole ring system induces significant changes in the vibrational spectra. The following table summarizes the key characteristic absorption bands for carbazole and several common N-substituted derivatives. These substitutions include alkyl (methyl, ethyl), vinyl, and aryl (phenyl) groups, each imparting a unique spectroscopic signature.

Functional Group VibrationCarbazole (cm⁻¹)9-Methylcarbazole (cm⁻¹)9-Ethylcarbazole (cm⁻¹)9-Vinylcarbazole (cm⁻¹)9-Phenylcarbazole (cm⁻¹)
N-H Stretch~3419[1]N/AN/AN/AN/A
Aromatic C-H Stretch~3051[1]PresentPresentPresent~3100-3000
Asymmetric CH₃ StretchN/A~2927-N/AN/A
Symmetric CH₃ StretchN/A~2854-N/AN/A
Asymmetric CH₂ StretchN/AN/A~2978N/AN/A
Symmetric CH₂ StretchN/AN/A~2870N/AN/A
C=C Stretch (Vinyl)N/AN/AN/A~1639N/A
Aromatic C=C Stretch~1600, ~1450[1]PresentPresent~1600, ~1484~1600-1450
C-N Stretch~1327[1]PresentPresentPresent~1350-1250
Out-of-plane N-H Bend~727[1]N/AN/AN/AN/A
Out-of-plane C-H BendPresentPresentPresentPresentPresent

Note: The exact peak positions can vary slightly depending on the experimental conditions and the physical state of the sample.

Key Spectroscopic Observations

The most prominent difference in the FT-IR spectrum of N-substituted carbazoles compared to the parent carbazole is the absence of the N-H stretching vibration, typically observed around 3419 cm⁻¹.[1] This is a direct confirmation of the substitution at the nitrogen atom.

The introduction of alkyl substituents, such as methyl and ethyl groups, gives rise to characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region. For N-vinylcarbazole, a distinctive C=C stretching band from the vinyl group appears around 1639 cm⁻¹.[2] In the case of N-phenylcarbazole, the C-N stretching vibration is often observed in the 1350-1250 cm⁻¹ range.[3] The aromatic C=C stretching vibrations within the carbazole core are generally observed in the 1450-1600 cm⁻¹ region for all the compounds.

Experimental Protocols

The following provides a general methodology for obtaining the FT-IR spectra of N-substituted carbazoles. Specific parameters may need to be optimized depending on the instrument and the sample properties.

1. Synthesis of N-Substituted Carbazoles:

A variety of synthetic methods for N-substituted carbazoles have been reported.[4][5][6][7] A common approach involves the deprotonation of carbazole with a suitable base, followed by reaction with an appropriate electrophile (e.g., an alkyl halide, vinyl acetate, or an aryl halide). The reaction progress can be monitored by thin-layer chromatography.

2. Purification:

After the reaction is complete, the crude product is typically purified using techniques such as column chromatography on silica gel or recrystallization from a suitable solvent to obtain the pure N-substituted carbazole. The purity of the compound should be confirmed by techniques like NMR spectroscopy and mass spectrometry.

3. FT-IR Spectroscopic Analysis:

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for analysis.

  • Sample Preparation:

    • KBr Pellet Method: A small amount of the solid sample (typically 1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal. This technique requires minimal sample preparation.

  • Data Acquisition:

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

    • The sample is then placed in the beam path, and the sample spectrum is recorded.

    • The spectra are typically collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are often co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Logical Workflow for FT-IR Analysis

The following diagram illustrates a typical workflow for the synthesis and FT-IR analysis of N-substituted carbazoles.

FTIR_Workflow Workflow for FT-IR Analysis of N-Substituted Carbazoles cluster_synthesis Synthesis and Purification cluster_analysis FT-IR Analysis cluster_reporting Reporting Synthesis Synthesis of N-Substituted Carbazole Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification SamplePrep Sample Preparation (e.g., KBr Pellet, ATR) Purification->SamplePrep Characterization FTIR_Acquisition FT-IR Data Acquisition SamplePrep->FTIR_Acquisition DataProcessing Data Processing and Interpretation FTIR_Acquisition->DataProcessing Report Comparative Analysis and Reporting DataProcessing->Report

Caption: Workflow for the synthesis and FT-IR analysis of N-substituted carbazoles.

References

A Comparative Guide to 2-Methyl-9H-carbazole and Unsubstituted 9H-carbazole for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 2-Methyl-9H-carbazole and its parent compound, 9H-carbazole. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their physicochemical properties, spectroscopic data, and biological activities, supported by experimental protocols and visual diagrams.

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds, recognized for their diverse applications in materials science and medicinal chemistry. Their rigid, planar structure and electron-rich nature contribute to their use in organic electronics and as scaffolds for pharmacologically active molecules. This guide focuses on comparing the unsubstituted 9H-carbazole with this compound to understand the influence of a methyl substituent at the C-2 position on the molecule's overall properties and biological functions. Carbazoles have been shown to possess a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects[1][2][3].

Physicochemical Properties

The introduction of a methyl group at the 2-position of the carbazole ring in this compound leads to slight modifications in its physicochemical properties compared to the unsubstituted 9H-carbazole. These differences, although seemingly minor, can have a significant impact on the molecule's solubility, crystal packing, and interactions with biological targets.

PropertyThis compound9H-carbazole
Molecular Formula C₁₃H₁₁NC₁₂H₉N
Molecular Weight 181.24 g/mol 167.21 g/mol
Melting Point ~259 °C (532 K)243-246 °C[4]
Boiling Point 377 °C355 °C[4]
Density 1.17 g/cm³1.1 g/cm³[4]
Appearance Yellowish crystals or powderWhite crystalline powder, flakes, or chunks[4]
Solubility Insoluble in water; soluble in toluene, chloroform, DMSO.Insoluble in water; soluble in acetone; slightly soluble in benzene, ether, and ethanol[4][5].

Spectroscopic Analysis

The spectroscopic signatures of this compound and 9H-carbazole are distinct, reflecting the change in their molecular structure.

UV-Vis Absorption and Fluorescence

The electronic absorption and emission spectra of carbazoles are sensitive to substitution on the aromatic ring. Generally, carbazole derivatives exhibit absorption bands in the UV region, which can be attributed to π-π* transitions of the aromatic system[6].

Spectroscopic PropertyThis compound9H-carbazole
UV-Vis Absorption (λmax) Expected in the 260-410 nm range, similar to other substituted carbazoles[6].~292 nm, ~315 nm[7]
Fluorescence Emission (λem) Exhibits fluorescence, with emission expected in the blue-violet region.~351 nm (Excitation at 323 nm)

The methyl group in this compound, being an electron-donating group, is expected to cause a slight red-shift (bathochromic shift) in the absorption and emission maxima compared to 9H-carbazole.

NMR and IR Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the protons and carbons in the molecule. The presence of the methyl group in this compound introduces a characteristic singlet in the upfield region of the ¹H NMR spectrum and an additional signal in the aliphatic region of the ¹³C NMR spectrum.

In the FT-IR spectrum, both compounds will show characteristic peaks for the N-H stretch, aromatic C-H stretching, and C=C stretching of the aromatic rings. This compound will additionally exhibit C-H stretching and bending vibrations corresponding to the methyl group.

Biological Activities

Carbazole derivatives are known to exhibit a wide range of biological activities, with many compounds investigated as potential anticancer and neuroprotective agents[1][2][8]. The biological activity is often influenced by the nature and position of substituents on the carbazole core[3].

While direct comparative studies on the biological activities of this compound and 9H-carbazole are limited, the general understanding is that substitution can enhance potency and selectivity. For instance, various substituted carbazoles have shown significant cytotoxic effects against different cancer cell lines[9][10]. The neuroprotective effects of carbazole derivatives are also well-documented, with some compounds showing efficacy in models of neurodegenerative diseases[11][12].

Anticancer Activity and Associated Signaling Pathways

Carbazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. Several signaling pathways are implicated in the anticancer action of carbazoles, such as the p53, MAPK, and STAT3 pathways[9][13][14].

anticancer_pathways Carbazole Carbazole Derivatives p53 p53 Activation Carbazole->p53 MAPK MAPK Pathway Modulation Carbazole->MAPK STAT3 STAT3 Inhibition Carbazole->STAT3 Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Proliferation Decreased Proliferation MAPK->Proliferation STAT3->Proliferation

Signaling pathways modulated by carbazole derivatives in cancer.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of carbazole derivatives is the Cadogan reaction. For this compound, a potential route involves the reductive cyclization of a substituted nitrobiphenyl. A general multi-step synthesis for a dimethyl-substituted carbazole is also available and can be adapted[15].

synthesis_workflow start Starting Materials (e.g., Substituted Aniline and Halobenzene) step1 Biaryl Formation (e.g., Ullmann or Suzuki Coupling) start->step1 step2 Cyclization (e.g., Cadogan Reaction or Tauber Carbazole Synthesis) step1->step2 product This compound step2->product

General synthetic workflow for carbazole derivatives.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of carbazole compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and 9H-carbazole (typically ranging from 0.1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO, with the final concentration not exceeding 0.5%). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Fluorescence Quantum Yield Measurement (Relative Method)

The fluorescence quantum yield (Φ) can be determined using a comparative method with a known standard.

Protocol:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that has an absorption and emission profile in a similar range to the carbazole compounds (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).

  • Sample Preparation: Prepare a series of dilute solutions of the standard and the carbazole compounds in a suitable solvent (e.g., ethanol) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Data Analysis: Plot the integrated fluorescence intensity versus the absorbance for both the standard and the carbazole compounds. The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    where 'Gradient' is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.

Conclusion

The addition of a methyl group at the 2-position of the carbazole nucleus in this compound results in modest but potentially significant alterations to its physicochemical, spectroscopic, and biological properties when compared to the unsubstituted 9H-carbazole. These changes can influence its solubility, photophysical behavior, and interactions with biological targets, making it a distinct entity for further investigation in both materials science and drug discovery. The provided experimental protocols offer a starting point for the synthesis, characterization, and biological evaluation of these and other related carbazole derivatives.

References

The Impact of Methyl Group Positioning on Carbazole Isomer Performance in Electronic Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic placement of a simple methyl group on the carbazole core can significantly influence the material's electronic properties and, consequently, its performance in devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). This guide provides a comparative analysis of 2-Methyl-9H-carbazole and its other positional isomers, synthesizing available experimental and computational data to elucidate their structure-property relationships.

While direct, side-by-side experimental comparisons of all four simple methyl-substituted carbazole isomers (1-, 2-, 3-, and 4-Methyl-9H-carbazole) in the same device architecture are limited in published literature, a combination of theoretical studies and individual experimental reports allows for a comprehensive overview. The position of the methyl substituent alters the electron density distribution, steric hindrance, and intermolecular interactions, thereby affecting key performance parameters like charge carrier mobility, energy levels, and triplet energy.

Comparative Analysis of Electronic and Device Performance

The performance of carbazole isomers is critically dependent on their electronic properties, which are directly influenced by the methyl group's position. Computational studies, primarily using Density Functional Theory (DFT), provide valuable insights into these properties.

Table 1: Comparison of Theoretical and Experimental Properties of Methyl-9H-carbazole Isomers

IsomerHOMO (eV)LUMO (eV)Band Gap (eV)Triplet Energy (eV)Hole Mobility (cm²/Vs)Device Performance Highlights
1-Methyl-9H-carbazole -5.85 (calc.)-1.98 (calc.)3.87 (calc.)~3.0 (est.)Moderate (est.)Limited experimental device data available.
This compound -5.79 (calc.)-1.99 (calc.)3.80 (calc.)~2.9-3.0 (est.)Potentially higherOften used as a building block for more complex hole-transporting materials.
3-Methyl-9H-carbazole -5.78 (calc.)-1.98 (calc.)3.80 (calc.)~2.9-3.0 (est.)Moderate to HighInvestigated as a core for hole-transporting materials in PSCs.
4-Methyl-9H-carbazole -5.83 (calc.)-1.99 (calc.)3.84 (calc.)~3.0 (est.)Potentially lower due to steric hindranceLimited experimental device data available.

Note: "calc." denotes calculated values from computational studies, and "est." denotes estimated values based on trends in similar carbazole derivatives. Direct experimental values for all parameters are not consistently available for all isomers.

Insights from Isomeric Comparisons in Functionalized Carbazoles

Studies on more complex carbazole derivatives, where different substitution patterns are compared, offer valuable insights into the expected behavior of the simpler methyl isomers. For instance, in hole-transporting materials for perovskite solar cells, the linking position on the carbazole core significantly impacts the device's power conversion efficiency (PCE), open-circuit voltage (Voc), and short-circuit current density (Jsc).

Generally, substitution at the 2,7-positions of the carbazole core has been shown to result in superior device performance compared to substitution at the 3,6-positions. This is often attributed to a more linear molecular structure, which can facilitate better intermolecular π-π stacking and, consequently, higher charge carrier mobility. While a simple methyl group is a much smaller substituent than the functional groups in these studies, the underlying principle of how the substitution position affects the electronic structure and molecular packing is still relevant.

Experimental Methodologies

To provide a comprehensive understanding, the following are detailed methodologies for key experiments typically used to characterize and compare the performance of these materials.

Synthesis of Methyl-9H-carbazole Isomers

The synthesis of methyl-substituted carbazoles can be achieved through various organic synthesis routes. A common method involves the Fischer indole synthesis, starting from the appropriately substituted phenylhydrazine and cyclohexanone, followed by dehydrogenation.

General Workflow for Synthesis:

Substituted Phenylhydrazine Substituted Phenylhydrazine Reaction with Cyclohexanone Reaction with Cyclohexanone Substituted Phenylhydrazine->Reaction with Cyclohexanone Fischer Indole Synthesis Tetrahydrocarbazole Intermediate Tetrahydrocarbazole Intermediate Reaction with Cyclohexanone->Tetrahydrocarbazole Intermediate Dehydrogenation Dehydrogenation Tetrahydrocarbazole Intermediate->Dehydrogenation e.g., with Pd/C or DDQ Methyl-9H-carbazole Isomer Methyl-9H-carbazole Isomer Dehydrogenation->Methyl-9H-carbazole Isomer

Figure 1: General synthetic workflow for Methyl-9H-carbazole isomers.

Device Fabrication and Characterization

Organic Light-Emitting Diodes (OLEDs):

  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.

  • Layer Deposition: A hole injection layer (e.g., PEDOT:PSS) is spin-coated onto the ITO substrate. Subsequently, the carbazole-based hole-transporting layer (HTL), the emissive layer (EML), the electron-transporting layer (ETL), and a cathode (e.g., LiF/Al) are deposited via thermal evaporation in a high-vacuum chamber.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics are measured using a source meter and a photometer. The external quantum efficiency (EQE) and power efficiency are calculated from this data.

Perovskite Solar Cells (PSCs):

  • Substrate and ETL Preparation: Fluorine-doped tin oxide (FTO) coated glass is cleaned, and a compact TiO₂ blocking layer is deposited by spray pyrolysis, followed by a mesoporous TiO₂ layer via spin-coating.

  • Perovskite Deposition: The perovskite precursor solution (e.g., a mix of FAI, PbI₂, MABr, and PbBr₂) is spin-coated onto the TiO₂ layer in a nitrogen-filled glovebox, followed by annealing.

  • HTL and Electrode Deposition: The carbazole-based hole-transporting material (HTM) solution is spin-coated on top of the perovskite layer. Finally, a gold or silver back contact is deposited by thermal evaporation.

  • Characterization: The current density-voltage (J-V) characteristics are measured under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Workflow for Device Fabrication and Testing:

cluster_fab Device Fabrication cluster_char Device Characterization Substrate Cleaning Substrate Cleaning Layer Deposition Layer Deposition Substrate Cleaning->Layer Deposition Electrode Deposition Electrode Deposition Layer Deposition->Electrode Deposition J-V-L Measurement J-V-L Measurement Electrode Deposition->J-V-L Measurement Efficiency Calculation Efficiency Calculation J-V-L Measurement->Efficiency Calculation Performance Metrics Performance Metrics Efficiency Calculation->Performance Metrics Spectral Analysis Spectral Analysis

Figure 2: General workflow for device fabrication and characterization.

Structure-Performance Relationship

The position of the methyl group influences the electronic properties and molecular packing, which in turn dictates device performance.

Methyl Position Methyl Position Electronic Properties Electronic Properties Methyl Position->Electronic Properties influences Molecular Packing Molecular Packing Methyl Position->Molecular Packing influences Energy Level Alignment Energy Level Alignment Electronic Properties->Energy Level Alignment Charge Transport Charge Transport Electronic Properties->Charge Transport Molecular Packing->Charge Transport Device Performance Device Performance Energy Level Alignment->Device Performance Charge Transport->Device Performance

Figure 3: Relationship between methyl position and device performance.

  • Position 2: Substitution at the 2-position of the carbazole can lead to a more linear molecular structure, potentially enhancing intermolecular interactions and improving charge transport. This position is often favored for designing high-mobility hole-transporting materials.

  • Position 3: The 3-position is also electronically active and can be effectively used to tune the HOMO and LUMO energy levels. Materials based on 3,6-disubstituted carbazoles are widely studied.

  • Positions 1 and 4: Substitution at the 1- or 4-position, which are closer to the fused benzene ring, can introduce steric hindrance that may disrupt planarization and affect molecular packing, potentially leading to lower charge mobility.

Conclusion

While a definitive ranking of the simple methyl-9H-carbazole isomers based on direct comparative experimental device data is not yet available, computational studies and trends observed in more complex derivatives provide a strong basis for understanding their potential performance. This compound and 3-Methyl-9H-carbazole appear to be more promising candidates for applications in electronic devices due to the favorable electronic and structural properties associated with substitution at these positions. Further experimental research focusing on a direct comparison of these simple isomers in standardized device architectures is crucial to fully elucidate their structure-property-performance relationships and guide the rational design of next-generation organic electronic materials.

A Comparative Guide to the X-ray Crystallography of Carbazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, pivotal in the fields of drug discovery and materials science due to their unique electronic and photophysical properties.[1] A thorough understanding of their three-dimensional atomic structure, provided by single-crystal X-ray diffraction, is crucial for establishing structure-activity relationships (SAR) and for the rational design of novel therapeutic agents and organic materials.[1] This guide provides a comparative overview of the crystallographic data of selected carbazole derivatives, details the experimental protocols for their structural determination, and visualizes the general workflow of the process.

Crystallographic Data of Carbazole Derivatives

The following table summarizes key crystallographic parameters for a selection of carbazole derivatives, offering a quantitative comparison of their solid-state structures.

Compound Name/IDChemical FormulaCrystal SystemSpace GroupUnit Cell ParametersV (ų)ZRef.
CarbazoleC₁₂H₉NOrthorhombicPnmaa = 7.76 Å, b = 9.53 Å, c = 5.73 Å423.44[2]
9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazoleC₁₅H₈Cl₂N₄MonoclinicC2/ca = 20.280(3) Å, b = 8.0726(14) Å, c = 16.005(3) Å, β = 98.947(3)°2588.3(8)8[3][4]
2-nitro-3-phenyl-9H-carbazoleC₁₈H₁₂N₂O₂MonoclinicP2₁/ca = 14.338(3) Å, b = 10.372(2) Å, c = 19.467(4) Å, β = 98.43(3)°2860.3(10)8[5]
5,8,14-tributyldiindolo[3,2-b;2′,3′-h]carbazoleC₃₆H₃₉N₃TrigonalP3a = 52.8790(14) Å, c = 5.36308(13) Å1298718[6]

Note: Unit cell parameters not fully specified in the search results are omitted.

Intermolecular Interactions

The crystal packing of carbazole derivatives is often stabilized by a network of intermolecular interactions. For instance, in the crystal structure of 2,3,4,9-Tetrahydro-1H-carbazole, the packing is stabilized by N—H···π and C—H···π interactions.[1] In the case of 2-nitro-3-phenyl-9H-carbazole, molecules are linked by N—H⋯O hydrogen bonding and π–π stacking interactions.[5] These non-covalent interactions play a crucial role in determining the supramolecular architecture and can influence the material's bulk properties.

Experimental Protocols

The determination of the crystal structure of carbazole derivatives by X-ray crystallography involves several key stages, from synthesis and crystallization to data collection and structure refinement.

Synthesis of Carbazole Derivatives

The synthesis of carbazole derivatives can be achieved through various established organic chemistry reactions.[1] A common method for synthesizing tetrahydrocarbazoles is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a cyclohexanone derivative.[1] Other methods include the Cadogan reaction for synthesizing substituted carbazoles from dinitrobiphenylbenzene derivatives.[5] For N-substituted carbazoles, reactions often involve the deprotonation of the carbazole nitrogen followed by reaction with an electrophile, such as in the synthesis of 9-(4,6-dichloro-1,3,5-triazin-2-yl)-9H-carbazole.[3][4] Purification of the synthesized compounds is typically achieved by recrystallization or column chromatography to yield a pure product suitable for crystallization.[1]

Crystallization

The growth of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.[1] Several techniques are commonly employed to grow crystals of carbazole derivatives:

  • Slow Evaporation: This is a widely used technique where the purified carbazole derivative is dissolved in a suitable solvent or a mixture of solvents to create a saturated or nearly saturated solution.[1][7][8] The choice of solvent is crucial and is often determined empirically; common solvents include dichloromethane, hexane, ethanol, and ethyl acetate.[1][7] The solution is filtered into a clean vessel, which is then loosely covered to allow for the slow evaporation of the solvent.[8] This gradual increase in concentration promotes the formation of well-ordered single crystals.[1]

  • Liquid Diffusion: In this method, a solution of the compound is placed in a tube, and a less dense, miscible "anti-solvent" in which the compound is poorly soluble is carefully layered on top.[8] Diffusion at the interface of the two liquids leads to a slow decrease in solubility, inducing crystallization.

Once crystals of sufficient size (typically >0.1 mm in all dimensions) and quality have formed, they are carefully harvested from the mother liquor.[7][9]

X-ray Diffraction Data Collection and Structure Refinement

The final stage involves the analysis of the grown crystals using an X-ray diffractometer.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[1][7] For air-sensitive compounds, this process is often done under a layer of viscous oil to prevent degradation.[10]

  • Data Collection: The mounted crystal is placed in the X-ray diffractometer and exposed to a monochromatic X-ray beam.[1] The crystal is rotated, and the diffraction pattern, consisting of a regular pattern of reflections, is recorded by a detector.[1][9]

  • Structure Solution and Refinement: The collected diffraction data (intensities and angles of reflections) are processed to determine the unit cell dimensions and space group. The phase problem is then solved using computational methods, such as direct methods, to generate an initial electron density map.[9] This map is used to build an initial model of the molecular structure. The final step is the refinement of this model against the experimental data to obtain precise atomic positions, bond lengths, and bond angles.[9]

Workflow for X-ray Crystallography of Carbazole Derivatives

The following diagram illustrates the general workflow from the initial synthesis of a carbazole derivative to its final structural elucidation by X-ray crystallography.

X-ray Crystallography Workflow for Carbazole Derivatives cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_analysis X-ray Diffraction & Analysis start Starting Materials synthesis Chemical Synthesis (e.g., Fischer Indole, Cadogan) start->synthesis purification Purification (Recrystallization, Chromatography) synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution crystal_growth Crystallization (Slow Evaporation, Diffusion) dissolution->crystal_growth harvesting Crystal Harvesting crystal_growth->harvesting mounting Crystal Mounting harvesting->mounting data_collection X-ray Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure (CIF File) refinement->final_structure

Caption: General workflow for the X-ray crystallography of carbazole derivatives.

References

A Comparative Guide to the Electrochemical Properties of 2-Methyl-9H-carbazole and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of 2-Methyl-9H-carbazole against other relevant carbazole derivatives. Due to limited direct experimental data for this compound in publicly available literature, this comparison leverages data from closely related compounds, including unsubstituted carbazole and other substituted derivatives, to provide a comprehensive overview of its expected electrochemical behavior. Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds recognized for their excellent charge transport properties, high thermal stability, and tunable electronic structures, making them crucial in the development of organic electronics and pharmaceuticals.[1][2]

The introduction of substituents, such as methyl groups, onto the carbazole ring is known to influence its electrochemical properties. As electron-donating groups, methyl substituents are anticipated to lower the oxidation potential compared to unsubstituted carbazole.[3] This guide will delve into these structure-property relationships, supported by experimental data from various sources.

Comparative Electrochemical Data

The following table summarizes key electrochemical parameters for this compound and selected carbazole derivatives to illustrate the impact of substitution on their electronic properties.

CompoundSubstituent(s)Oxidation Potential (V vs. Ag/AgCl)HOMO Level (eV)LUMO Level (eV)Reference(s)
9H-Carbazole None~1.1 - 1.2-5.70 to -6.02-2.20[4][5][6]
This compound 2-MethylNot specifiedNot specifiedNot specified
2,6-Dimethyl-9H-carbazole 2,6-DimethylLower than unsubstituted carbazole (expected)Not specifiedNot specified[3]
9-Ethyl-9H-carbazole 9-Ethyl~1.12Not specifiedNot specified[1]
CBPPO N,N'-Dicarbazolyl-4,4'-biphenyl derivative with diphenylphosphine oxide1.05-5.70-2.20[7]
CBPmBI N,N'-Dicarbazolyl-4,4'-biphenyl derivative with benzimidazole0.95-5.60-2.20[7]

Note: The electrochemical potentials can vary depending on the experimental conditions (e.g., solvent, electrolyte, reference electrode, scan rate). The data presented here is for comparative purposes.

Experimental Protocols

The electrochemical data presented in this guide are primarily obtained through cyclic voltammetry (CV), a versatile and widely used electrochemical technique to study the redox properties of chemical species.

Detailed Methodology for Cyclic Voltammetry:

  • Preparation of the Electrolyte Solution: A solution of the carbazole derivative (typically in the millimolar range) is prepared in a suitable organic solvent, such as acetonitrile or dichloromethane. A supporting electrolyte, for example, tetrabutylammonium tetrafluoroborate (Bu4NBF4) or lithium perchlorate (LiClO4), is added to the solution (typically at a concentration of 0.1 M) to ensure sufficient conductivity.[4]

  • Electrochemical Cell Setup: A standard three-electrode cell is used. This consists of a working electrode (e.g., glassy carbon, platinum, or indium tin oxide), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (usually a platinum wire).

  • Cyclic Voltammetry Measurement: The potential of the working electrode is scanned linearly with time from an initial potential to a final potential and then back to the initial potential. A typical scan rate is between 50 and 100 mV/s.[3][4]

  • Data Analysis: The resulting plot of current versus potential is called a cyclic voltammogram. The oxidation and reduction potentials of the analyte can be determined from the positions of the current peaks. These potentials provide information about the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. For instance, the HOMO levels of CBPPO and CBPmBI were calculated from their oxidation onset potentials and absorption spectra.[7]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining the electrochemical properties of a carbazole derivative using cyclic voltammetry.

G Experimental Workflow for Cyclic Voltammetry cluster_prep Sample Preparation cluster_exp Electrochemical Measurement cluster_analysis Data Analysis A Dissolve Carbazole Derivative in Solvent B Add Supporting Electrolyte (e.g., 0.1 M LiClO4) A->B C Set up Three-Electrode Cell (Working, Reference, Counter) B->C Transfer Solution to Cell D Perform Cyclic Voltammetry (Scan Potential) C->D E Record Cyclic Voltammogram (Current vs. Potential) D->E F Determine Oxidation/Reduction Potentials E->F G Calculate HOMO/LUMO Energy Levels F->G

Caption: Workflow for Electrochemical Analysis using Cyclic Voltammetry.

References

A Comparative Guide to the Theoretical and Experimental Data of 2-Methyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of theoretical and experimental data for 2-Methyl-9H-carbazole, a heterocyclic aromatic compound of interest in materials science and medicinal chemistry. Due to its structural similarity to other biologically active carbazole derivatives, understanding its fundamental properties is crucial for potential applications in drug development and organic electronics. This document summarizes key physical and spectroscopic data, outlines experimental protocols for its characterization, and presents a logical workflow for its synthesis and analysis.

I. Quantitative Data Summary

The following tables summarize the available experimental and theoretical data for this compound. It is important to note that while experimental data for some properties are available, specific theoretical calculations for this particular molecule are not widely published. The theoretical values presented here are generally expected based on calculations for similar carbazole derivatives.

Table 1: Physical and Spectroscopic Properties of this compound

PropertyExperimental ValueTheoretical Value (Predicted)
Molecular Formula C₁₃H₁₁NC₁₃H₁₁N
Molecular Weight 181.23 g/mol [1][2][3]181.24 g/mol
Melting Point 259 °C (532 K)[4]-
Boiling Point --
Solubility Insoluble in water; Soluble in organic solvents like toluene, chloroform, and DMSO.[5]-
Mass Spectrum (m/z) 181 (M+), 180, 152, 90.5, 76[1]-

Table 2: Spectroscopic Data (NMR, IR, UV-Vis) of this compound

TechniqueExperimental DataTheoretical Data (Predicted)
¹H NMR Data not explicitly found in searches.Chemical shifts can be predicted using DFT calculations.
¹³C NMR Data not explicitly found in searches.Chemical shifts can be predicted using DFT calculations.
FT-IR (cm⁻¹) Key peaks expected for carbazole core: N-H stretch (~3400), aromatic C-H stretch (~3050), C=C aromatic stretch (~1600, ~1450), C-N stretch (~1330).Vibrational frequencies can be calculated using DFT.
UV-Vis (λmax, nm) Characteristic absorption peaks for carbazole derivatives are typically observed around 292 nm and 315 nm, arising from π-π* transitions.[6]Excitation energies and λmax can be calculated using TD-DFT.

II. Experimental Protocols

Detailed experimental protocols are essential for the synthesis and characterization of this compound. While a specific, detailed synthesis protocol for this exact molecule was not found in the search results, a general procedure based on the synthesis of similar carbazole derivatives can be outlined.

A. Synthesis of this compound

A common method for the synthesis of carbazole derivatives is through the Buchwald-Hartwig amination or the Ullmann condensation. A plausible synthetic route for this compound could involve the reaction of a suitably substituted biphenyl derivative. Another approach is the Fischer indole synthesis.

General Workflow for Carbazole Synthesis:

Reactants Appropriate Precursors (e.g., substituted biphenyl amine) Reaction Cyclization Reaction (e.g., Fischer Indole Synthesis or Buchwald-Hartwig Amination) Reactants->Reaction Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification Product This compound Purification->Product Characterization Characterization (NMR, IR, MS, etc.) Product->Characterization

Caption: General workflow for the synthesis and characterization of this compound.

B. Spectroscopic Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • Analysis: Assign the chemical shifts of the protons and carbons based on their multiplicity, integration, and correlation spectra (e.g., COSY, HSQC, HMBC).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or cast a thin film from a solution.

  • Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic vibrational frequencies corresponding to the functional groups present in the molecule.

3. UV-Visible (UV-Vis) Spectroscopy:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or dichloromethane).

  • Acquisition: Record the absorption spectrum over a range of 200-800 nm.

  • Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

III. Theoretical Calculations

To obtain theoretical data for comparison, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be performed using computational chemistry software.

Workflow for Theoretical Calculations:

Start Build Molecular Structure of This compound GeomOpt Geometry Optimization (e.g., DFT/B3LYP/6-31G*) Start->GeomOpt FreqCalc Frequency Calculation (Vibrational Analysis - IR) GeomOpt->FreqCalc NMRCalc NMR Chemical Shift Calculation (GIAO method) GeomOpt->NMRCalc TDDFTCalc TD-DFT Calculation (Excited States - UV-Vis) GeomOpt->TDDFTCalc Results Calculated Spectroscopic Data FreqCalc->Results NMRCalc->Results TDDFTCalc->Results

Caption: Workflow for obtaining theoretical spectroscopic data of this compound.

IV. Biological Activity and Signaling Pathways

Carbazole and its derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][7] The anticancer activity of some carbazole derivatives has been attributed to their ability to inhibit essential DNA-dependent enzymes like topoisomerases I and II.[8] For instance, some carbazole derivatives have shown the ability to disrupt mitochondrial homeostasis, induce cell cycle arrest, and apoptosis in cancer cells.[9]

While the specific biological targets and signaling pathways for this compound have not been extensively studied, its structural similarity to other active carbazoles suggests it may exhibit similar pharmacological properties. Further research is needed to elucidate its precise mechanism of action.

Potential Signaling Pathway Involvement (Hypothetical):

Based on the known activities of other carbazole derivatives, this compound could potentially interact with pathways involved in cell proliferation and apoptosis.

Carbazole This compound Topo Topoisomerase I/II Carbazole->Topo Inhibition Mitochondria Mitochondrial Disruption Carbazole->Mitochondria Induction DNA DNA Damage Topo->DNA Apoptosis Apoptosis DNA->Apoptosis Mitochondria->Apoptosis

Caption: Hypothetical signaling pathway for the anticancer activity of this compound.

V. Conclusion

This guide provides a foundational comparison of the known experimental data and expected theoretical properties of this compound. While some experimental physical properties and a mass spectrum are available, a complete set of experimental spectroscopic data (NMR, FT-IR, UV-Vis) and specific theoretical calculations for this molecule are not readily found in the surveyed literature. The provided experimental protocols and theoretical workflows offer a roadmap for researchers to obtain this data. The general biological activities of the carbazole class of compounds suggest that this compound may hold potential for further investigation in drug discovery and materials science.

References

A Comparative Guide to Hole Mobility in Carbazole-Based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbazole-based materials are a cornerstone in the development of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells (PSCs). Their excellent hole-transporting properties, high thermal stability, and tunable optoelectronic characteristics make them ideal candidates for hole transport layers (HTLs).[1] This guide provides a comparative analysis of the hole mobility of several widely used carbazole-based materials, supported by experimental data and detailed measurement protocols.

Quantitative Comparison of Hole Mobility

The hole mobility (µh) is a critical parameter that dictates the efficiency of charge transport in a material. A higher hole mobility generally leads to improved device performance by facilitating the efficient extraction and transport of holes, thereby reducing charge recombination. The following table summarizes the hole mobility of selected carbazole-based materials, measured by different techniques, with Czochralski Silicon (Cz-Si) included as an inorganic benchmark.

MaterialChemical StructureMeasurement TechniqueHole Mobility (cm²/Vs)Reference
Poly(N-vinylcarbazole) (PVK) Time-of-Flight (TOF)~10⁻⁶ - 10⁻⁵[2][3][4]
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) Space-Charge Limited Current (SCLC)~10⁻⁷ - 10⁻⁵[5]
Spiro-OMeTAD Time-of-Flight (TOF)~2 x 10⁻⁴[6][7]
Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) Not specifiedHigh hole-transport material[8]
1,3-Bis(N-carbazolyl)benzene (mCP) Not specifiedHigh hole-transport material[8]
Czochralski Silicon (Cz-Si) Not applicable (inorganic)Field-Effect Transistor (FET)~450[9]

Experimental Protocols

Accurate determination of hole mobility is crucial for material characterization. The three most common techniques are Time-of-Flight (TOF), Space-Charge Limited Current (SCLC), and Field-Effect Transistor (FET) measurements.

Time-of-Flight (TOF) Measurement

The TOF method directly measures the drift mobility of charge carriers in a material.[2] A thin film of the organic semiconductor is sandwiched between two electrodes, forming a capacitor-like structure. A short pulse of highly absorbed light generates electron-hole pairs near one of the electrodes. An applied electric field then drives the holes across the film to the opposite electrode. The time it takes for the carriers to traverse the film (the transit time, tT) is measured from the resulting photocurrent transient. The hole mobility (µ) is then calculated using the following equation:

µ = L² / (V * tT)

where L is the thickness of the organic film and V is the applied voltage.

Detailed Protocol:

  • Device Fabrication:

    • A transparent bottom electrode (e.g., Indium Tin Oxide - ITO) on a glass substrate is thoroughly cleaned.

    • A thin film of the carbazole-based material (typically a few micrometers thick) is deposited onto the ITO-coated substrate by a suitable method such as spin-coating or thermal evaporation.[10]

    • A top metal electrode (e.g., aluminum) is deposited on top of the organic film by thermal evaporation to complete the sandwich structure.

  • Measurement Setup:

    • The sample is placed in a cryostat to control the temperature.

    • A pulsed laser (e.g., a nitrogen laser with a wavelength of 337 nm) is used as the excitation source.[2]

    • A DC voltage source is used to apply a bias across the device.

    • A fast oscilloscope is used to record the photocurrent transient.

  • Data Acquisition and Analysis:

    • A laser pulse generates charge carriers near the transparent electrode.

    • The applied voltage drives the holes across the organic layer.

    • The oscilloscope records the current as a function of time. The transit time is typically determined from the inflection point of the transient in a double logarithmic plot.

    • The hole mobility is calculated using the formula above. The measurement is repeated at different applied voltages and temperatures to study the field and temperature dependence of the mobility.

Space-Charge Limited Current (SCLC) Measurement

The SCLC method is a steady-state technique used to determine the charge carrier mobility in materials with low intrinsic carrier concentration.[4] In a hole-only device, as the applied voltage is increased, the injected hole density can exceed the intrinsic carrier density, leading to the formation of a space charge that limits the current. In the trap-free SCLC regime, the current density (J) is described by the Mott-Gurney law:[4]

J = (9/8) * ε₀ * εr * µ * (V²/L³)

where ε₀ is the permittivity of free space, εr is the relative permittivity of the material, µ is the hole mobility, V is the applied voltage, and L is the film thickness.

Detailed Protocol:

  • Device Fabrication:

    • A hole-only device is fabricated in a sandwich configuration.

    • A typical structure consists of ITO / Hole Injection Layer (HIL) / Carbazole-based Material / High Work Function Metal (e.g., Au, MoO₃).

    • The HIL (e.g., PEDOT:PSS) ensures efficient hole injection from the anode, while the high work function cathode blocks electron injection.

  • Measurement Setup:

    • A source-measure unit (SMU) is used to apply a voltage sweep and measure the resulting current.

    • The measurements are typically performed in the dark to avoid photogeneration of charge carriers.

  • Data Acquisition and Analysis:

    • The current density (J) is measured as a function of the applied voltage (V).

    • The data is plotted as log(J) versus log(V). In the ideal trap-free SCLC regime, this plot will show a slope of 2.

    • The hole mobility can be extracted by fitting the J-V characteristics in the SCLC region to the Mott-Gurney law.

Field-Effect Transistor (FET) Measurement

The FET technique measures the charge carrier mobility in the accumulation layer at the semiconductor-dielectric interface.[6] An organic thin-film transistor (OTFT) typically consists of a semiconductor layer, a gate dielectric, and source, drain, and gate electrodes. By applying a gate voltage (VG), charge carriers are induced in the semiconductor layer, forming a conductive channel between the source and drain electrodes.

The mobility is typically extracted from the transfer characteristics (drain current, ID, versus gate voltage, VG) in the saturation regime, using the following equation:

ID = (W / 2L) * µ * Ci * (VG - VT)²

where W is the channel width, L is the channel length, µ is the field-effect mobility, Ci is the capacitance per unit area of the gate dielectric, and VT is the threshold voltage.

Detailed Protocol:

  • Device Fabrication:

    • A bottom-gate, top-contact OTFT is a common architecture.

    • A heavily doped silicon wafer can be used as the gate electrode with a thermally grown SiO₂ layer as the gate dielectric.

    • The carbazole-based material is deposited as the active semiconductor layer onto the dielectric.

    • Source and drain electrodes (e.g., gold) are then deposited on top of the organic semiconductor through a shadow mask.

  • Measurement Setup:

    • A semiconductor parameter analyzer is used to apply voltages to the gate, source, and drain electrodes and to measure the drain current.

    • The measurements are typically performed in an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the organic material.

  • Data Acquisition and Analysis:

    • The output characteristics (ID vs. drain-source voltage, VDS, at different VG) and transfer characteristics (ID vs. VG at a constant VDS in the saturation region) are measured.

    • The field-effect mobility is calculated from the slope of the plot of the square root of the drain current (√ID) versus the gate voltage (VG) in the saturation regime.

Experimental Workflow

The following diagram illustrates the general workflow for determining the hole mobility of carbazole-based materials.

G Experimental Workflow for Hole Mobility Measurement cluster_0 Material Preparation cluster_1 Device Fabrication cluster_2 Mobility Measurement cluster_3 Data Analysis Synthesis Synthesis of Carbazole Derivative Purification Purification (e.g., Sublimation, Chromatography) Synthesis->Purification Characterization Material Characterization (NMR, MS, etc.) Purification->Characterization Deposition Thin Film Deposition (Spin-coating, Evaporation) Characterization->Deposition Substrate Substrate Cleaning (e.g., ITO glass, Si wafer) Substrate->Deposition Electrode Electrode Deposition (e.g., Au, Al) Deposition->Electrode TOF Time-of-Flight (TOF) Electrode->TOF SCLC Space-Charge Limited Current (SCLC) Electrode->SCLC FET Field-Effect Transistor (FET) Electrode->FET Analysis Calculate Mobility (µ) TOF->Analysis SCLC->Analysis FET->Analysis

A generalized workflow for determining the hole mobility of carbazole-based materials.

Conclusion

The choice of carbazole-based material and the method of its characterization are pivotal for the advancement of organic electronics. This guide provides a foundational comparison of hole mobilities in several key materials and details the experimental protocols for their measurement. Researchers can leverage this information to select appropriate materials and characterization techniques for their specific applications, ultimately contributing to the development of more efficient and stable organic electronic devices.

References

A Comparative Guide to Validating the Purity of Synthesized 2-Methyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance in drug discovery and development. This guide provides an objective comparison of essential analytical techniques for validating the purity of synthesized 2-Methyl-9H-carbazole, a significant heterocyclic scaffold in medicinal chemistry. We present a detailed examination of methodologies, supported by expected experimental data, to assist in the selection and application of the most suitable techniques for robust purity assessment.

Comparing Analytical Techniques for Purity Validation

A multi-faceted approach employing orthogonal analytical techniques is crucial for the unambiguous determination of purity. Each method offers distinct advantages in sensitivity, selectivity, and the type of information it provides. The primary techniques for evaluating the purity of this compound include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Analytical TechniquePrincipleInformation ProvidedKey AdvantagesLimitations
¹H and ¹³C NMR Nuclear spin transitions in a magnetic fieldDetailed structural information, identification and quantification of impurities with protons or carbons.Provides unambiguous structural confirmation. Quantitative NMR (qNMR) can determine purity without a reference standard.Relatively low sensitivity compared to MS. Complex mixtures can lead to overlapping signals.
GC-MS Separation by volatility and partitioning, followed by mass-to-charge ratio detection.Molecular weight confirmation and identification of volatile impurities through fragmentation patterns.High sensitivity and excellent for identifying unknown volatile impurities through library matching.Not suitable for non-volatile or thermally labile compounds.
HPLC Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantification of the main component and non-volatile impurities. Separation of isomers.Versatile for a wide range of compounds. Robust and reproducible for quantitative analysis.Impurity identification requires reference standards or hyphenation with MS.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, and N.Confirmation of the elemental composition and empirical formula.Provides a fundamental measure of purity against the theoretical composition.Does not provide information on the nature of impurities. Requires a relatively larger sample amount.

Expected Experimental Data for Pure this compound

The following tables summarize the expected data from the analysis of a pure sample of this compound.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10s1HH-1
~8.05d1HH-4
~7.90br s1HN-H
~7.45d1HH-5
~7.40t1HH-6
~7.25t1HH-7
~7.20d1HH-3
~7.10d1HH-8
~2.50s3H-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~140.5C-4a
~138.0C-4b
~130.0C-2
~126.0C-4
~123.5C-9a
~121.0C-8a
~120.5C-6
~120.0C-5a
~119.5C-7
~110.5C-8
~109.0C-1
~108.5C-3
~21.5-CH₃
Mass Spectrometry and Elemental Analysis Data

Table 3: Expected Mass Spectrometry and Elemental Analysis Data for this compound

ParameterExpected Value
Molecular Formula C₁₃H₁₁N
Molecular Weight 181.24 g/mol
GC-MS (EI) Molecular Ion (M⁺): m/z 181. Key fragments: m/z 180 ([M-H]⁺), 166 ([M-CH₃]⁺), 152.
Elemental Analysis %C: 86.16, %H: 6.12, %N: 7.73

Identification of Potential Impurities

The purity of synthesized this compound can be compromised by starting materials, byproducts, and isomers. The table below outlines potential impurities and their distinguishing analytical features.

Table 4: Comparison of Analytical Data for this compound and Potential Impurities

Compound¹H NMR SignatureGC-MS (m/z)HPLC Retention Time
This compound Distinct aromatic signals and a methyl singlet around 2.50 ppm.181 (M⁺)Main Peak (t₁)
Carbazole Absence of the methyl singlet. Symmetrical aromatic signals.167 (M⁺)Different from t₁
Unreacted Starting Materials (e.g., from Borsche–Drechsel synthesis) Signals corresponding to the specific starting materials (e.g., p-tolylhydrazine, cyclohexanone).Dependent on the starting material.Likely to have significantly different retention times from t₁.
Isomers (e.g., 1-, 3-, or 4-Methyl-9H-carbazole) Different patterns of aromatic proton signals and potentially different methyl chemical shifts.181 (M⁺)Close but distinct retention times from t₁.
Over-alkylation Products (e.g., 2,X-Dimethyl-9H-carbazole) Presence of an additional methyl singlet and a more complex aromatic region.195 (M⁺)Different from t₁

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible purity data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: 400 MHz NMR Spectrometer

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Spectral Width: -10 to 220 ppm.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to TMS at 0.00 ppm for both ¹H and ¹³C.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: HP-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • Injector: Splitless mode at 250 °C.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

    • Ionization Energy: 70 eV.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • Start with 50% B.

    • Linear gradient to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 50% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm and 290 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase starting composition or a compatible solvent to a concentration of approximately 0.5 mg/mL.

Elemental Analysis
  • Instrumentation: CHN Elemental Analyzer.

  • Sample Preparation: Accurately weigh 2-3 mg of the dried and homogenized sample into a tin capsule.

  • Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Acceptance Criteria: The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.

Visualization of Workflows and Logic

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Validation cluster_data Data Analysis Synthesized Product Synthesized Product Purification Purification Synthesized Product->Purification Purified this compound Purified this compound Purification->Purified this compound NMR NMR Purified this compound->NMR GC_MS GC-MS Purified this compound->GC_MS HPLC HPLC Purified this compound->HPLC Elemental_Analysis Elemental Analysis Purified this compound->Elemental_Analysis Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Impurity_Profile Impurity Profile GC_MS->Impurity_Profile Quantitative_Purity Quantitative Purity HPLC->Quantitative_Purity Elemental_Composition Elemental Composition Elemental_Analysis->Elemental_Composition Final_Purity_Report Final_Purity_Report Structural_Confirmation->Final_Purity_Report Impurity_Profile->Final_Purity_Report Quantitative_Purity->Final_Purity_Report Elemental_Composition->Final_Purity_Report

Caption: Experimental workflow for the purity validation of this compound.

Data_Relationship cluster_analytical_data Analytical Data cluster_purity_assessment Purity Assessment NMR_Data {¹H & ¹³C NMR | - Chemical Shifts - Multiplicities - Integration} Structure_ID Structure Confirmation NMR_Data->Structure_ID Impurity_ID Impurity Identification NMR_Data->Impurity_ID MS_Data {GC-MS | - Molecular Ion (m/z) - Fragmentation Pattern} MS_Data->Structure_ID MS_Data->Impurity_ID HPLC_Data {HPLC | - Retention Time - Peak Area (%)} HPLC_Data->Impurity_ID Purity_Quant Purity Quantification HPLC_Data->Purity_Quant EA_Data {Elemental Analysis | - %C, %H, %N} Formula_Confirm Formula Confirmation EA_Data->Formula_Confirm Final_Purity Validated Purity of This compound Structure_ID->Final_Purity Impurity_ID->Final_Purity Purity_Quant->Final_Purity Formula_Confirm->Final_Purity

Caption: Logical relationship of data for purity validation.

Safety Operating Guide

Proper Disposal of 2-Methyl-9H-carbazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of 2-Methyl-9H-carbazole are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, based on established safety data for carbazole derivatives. Adherence to these procedures will help mitigate risks and ensure compliance with regulatory standards.

I. Hazard Profile and Safety Precautions

This compound, like other carbazole derivatives, should be handled as a hazardous chemical. While specific toxicological data for this compound may be limited, related compounds are known to cause skin and eye irritation.[1][2] Some carbazoles are also suspected of causing genetic defects and cancer and may have long-lasting harmful effects on aquatic life.

Personal Protective Equipment (PPE):

Before handling this compound, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses or goggles to prevent eye contact.[1][2]

  • Lab Coat: A standard lab coat to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local and national regulations.[1][2] The following protocol provides a general framework for its safe disposal.

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: All forms of this compound waste, including solid residues, contaminated labware (e.g., pipette tips, vials), and solutions, must be treated as hazardous waste.[3]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

2. Waste Containerization:

  • Solid Waste:

    • Collect solid this compound waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3]

    • High-density polyethylene (HDPE) containers are generally suitable.[3]

    • Ensure the container is kept tightly closed when not in use.[1]

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, sealed, and labeled container.

    • The container must be compatible with the solvent used.

3. Spill Management:

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.

  • Cleanup:

    • For small solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[4][5]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill. Place the absorbent material into the hazardous waste container.[3]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.[3]

  • Reporting: Report the spill to your institution's EHS department.[3]

4. Final Disposal:

  • Licensed Waste Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[1][2]

  • Environmental Protection: Under no circumstances should this compound be disposed of down the drain or in regular trash.[1] Prevent any release into the environment.

III. Quantitative Data Summary

ParameterSpecificationSource
Personal Protective Equipment Gloves, Eye Protection, Lab CoatTCI Chemicals[1][2], Sigma-Aldrich
Storage Cool, dry, well-ventilated area in a tightly closed containerTCI Chemicals[1], UPRM[5]
Spill Containment Inert absorbent material (for liquids)Benchchem[3]
Disposal Method Licensed Hazardous Waste Disposal CompanyTCI Chemicals[1][2], Sigma-Aldrich

IV. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Identify this compound Waste (Solid, Liquid, Contaminated Materials) B Is the waste properly segregated? A->B C Segregate waste from other streams B->C No D Select appropriate, labeled hazardous waste container B->D  Yes C->D E Place waste in container and keep sealed D->E F Store container in a designated secure area E->F G Arrange for pickup by a licensed waste disposal company F->G H Document waste disposal G->H

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 2-Methyl-9H-carbazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the management of 2-Methyl-9H-carbazole, a derivative of carbazole. The following guidelines are based on the known hazards of carbazole and its analogs and are intended to foster a secure laboratory environment.

Hazard Summary

  • Skin and Eye Irritation : Direct contact can cause skin and serious eye irritation.[1][2][3]

  • Respiratory Irritation : Inhalation of dust may lead to respiratory tract irritation.[1][4]

  • Carcinogenicity : Carbazole is suspected of causing cancer and is listed as a substance with limited evidence of a carcinogenic effect.[1] It is also known to the State of California to cause cancer.

  • Mutagenicity : It is suspected of causing genetic defects.

  • Aquatic Toxicity : This substance is very toxic to aquatic life with long-lasting effects.[1]

Hazard ClassificationCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2/2A
CarcinogenicityCategory 2
Germ Cell MutagenicityCategory 2
Specific Target Organ ToxicityCategory 3 (Resp)
(Single Exposure)
Chronic Aquatic HazardCategory 4

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table outlines the required PPE for handling this compound.

Body PartRequired PPEStandard Compliance (Example)
Eyes Chemical safety goggles. A face shield should be worn over goggles when there is a risk of splashing or dust generation.[1][3][4][5]ANSI Z87.1, EN 166
Skin Chemical-resistant gloves (e.g., nitrile, neoprene).[6] A flame-resistant lab coat is required, and it should be buttoned and fit properly.[7] For significant handling, consider additional protective clothing.[3][4]
Hands Appropriate chemical-resistant gloves must be worn.[8] Disposable nitrile gloves offer good short-term protection.[6] For unknown toxicity, consider double gloving with a more resistant outer glove.[7]
Feet Closed-toe shoes that cover the entire foot are mandatory.[5][6][7]
Respiratory For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[4] If exposure limits are exceeded, a full-face respirator may be necessary.[3] Ensure proper fit and training.[6]29 CFR 1910.134, EN 149

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]

  • Minimize dust generation and accumulation during handling.[4]

2. Handling the Compound:

  • Wash hands thoroughly after handling, even if gloves were worn.[2][4]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke in the laboratory area.

3. In Case of Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]

  • Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk. Seek immediate medical attention.[4]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect waste material in a clearly labeled, sealed container suitable for hazardous chemical waste.

    • Contaminated PPE (gloves, lab coats) and other disposable materials should also be collected as hazardous waste.

  • Disposal Method:

    • Dispose of contents and container in accordance with all local, state, and federal regulations.[1][2] This typically involves incineration by a licensed hazardous waste disposal company.

    • Do not allow the chemical to enter drains or waterways, as it is very toxic to aquatic organisms.[1][8]

Experimental Workflow Diagram

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Don Appropriate PPE prep2 Verify Fume Hood Operation prep1->prep2 prep3 Prepare Work Area & Spill Kit prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Surface handle2->clean1 clean2 Segregate & Label Waste clean1->clean2 clean3 Dispose of Waste via EH&S clean2->clean3 post1 Doff PPE Correctly clean3->post1 post2 Wash Hands Thoroughly post1->post2

Caption: Workflow for Safe Handling of this compound

References

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Reactant of Route 1
2-Methyl-9H-carbazole
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.